Product packaging for 1-Methylpyrrolidine-3-carboxylic acid(Cat. No.:CAS No. 25712-60-1)

1-Methylpyrrolidine-3-carboxylic acid

Cat. No.: B6592859
CAS No.: 25712-60-1
M. Wt: 129.16 g/mol
InChI Key: LJGFIWDOHOWUOY-UHFFFAOYSA-N
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Description

1-Methylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B6592859 1-Methylpyrrolidine-3-carboxylic acid CAS No. 25712-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGFIWDOHOWUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40948593
Record name 1-Methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25712-60-1
Record name 1-Methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 1-Methylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methylpyrrolidine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] As a substituted proline analog, its structural features, particularly the tertiary amine integrated within the pyrrolidine ring, impart crucial basic properties that govern its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive examination of the basicity of this compound. It delves into the structural origins of its basic character, presents a detailed experimental protocol for the empirical determination of its acid dissociation constants (pKa) via potentiometric titration, and discusses the implications of these properties for drug design and development. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this versatile chemical scaffold.

Introduction: The Significance of this compound

This compound, a derivative of the amino acid proline, serves as a valuable building block in the synthesis of complex, biologically active molecules.[1] Its rigid, five-membered ring structure is a common motif in a wide array of pharmaceutical compounds, often incorporated to enhance binding affinity to target receptors or to modulate physicochemical properties such as solubility and membrane permeability.[1][2]

The defining feature of this molecule is its amphoteric nature, possessing both a carboxylic acid group (acidic) and a tertiary amine (basic). The basicity of the nitrogen atom is of paramount importance. The extent to which this nitrogen is protonated at physiological pH (pKa value) directly influences the molecule's overall charge, polarity, and ability to engage in hydrogen bonding—all critical factors that dictate its behavior in biological systems. Understanding and quantifying this basicity is therefore a foundational step in its application, particularly in the development of drugs targeting the central nervous system.[2]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. The molecule's structure is characterized by a saturated five-membered nitrogen-containing ring with a methyl group on the nitrogen and a carboxylic acid group at the 3-position.[2]

PropertyValueSource
Molecular Formula C₆H₁₁NO₂PubChem CID: 322598[3]
Molecular Weight 129.16 g/mol PubChem CID: 322598[3]
Appearance Off-white to light yellow solidChemicalBook[4], Chem-Impex[1]
Predicted pKa (Carboxylic Acid) 3.53 ± 0.20ChemicalBook[4]
Predicted pKa (Conjugate Acid of Amine) ~10.3 (inferred from 1-Methylpyrrolidine)ChEMBL (for 1-Methylpyrrolidine)[5]
CAS Number 25712-60-1, 412281-11-9PubChem CID: 322598[3]

Note: The pKa of the tertiary amine is an estimation based on the parent compound, 1-methylpyrrolidine, which has a reported pKa of 10.32.[5][6] The actual value for this compound will be influenced by the electron-withdrawing effect of the carboxylic acid group. An empirical determination is essential for accuracy.

The Dual Nature of Basicity and Acidity

As an N-alkylated amino acid, this compound exists in different protonation states depending on the pH of its environment. The two key equilibria are the deprotonation of the carboxylic acid (pKa₁) and the deprotonation of the protonated tertiary amine (pKa₂).

The term "basic properties" primarily refers to the ability of the lone pair of electrons on the tertiary nitrogen atom to accept a proton. The strength of this basicity is quantified by the pKa of its conjugate acid (the protonated amine), denoted here as pKa₂. A higher pKa₂ value indicates a stronger base. The N-methyl group is an electron-donating group, which increases the electron density on the nitrogen atom compared to an unsubstituted pyrrolidine, thereby enhancing its basicity.

Experimental Determination of Basicity: Potentiometric Titration

The most reliable method for determining the pKa values of a compound like this compound is potentiometric titration.[7] This technique involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The resulting titration curve of pH versus titrant volume reveals inflection points that correspond to the pKa values.[8][9]

Causality Behind Experimental Design
  • Analyte Preparation: The compound is often available as a hydrochloride salt (e.g., C₆H₁₂ClNO₂).[10] This is advantageous as it ensures the molecule starts in its fully protonated form (H₂A⁺). If starting from the free base, the solution must first be acidified with a strong acid like HCl to a pH below 2 to ensure complete protonation of both functional groups.[8][11]

  • Choice of Titrant: A strong base, typically standardized sodium hydroxide (NaOH), is used as the titrant. This ensures a sharp and clear stoichiometric endpoint.[8]

  • Ionic Strength: Maintaining a constant ionic strength (e.g., using 0.15 M KCl) is crucial.[8] This minimizes changes in the activity coefficients of the ions in solution, ensuring that the measured pH changes are due solely to the acid-base reaction and not fluctuations in the ionic environment.

  • Inert Atmosphere: Purging the solution with an inert gas like nitrogen or argon before and during the titration is a best practice.[8] This displaces dissolved carbon dioxide, which can form carbonic acid in solution and interfere with the titration of the weak acid, particularly affecting the second equivalence point.

Step-by-Step Experimental Protocol

This protocol is adapted from standard procedures for amino acid titration.[8][12]

  • Preparation of Reagents:

    • Prepare a 0.1 M solution of standardized sodium hydroxide (NaOH).

    • Prepare a 0.1 M solution of standardized hydrochloric acid (HCl).

    • Prepare a 0.15 M potassium chloride (KCl) solution for maintaining ionic strength.[8]

    • Prepare standard pH buffer solutions (e.g., pH 4.0, 7.0, and 10.0) for calibrating the pH meter.[8]

  • Calibration of pH Meter:

    • Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions. Ensure the electrode is rinsed with deionized water and gently blotted dry between buffers.[8]

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 1-2 mmol of this compound hydrochloride and dissolve it in a beaker containing 50 mL of the 0.15 M KCl solution.

    • If starting with the free base, dissolve it in 50 mL of 0.15 M KCl and then add a slight excess of 0.1 M HCl to bring the initial pH to approximately 1.8-2.0.[8][11]

    • Place a magnetic stir bar in the beaker.

  • Titration Procedure:

    • Place the beaker on a magnetic stirrer and begin gentle stirring.

    • Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring they do not interfere with the stir bar.

    • Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂.[8] Maintain a gentle stream of nitrogen over the solution surface throughout the titration.

    • Record the initial pH of the solution.

    • Begin adding the 0.1 M NaOH titrant from a burette in small, precise increments (e.g., 0.1 or 0.2 mL).

    • After each addition, allow the pH reading to stabilize (drift < 0.01 pH units per minute) and record both the volume of NaOH added and the corresponding pH.[8]

    • Continue adding titrant until the pH reaches approximately 12.0-12.5.[8]

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • The curve will show two distinct buffer regions and two equivalence points.

    • pKa₁ (Carboxylic Acid): This is the pH at the first half-equivalence point (the midpoint of the first buffer region).

    • pKa₂ (Amine): This is the pH at the second half-equivalence point (the midpoint of the second buffer region).

    • For greater accuracy, the equivalence points can be determined by finding the maxima of the first derivative plot (ΔpH/ΔV vs. V). The pKa values are then the pH at the halfway points between the start and the first equivalence point, and between the first and second equivalence points.

G

Applications and Implications in Drug Development

The basicity of the 1-methylpyrrolidine moiety is a critical parameter in drug design.

  • Solubility: At physiological pH (~7.4), the tertiary amine (with a pKa₂ around 10) will be predominantly protonated. This positive charge significantly enhances the aqueous solubility of the molecule, which is often a prerequisite for effective drug delivery and absorption.

  • Membrane Permeability: While charge enhances solubility, it can hinder passive diffusion across lipid bilayer membranes (like the blood-brain barrier). A delicate balance is required. The pKa value allows drug developers to predict the ratio of the charged (protonated) to uncharged (neutral) species at a given pH, which is essential for modeling absorption, distribution, metabolism, and excretion (ADME) properties.

  • Receptor Binding: The ability of the nitrogen to exist in both protonated and neutral forms can be crucial for receptor interaction. A protonated amine can form strong ionic bonds (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket, significantly increasing binding affinity and drug potency.

Conclusion

This compound is a compound whose utility is deeply rooted in its fundamental physicochemical properties. Its basicity, conferred by the N-methylated pyrrolidine ring, is a dominant factor influencing its behavior in chemical and biological systems. While predictive tools provide a valuable starting point, the empirical determination of its pKa values through a robust method like potentiometric titration is indispensable for accurate characterization. A thorough understanding of this basicity allows medicinal chemists to rationally design and optimize novel therapeutics, leveraging this versatile scaffold to achieve desired pharmacokinetic profiles and potent biological activity.

References

An In-Depth Technical Guide to 1-Methylpyrrolidine-3-carboxylic acid (CAS 412281-11-9)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-Methylpyrrolidine-3-carboxylic acid, a versatile heterocyclic building block. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, outlines a plausible synthetic pathway with mechanistic insights, discusses analytical methodologies, and explores its potential applications in medicinal chemistry, particularly in the context of neurological and other therapeutic areas.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, saturated five-membered ring structure allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[2] this compound, a derivative of this important scaffold, offers a unique combination of a chiral center, a secondary amine, and a carboxylic acid functionality, making it a valuable starting material for the synthesis of complex molecular architectures.[3] Its application is particularly noted in the development of novel therapeutics, especially for neurological disorders.[2][3]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation.

PropertyValueReference(s)
CAS Number 412281-11-9[3]
Molecular Formula C₆H₁₁NO₂[3]
Molecular Weight 129.16 g/mol [3]
Appearance Off-white solid[3]
Purity ≥ 95% (as determined by HPLC)[3]
Storage Conditions Store at 0-8°C[3]
IUPAC Name This compound[4]
InChI Key LJGFIWDOHOWUOY-UHFFFAOYSA-N[4]
SMILES CN1CCC(C1)C(=O)O[4]

Synthesis of this compound: A Proposed Pathway

Step 1: Asymmetric Synthesis of a Pyrrolidine-3-carboxylic Acid Precursor

The first step is based on the organocatalytic enantioselective Michael addition reaction developed by Tanaka and colleagues for the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[1] This method provides a foundation for creating the chiral pyrrolidine core.

Reaction Scheme:

G cluster_0 Step 1: Asymmetric Michael Addition start 4-Oxo-2-enoate + Nitroalkane intermediate Michael Adduct start->intermediate Michael Addition catalyst Chiral Organocatalyst catalyst->intermediate product1 5-Substituted Pyrrolidine-3-carboxylic Acid Derivative intermediate->product1 reduction Reductive Cyclization (e.g., H₂, Pd/C) intermediate->reduction

Caption: Proposed Asymmetric Synthesis of a Pyrrolidine-3-carboxylic Acid Precursor.

Experimental Protocol (Adapted from Tanaka et al.[1]):

  • Michael Addition: To a solution of a suitable 4-oxo-2-enoate (1.0 eq.) and a nitroalkane (e.g., nitromethane, 5.0 eq.) in an appropriate solvent (e.g., dichloromethane), add a chiral organocatalyst (e.g., a chiral primary amine thiourea, 0.2 eq.).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, purify the resulting Michael adduct by silica gel column chromatography.

  • Reductive Cyclization: Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol) and add a catalyst for hydrogenation (e.g., 10% Palladium on carbon).

  • Stir the mixture under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the pyrrolidine-3-carboxylic acid derivative.

Causality Behind Experimental Choices:

  • Chiral Organocatalyst: The use of a chiral organocatalyst is crucial for establishing the stereochemistry of the pyrrolidine ring with high enantioselectivity.[1] These catalysts operate by forming a chiral iminium ion intermediate with the enoate, which directs the nucleophilic attack of the nitroalkane from a specific face.

  • Reductive Cyclization: The use of catalytic hydrogenation with Palladium on carbon is a standard and efficient method for the reduction of a nitro group to an amine and can also facilitate the reductive cyclization to form the pyrrolidine ring in a single step.[1]

Step 2: N-Methylation via Eschweiler-Clarke Reaction

The second step involves the N-methylation of the secondary amine of the pyrrolidine-3-carboxylic acid precursor. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, using formaldehyde as the source of the methyl group and formic acid as the reducing agent.[5][6] This reaction is advantageous as it selectively yields the tertiary amine without the formation of quaternary ammonium salts.[5]

Reaction Scheme:

G cluster_1 Step 2: N-Methylation start2 Pyrrolidine-3-carboxylic Acid Derivative product2 This compound start2->product2 Eschweiler-Clarke Reaction reagents Formaldehyde (HCHO) Formic Acid (HCOOH) reagents->product2

Caption: Proposed N-Methylation of the Pyrrolidine Precursor.

Experimental Protocol:

  • Dissolve the pyrrolidine-3-carboxylic acid derivative (1.0 eq.) in an excess of formic acid and aqueous formaldehyde.

  • Heat the reaction mixture to reflux (approximately 100°C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification may be achieved by recrystallization or column chromatography if necessary.

Mechanistic Insight:

The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion from the reaction of the secondary amine with formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, which subsequently decarboxylates to carbon dioxide, driving the reaction to completion.[5][7]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A reverse-phase method would be suitable for this polar compound.

Proposed HPLC Method:

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Isocratic or a shallow gradient elution (e.g., 5-30% B over 15 minutes)
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS)
Injection Volume 10 µL

Self-Validating System: A robust HPLC method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the N-methyl group (a singlet), and multiplets for the protons on the pyrrolidine ring. The chemical shifts of the ring protons will be influenced by their proximity to the nitrogen atom and the carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule, including the N-methyl carbon, the four carbons of the pyrrolidine ring, and the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI): In the positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 130.1.

  • Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and fragmentation of the pyrrolidine ring.[10]

Applications in Drug Discovery and Development

As previously mentioned, this compound is a valuable building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS).[3] The pyrrolidine scaffold is a common feature in many CNS-active compounds due to its ability to mimic the conformation of natural amino acids and neurotransmitters.

While specific drug candidates synthesized directly from CAS 412281-11-9 are not prominently disclosed in publicly available literature, the broader class of pyrrolidine-3-carboxylic acid derivatives has been extensively explored in various therapeutic areas:

  • Neurological Disorders: The rigid structure of the pyrrolidine ring can be used to control the orientation of pharmacophoric groups, leading to selective interactions with receptors and enzymes in the CNS.[11]

  • Enzyme Inhibitors: The carboxylic acid functionality can act as a key binding element to the active site of enzymes. For example, pyrrolidine-based structures are used in the design of dipeptidyl peptidase-4 (DPP-IV) inhibitors for the treatment of type 2 diabetes.[1]

  • Receptor Agonists and Antagonists: The stereochemistry of substituted pyrrolidines can be fine-tuned to achieve selective agonism or antagonism at various receptors.[11]

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.

Hazard Statements: [12]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [12]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound (CAS 412281-11-9) is a chiral building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure and versatile functional groups make it an attractive starting point for the development of novel and complex molecules. While detailed, publicly available information on its specific synthesis and direct applications in marketed drugs is limited, this guide provides a robust, scientifically grounded framework for its preparation, analysis, and potential use in drug discovery programs. As research in areas such as neurological disorders continues to advance, the demand for such specialized building blocks is likely to grow, further solidifying the importance of compounds like this compound.

References

Structure elucidation of 1-Methylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1-Methylpyrrolidine-3-carboxylic acid

Foreword

As a Senior Application Scientist, my experience has shown that the definitive identification of a molecule is not a linear process but a symphony of complementary analytical techniques. Each method provides a unique perspective, and true structural confirmation lies in the harmonious convergence of all data points. This guide is structured to mirror this investigative process. We will not merely follow a checklist; instead, we will build a case for the structure of this compound, explaining the strategic rationale behind each step and demonstrating how data from one experiment informs the next. This document is intended for researchers and drug development professionals who require a practical, in-depth understanding of a robust structure elucidation workflow.

Initial Characterization and Analytical Strategy

Before embarking on advanced spectroscopic analysis, it is crucial to establish the fundamental properties of the target compound. This compound is a derivative of proline, a class of compounds significant in pharmaceutical and biochemical research.[1][2][3] Its foundational properties provide the basis for all subsequent analyses.

Table 1: Fundamental Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁NO₂PubChem[4]
Molecular Weight 129.16 g/mol PubChem[4], ChemicalBook[5]
Appearance Off-white solidChem-Impex[1]
IUPAC Name This compoundPubChem[4]
CAS Number 25712-60-1ChemicalBook[5]

G cluster_start Phase 1: Foundational Data cluster_functional Phase 2: Functional Group ID cluster_connectivity Phase 3: Atomic Connectivity cluster_end Phase 4: Confirmation A Sample Acquisition (this compound) B Mass Spectrometry (MS) A->B Determine MW & Formula C FTIR Spectroscopy B->C Confirm functional groups D 1D NMR (¹H, ¹³C) C->D Map chemical environments E 2D NMR (COSY, HSQC, HMBC) D->E Establish atom-atom bonds F Data Integration & Structure Confirmation E->F Synthesize all data

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Causality: Mass spectrometry is the first logical step. It provides the most direct measurement of the molecular weight (MW), allowing us to confirm the elemental composition. This is the foundational piece of the puzzle. For a molecule like this, which contains nitrogen, its adherence to the "Nitrogen Rule" (an odd nominal MW suggests an odd number of nitrogen atoms) provides an immediate check on our proposed formula, C₆H₁₁NO₂. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique ideal for polar molecules like amino acids, minimizing fragmentation and providing a clear molecular ion peak.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 acetonitrile/water solution with 0.1% formic acid. The acid ensures protonation, facilitating the formation of the [M+H]⁺ ion in positive ion mode.

  • Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Acquisition Mode: Acquire data in positive ion mode.

  • Analysis: Look for the protonated molecular ion [M+H]⁺. Calculate the theoretical exact mass for C₆H₁₁NO₂H⁺ and compare it to the observed mass. The difference should be within 5 ppm to confidently confirm the molecular formula.

Expected Data Presentation

Ion SpeciesTheoretical Exact MassExpected Observed m/z
[M+H]⁺130.0863~130.086
[M+Na]⁺152.0682~152.068

The high-resolution data not only confirms the molecular weight but provides strong evidence for the specific elemental composition, ruling out other potential formulas with the same nominal mass. Fragmentation patterns (MS/MS) could further be used to identify losses of key groups, such as H₂O or COOH, which is characteristic of proline-like structures.[6]

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Causality: Before delving into the atomic-level detail of NMR, we use Fourier-Transform Infrared (FTIR) spectroscopy to get a rapid "fingerprint" of the molecule's functional groups.[7] This serves as a crucial cross-check. For this compound, we expect to see characteristic vibrations for the carboxylic acid (O-H and C=O stretches) and the tertiary amine (C-N stretch). The presence of these bands validates the major components suggested by the molecular formula.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Data Presentation

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2500-3300 (broad)O-H stretchCarboxylic Acid
~1700-1725C=O stretchCarboxylic Acid
~2900-3000C-H stretchAliphatic (ring & methyl)
~1180-1250C-N stretchTertiary Amine

Observing these key bands provides strong, tangible evidence for the proposed functional groups and corroborates the findings from mass spectrometry.

Nuclear Magnetic Resonance: Assembling the Structure

Expertise & Causality: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of each atom. We will use a suite of experiments to piece the molecule together logically. We start with 1D experiments (¹H and ¹³C) to inventory the atoms and then use 2D experiments to connect them. Deuterated water (D₂O) is a suitable solvent, though it will cause the exchange of the acidic carboxylic proton, which will thus not be observed.

¹H and ¹³C NMR: The Atomic Inventory
  • ¹H NMR tells us the number of distinct proton environments and their electronic surroundings. The integration of the peaks reveals the number of protons in each environment, and the splitting pattern (multiplicity) indicates the number of adjacent protons.

  • ¹³C NMR reveals the number of unique carbon environments. The chemical shift indicates the type of carbon (e.g., aliphatic, carbonyl).

Experimental Protocol: 1D NMR
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of D₂O.

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard ¹H spectrum followed by a proton-decoupled ¹³C spectrum.

  • Analysis: Assign chemical shifts, integrations (for ¹H), and multiplicities (for ¹H).

2D NMR: Establishing Connectivity
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is essential for tracing the proton network along the pyrrolidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It allows us to definitively link the proton signals to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away. This will be critical for placing the N-methyl group and the carboxylic acid group on the correct positions of the ring.

The diagram below illustrates the key correlations we expect to observe that will allow for the complete assembly of the structure.

Caption: Key COSY and HMBC correlations for structure assembly.

Expected Data Synthesis

Atom Position¹H Shift (ppm, mult.)¹³C Shift (ppm)Key HMBC Correlations (from H at position)
N-CH₃ ~2.8 (s, 3H)~42C2, C5
H2 ~3.2-3.4 (m, 2H)~60C3, C4, C5, C-COOH, N-CH₃
H3 ~3.0-3.2 (m, 1H)~45C2, C4, C5, C-COOH
H4 ~2.2-2.4 (m, 2H)~30C2, C3, C5, C-COOH
H5 ~3.4-3.6 (m, 2H)~58C2, C3, C4, N-CH₃
-COOH N/A (in D₂O)~175N/A

Note: Chemical shifts are predictive and may vary based on solvent and pH.

The HMBC correlations are the final linchpin. The correlation from the N-methyl protons to carbons C2 and C5 confirms its attachment to the nitrogen. Crucially, correlations from the ring protons (H2 and H4) to the carbonyl carbon (C-COOH) definitively place the carboxylic acid group at the C3 position.

Conclusion: A Self-Validating Structural Proof

The structure of this compound is confirmed through a systematic and multi-faceted analytical approach.

  • High-Resolution Mass Spectrometry established the correct molecular formula of C₆H₁₁NO₂.[4]

  • FTIR Spectroscopy confirmed the presence of the required carboxylic acid and tertiary amine functional groups.

  • A comprehensive suite of 1D and 2D NMR experiments provided an unambiguous map of the atomic connectivity. COSY experiments traced the pyrrolidine ring backbone, HSQC linked protons to their carbons, and decisive HMBC correlations positioned the N-methyl and carboxylic acid substituents at the N1 and C3 positions, respectively.

Each piece of data corroborates the others, creating a self-validating system that leaves no ambiguity in the final structure. This methodical process, rooted in explaining the causality behind each experimental choice, represents a robust and trustworthy paradigm for the elucidation of small molecules in a drug discovery and development setting.

References

A Comprehensive Spectroscopic Guide to 1-Methylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed spectroscopic analysis of 1-methylpyrrolidine-3-carboxylic acid (CAS: 412281-11-9), a heterocyclic compound of significant interest in pharmaceutical development and biochemical research.[1] We present an in-depth examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is structured to serve as a practical reference for researchers, scientists, and drug development professionals, moving beyond mere data presentation to explain the underlying principles and experimental rationale. The protocols and interpretations are designed to ensure technical accuracy and reproducibility, forming a self-validating framework for the structural elucidation of this important molecule.

Introduction: The Structural Significance of this compound

This compound, a derivative of proline, belongs to a class of compounds featuring the pyrrolidine ring—a privileged scaffold in medicinal chemistry. Its structural rigidity and potential for stereospecific interactions make it a valuable building block in the synthesis of biologically active molecules, particularly those targeting neurological disorders.[1] Accurate and comprehensive characterization is therefore not merely an academic exercise; it is a prerequisite for its effective use in research and development, ensuring purity, confirming identity, and understanding its chemical behavior. This guide employs a multi-technique spectroscopic approach to construct a complete and unambiguous structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy provides the most definitive information regarding the specific arrangement and electronic environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Proton Environments and Connectivity

Proton NMR reveals the number of distinct proton environments and their spatial relationships through spin-spin coupling. The spectrum is typically acquired in a deuterated solvent such as D₂O, which exchanges with the acidic carboxylic acid proton, causing its signal (typically found far downfield >10 ppm) to disappear, simplifying the spectrum.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in D₂O)

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale for Assignment
~ 3.6 - 3.8Multiplet1HH-3Methine proton alpha to the electron-withdrawing COOH group.
~ 3.3 - 3.5Multiplet2HH-5Methylene protons adjacent to the electron-withdrawing nitrogen atom.
~ 3.0 - 3.2Multiplet2HH-2Methylene protons adjacent to both the nitrogen and the C-3 carbon.
~ 2.9Singlet3HN-CH₃Methyl protons on the nitrogen; no adjacent protons to couple with.
~ 2.2 - 2.4Multiplet2HH-4Aliphatic methylene protons, expected to be the most upfield of the ring protons.

Interpretation and Experimental Causality:

The chemical shifts are governed by the electronic environment. Protons closer to electronegative atoms (oxygen and nitrogen) are "deshielded" and appear at a lower field (higher ppm value). The sharp singlet for the N-CH₃ group is a key identifier. The remaining protons on the pyrrolidine ring are diastereotopic and couple with each other, resulting in complex multiplets that require higher-order analysis or 2D NMR techniques (like COSY) for complete assignment.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides a direct count of the number of non-equivalent carbon atoms and information about their functionalization.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in D₂O)

Chemical Shift (δ) ppm (Predicted)AssignmentRationale for Assignment
~ 175 - 185C=OCarboxyl carbon, characteristically found at the far downfield end of the spectrum.[2][3]
~ 65 - 70C-5Carbon adjacent to the nitrogen atom.
~ 57 - 62C-2Carbon adjacent to the nitrogen atom.
~ 45 - 50N-CH₃Methyl carbon attached to the nitrogen.
~ 40 - 45C-3Methine carbon bearing the carboxyl group.
~ 28 - 33C-4Aliphatic carbon, expected to be the most upfield ring carbon.

Interpretation and Experimental Causality:

The ¹³C spectrum provides a clear fingerprint of the carbon backbone. The carbonyl carbon of the carboxylic acid is unambiguously identified by its large chemical shift.[2][3] The carbons directly bonded to the nitrogen (C-2 and C-5) are also significantly deshielded. This technique is crucial for confirming the carbon count and the presence of the key functional groups.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve in 0.7 mL of Deuterium Oxide (D₂O). Ensure complete dissolution.

  • Instrument: Utilize a 400 MHz (or higher field) NMR spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the complex multiplets of the ring protons.

  • ¹H Acquisition:

    • Experiment: Standard single-pulse ('zg30') experiment.

    • Scans: 16 scans for adequate signal-to-noise (S/N).

    • Relaxation Delay: 2 seconds.

  • ¹³C Acquisition:

    • Experiment: Proton-decoupled pulse program ('zgpg30') to produce a spectrum with singlets for each carbon.

    • Scans: 1024 scans or more are typically required due to the low natural abundance of the ¹³C isotope.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to an internal standard or the residual solvent peak.

Diagram: NMR Structural Assignment Workflow

G cluster_mol This compound cluster_nmr NMR Analysis cluster_data Data Interpretation mol_node h1_nmr ¹H NMR (Proton Environments) mol_node->h1_nmr Acquire Spectra c13_nmr ¹³C NMR (Carbon Skeleton) mol_node->c13_nmr Acquire Spectra assign Correlate Shifts & Couplings to Structure h1_nmr->assign c13_nmr->assign confirm Confirm Connectivity & Functionalization assign->confirm

Caption: Logical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
2500 - 3300Strong, Very BroadO-H stretch of hydrogen-bonded carboxylic acid.[2][3][4]
2850 - 2960MediumC-H stretch (aliphatic CH, CH₂, CH₃).[5]
1700 - 1725Strong, SharpC=O stretch of a carboxylic acid (dimeric form).[2][3][4]
~ 1200 - 1300MediumC-N stretch of the tertiary amine.
~ 1350 - 1450MediumC-H bend (aliphatic).

Interpretation and Experimental Causality:

The IR spectrum is dominated by two unmistakable features of the carboxylic acid group. First, the extremely broad O-H stretching band is a result of extensive intermolecular hydrogen bonding, which creates a wide range of bond strengths and thus a wide range of absorption frequencies.[4] Second, the intense, sharp C=O stretching peak confirms the presence of the carbonyl group.[3] The presence of aliphatic C-H and C-N stretches further supports the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal). ATR is chosen for its simplicity, requiring minimal sample preparation.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. The final spectrum is presented in terms of percent transmittance versus wavenumber.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

MS provides the exact molecular weight and offers clues to the molecule's structure through the analysis of its fragmentation patterns upon ionization.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

m/z (mass-to-charge)FormulaInterpretation
129.07898C₆H₁₁NO₂[M]⁺, the molecular ion.
130.08680C₆H₁₂NO₂⁺[M+H]⁺, the protonated molecule (common in ESI).
84.08130C₅H₁₀N⁺[M-COOH]⁺, fragment from the loss of the carboxylic acid group.[6]

Interpretation and Experimental Causality:

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is often the most abundant ion observed. High-resolution mass spectrometry allows for the determination of the elemental composition from the exact mass, confirming the molecular formula as C₆H₁₁NO₂.[7] The most logical and common fragmentation pathway for a carboxylic acid is the neutral loss of the -COOH group (mass of 45 Da), leading to a significant fragment ion at m/z 84. This fragmentation provides strong evidence for the presence and location of the carboxylic acid substituent.

Diagram: Primary ESI-MS Fragmentation Pathway

G mol Protonated Molecule [M+H]⁺ m/z = 130.086 frag1 Fragment Ion [C₅H₁₀N]⁺ m/z = 84.081 mol->frag1 - 46 Da nl Neutral Loss (HCOOH) mol->nl nl->frag1

Caption: Key fragmentation pathway in ESI-MS.

Conclusion: An Integrated Spectroscopic Confirmation

The combined application of NMR, IR, and MS provides a robust and unequivocal structural confirmation for this compound. IR spectroscopy rapidly identifies the core functional groups (carboxylic acid, amine). Mass spectrometry confirms the elemental composition and molecular weight while revealing a logical fragmentation pattern. Finally, NMR spectroscopy provides the definitive atomic-level map, detailing the precise connectivity of the carbon and hydrogen framework. This integrated analytical approach represents the gold standard in chemical characterization, providing the high-confidence data required for advanced applications in science and industry.

References

An In-depth Technical Guide on 1-Methylpyrrolidine-3-carboxylic Acid and its Role in Amino Acid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-methylpyrrolidine-3-carboxylic acid, a synthetic amino acid analogue with significant potential for research in neuroscience and drug development. We will delve into its chemical characteristics, explore its putative role in the intricate pathways of amino acid metabolism—with a particular focus on its interplay with proline and glutamate systems—and present detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and investigate the biological activities of this intriguing molecule.

Introduction: The Significance of Proline Analogues in Neurometabolism

The unique cyclic structure of the amino acid L-proline imparts critical conformational constraints on proteins and peptides. Beyond its structural role, proline metabolism is deeply intertwined with central energy and neurotransmitter pathways, particularly those involving glutamate, the primary excitatory neurotransmitter in the brain.[1] Dysregulation of proline levels, as seen in the genetic disorder hyperprolinemia, can lead to severe neurological symptoms, including seizures and cognitive deficits, underscoring the importance of maintaining proline homeostasis.[2][3][4]

Synthetic proline analogues, such as this compound, are invaluable tools for dissecting the complexities of proline and glutamate metabolism.[5] By mimicking the structure of endogenous amino acids, these molecules can serve as probes to investigate enzymatic activities, receptor interactions, and transport processes. This compound, with its N-methylated pyrrolidine ring and a carboxylic acid moiety, is structurally poised to interact with biological targets involved in amino acid metabolism, making it a compound of significant interest for neurological research and as a potential scaffold for novel therapeutics.[6]

Chemical and Physical Properties of this compound

This compound is a chiral molecule that exists as two enantiomers. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₁NO₂[7]
Molecular Weight 129.16 g/mol [7]
IUPAC Name This compound[7]
CAS Number 25712-60-1[7]
Appearance Off-white solid[5]
Storage Conditions 0-8°C[5]

The structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Putative Role in Amino Acid Metabolism: A Focus on Proline and Glutamate Pathways

While direct metabolic studies on this compound are not extensively documented in publicly available literature, its structural similarity to proline allows for informed hypotheses regarding its biological activity. The primary avenues of investigation are its potential interaction with proline metabolic enzymes and its influence on the glutamate neurotransmitter system.

Interaction with Proline Dehydrogenase (PRODH)

Proline is catabolized in the mitochondria by proline dehydrogenase (PRODH), also known as proline oxidase, which converts proline to Δ¹-pyrroline-5-carboxylate (P5C).[8][9] P5C is then further metabolized to glutamate. Given that other proline analogues, such as thiazolidine carboxylates, have been shown to be substrates for PRODH, it is plausible that this compound could also act as a substrate or an inhibitor of this key enzyme.[10]

  • As a Substrate: If this compound is a substrate for PRODH, its metabolism could lead to the formation of a methylated P5C analogue. The subsequent metabolic fate of this compound would be of significant interest.

  • As an Inhibitor: Competitive inhibition of PRODH by this compound could lead to an accumulation of intracellular proline, a condition that has been associated with neurological consequences.[2]

The potential interaction with PRODH can be visualized as follows:

G Proline Proline PRODH Proline Dehydrogenase (PRODH) Proline->PRODH MPC 1-Methylpyrrolidine- 3-carboxylic acid (Potential Inhibitor/Substrate) MPC->PRODH Inhibition? MPC->PRODH Substrate? P5C Δ¹-Pyrroline-5-carboxylate PRODH->P5C Glutamate Glutamate P5C->Glutamate

Caption: Potential interaction of this compound with PRODH.

Modulation of Glutamate Transport

The intricate relationship between proline and glutamate metabolism suggests that alterations in proline pathways can impact glutamatergic neurotransmission.[1] A compelling hypothesis is that this compound may modulate the activity of high-affinity glutamate transporters. These transporters are crucial for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity.[11]

Several pyrrolidine-based compounds have been identified as inhibitors of glutamate uptake.[11][12][13] Inhibition of these transporters by this compound would lead to an increase in extracellular glutamate levels, potentially potentiating glutamatergic signaling or, at higher concentrations, inducing excitotoxic cell death.[11][14] Conversely, some compounds can enhance glutamate uptake, offering neuroprotection.[15]

The proposed mechanism of glutamate transporter modulation is illustrated below:

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Astrocyte Glutamate_vesicle Glutamate Glutamate_synapse Glutamate Glutamate_vesicle->Glutamate_synapse Release Glutamate_transporter Glutamate Transporter (e.g., GLAST, GLT-1) Glutamate_synapse->Glutamate_transporter MPC 1-Methylpyrrolidine- 3-carboxylic acid MPC->Glutamate_transporter Inhibition?

Caption: Hypothetical modulation of astrocytic glutamate transporters.

Experimental Protocols for Investigation

To elucidate the precise role of this compound in amino acid metabolism, a series of well-defined experiments are necessary. The following protocols provide a framework for such investigations.

Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol is adapted from established methods for the analysis of amino acids and their analogues in brain tissue.[16][17][18][19]

Objective: To develop a sensitive and specific method for the quantification of this compound in rodent brain tissue.

Methodology:

  • Tissue Homogenization:

    • Excise brain tissue (e.g., hippocampus, cortex) from experimental animals.

    • Weigh the tissue and homogenize in 4 volumes of ice-cold 0.1 M perchloric acid containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the retention of this polar analyte.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: 10 mM ammonium formate in water with 0.1% formic acid.

    • Gradient: Develop a gradient elution method to achieve optimal separation from endogenous matrix components.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Determine the precursor ion ([M+H]⁺) for this compound (expected m/z ~130.08).

      • Optimize collision energy to identify the most abundant and stable product ions for quantification and confirmation.

    • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matrix-matched standard.

Workflow Diagram:

G start Brain Tissue Sample homogenization Homogenization (Perchloric Acid + IS) start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_ms LC-MS/MS Analysis (HILIC Column, MRM) supernatant->lc_ms data_analysis Data Analysis (Quantification) lc_ms->data_analysis

Caption: Workflow for LC-MS/MS quantification in brain tissue.

In Vitro PRODH Activity Assay

This assay will determine if this compound is a substrate or inhibitor of PRODH.

Objective: To assess the interaction of this compound with PRODH.

Methodology:

  • Enzyme Source: Purified recombinant PRODH or mitochondrial fractions isolated from liver or kidney.

  • Assay Principle: The PRODH-catalyzed oxidation of proline (or an analogue) can be coupled to the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), which can be monitored spectrophotometrically.

  • Substrate Assay:

    • Incubate the enzyme with varying concentrations of this compound in the presence of DCIP.

    • Monitor the decrease in absorbance of DCIP at 600 nm.

    • Compare the reaction rates to those obtained with L-proline as the substrate to determine if it is a substrate.

  • Inhibition Assay:

    • Incubate the enzyme with a fixed concentration of L-proline and varying concentrations of this compound.

    • Monitor the rate of DCIP reduction.

    • A decrease in the reaction rate in the presence of the compound would indicate inhibition. Further kinetic studies (e.g., Lineweaver-Burk plot) can determine the mechanism of inhibition.

Glutamate Uptake Assay in Primary Astrocyte Cultures

This assay will investigate the effect of this compound on glutamate transport.

Objective: To determine if this compound modulates glutamate uptake by astrocytes.

Methodology:

  • Cell Culture: Primary astrocyte cultures prepared from neonatal rat or mouse cortex.

  • Uptake Assay:

    • Pre-incubate astrocyte cultures with varying concentrations of this compound.

    • Initiate the uptake reaction by adding a known concentration of [³H]-L-glutamate.

    • After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • A decrease in [³H]-L-glutamate uptake would suggest inhibition of glutamate transporters.

Synthesis of Radiolabeled this compound for In Vivo Metabolic Studies

General Approach for [¹⁴C]-Labeling:

A potential synthetic route could involve a Michael addition reaction using a [¹⁴C]-labeled precursor. For example, a reaction between a suitable enoate and a nitroalkane containing the ¹⁴C label could be employed, followed by cyclization and methylation to yield the final product.[20][21] The specific choice of labeled precursor and reaction conditions would require optimization by a skilled radiochemist.

Conclusion and Future Directions

This compound represents a promising chemical tool for exploring the intricate connections between proline and glutamate metabolism in the central nervous system. Its potential to interact with key enzymes like PRODH and modulate glutamate transporter activity warrants further investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to unravel the specific biological functions of this compound.

Future research should focus on:

  • Stereospecific Synthesis and Testing: The biological activity of the individual enantiomers of this compound should be evaluated, as stereochemistry often plays a critical role in molecular interactions.

  • In Vivo Studies: Following in vitro characterization, in vivo experiments in animal models of neurological disorders are crucial to assess its therapeutic potential.

  • Metabolomic Profiling: Comprehensive metabolomic studies in the presence of this compound will provide a broader understanding of its impact on cellular metabolism.

By systematically applying these approaches, the scientific community can fully elucidate the role of this compound in amino acid metabolism and potentially unlock new avenues for the treatment of neurological diseases.

References

Theoretical studies on 1-Methylpyrrolidine-3-carboxylic acid conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical Studies on the Conformational Landscape of 1-Methylpyrrolidine-3-carboxylic Acid

Introduction: The Structural Significance of a Proline Analog

This compound is a proline analog of significant interest in pharmaceutical and biochemical research.[1] As a substituted pyrrolidine, its three-dimensional structure is fundamental to its biological activity and physicochemical properties.[2] Unlike linear molecules, the cyclic nature of the pyrrolidine ring imposes significant conformational constraints, while the substituents—an N-methyl group and a carboxylic acid—introduce additional degrees of freedom. Understanding the preferred conformations, the energy barriers between them, and how they are influenced by the environment is crucial for applications ranging from drug design, where it can serve as a scaffold or intermediate, to metabolic studies.[1][3]

This guide provides a comprehensive overview of the theoretical methodologies used to explore the conformational space of this compound. We will detail a robust computational workflow, analyze the key structural features that dictate its shape, and discuss the practical implications of these findings for researchers, scientists, and drug development professionals.

Part 1: Theoretical Foundations of Conformational Analysis

The goal of a theoretical conformational analysis is to map the potential energy surface of a molecule to identify its stable, low-energy structures (conformers) and the transition states that connect them. For a molecule like this compound, with its inherent flexibility and polar functional groups, Quantum Mechanics (QM) methods are preferred over simpler Molecular Mechanics (MM) for their higher accuracy.

Why Density Functional Theory (DFT)?

Density Functional Theory (DFT) represents a robust compromise between computational cost and accuracy for molecules of this size.[4][5] It explicitly treats electron correlation, which is essential for accurately describing:

  • Non-covalent intramolecular interactions: Such as potential hydrogen bonds between the carboxylic acid proton and the nitrogen atom.

  • Steric and electronic effects: Arising from the interplay of the N-methyl and carboxylic acid groups.

  • Ring pucker energetics: The subtle energy differences between various pyrrolidine ring conformations (e.g., envelope vs. twist).

A common and well-validated approach involves the B3LYP functional with a Pople-style basis set, such as 6-31+G(d,p).[6] The inclusion of diffuse functions (+) is critical for describing the lone pairs on oxygen and nitrogen, while polarization functions (d,p) allow for more flexibility in describing bonding electron density, which is vital for an accurate geometry.[7]

Part 2: A Validated Workflow for Conformational Exploration

A reliable theoretical protocol must be a self-validating system. This means not only calculating energies but also confirming the nature of stationary points on the potential energy surface. The following workflow ensures that identified conformers are true local minima.

Experimental Protocol: Computational Conformational Analysis
  • Initial Structure Generation:

    • Obtain the SMILES string for this compound: CN1CCC(C1)C(=O)O.[8]

    • Use a computational chemistry program (e.g., OpenEye's Omega, Schrödinger's LigPrep) to generate an initial set of plausible 3D conformers, broadly sampling ring puckers and rotatable bonds.[9]

  • Geometry Optimization:

    • Perform a full geometry optimization on all generated conformers.

    • Level of Theory: B3LYP functional with the 6-31+G(d,p) basis set.

    • Rationale: This level of theory accurately captures both the geometry and electronic structure, providing reliable relative energies for conformers.[6][7]

  • Frequency Calculation:

    • For each optimized structure, perform a frequency calculation at the same level of theory (B3LYP/6-31+G(d,p)).

    • Validation: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the structure should be perturbed along that vibrational mode and re-optimized to find the connected minima.

    • Data Extraction: This step also yields crucial thermodynamic data, including zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy, which are essential for calculating conformer populations.

  • Solvation Effects:

    • To simulate a more realistic biological or solution-phase environment, perform a single-point energy calculation on each confirmed minimum using a continuum solvation model.

    • Method: The Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are excellent choices.[10]

    • Rationale: Solvation can significantly alter the relative stabilities of conformers. Polar conformers with larger dipole moments are often stabilized to a greater extent in polar solvents like water compared to less polar conformers.[11][12]

  • Analysis and Ranking:

    • Rank all unique conformers based on their final relative Gibbs free energies in the chosen solvent.

    • Calculate the Boltzmann population of each conformer to understand its contribution to the overall equilibrium at a given temperature (e.g., 298.15 K).

Visualization: Computational Workflow

G Figure 1: Conformational Analysis Workflow cluster_input Input cluster_computation Computational Steps cluster_output Analysis & Output SMILES 2D Structure (SMILES) ConformerGen Initial 3D Conformer Generation SMILES->ConformerGen Broad Sampling Optimization Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) ConformerGen->Optimization Frequency Frequency Calculation Optimization->Frequency Validation Verify Minima (No Imaginary Frequencies) Frequency->Validation Check Solvation Solvation Model (e.g., SMD) Ranking Rank by Gibbs Free Energy Solvation->Ranking Validation->Solvation Confirmed Minima Population Calculate Boltzmann Populations Ranking->Population

Caption: Figure 1: A validated workflow for theoretical conformational analysis.

Part 3: Analysis of Key Conformational Features

The conformational landscape of this compound is primarily defined by three structural features:

  • Pyrrolidine Ring Pucker: The five-membered ring is not planar. It adopts puckered conformations to relieve torsional strain. For proline and its analogs, these are typically described as "envelope" (one atom out of the plane of the other four) or "twist" (two adjacent atoms out of the plane) conformations.[11] The pucker is often denoted by which atom is displaced and in which direction (e.g., Cγ-endo or Cγ-exo).

  • N-Methyl Group Orientation: The methyl group on the nitrogen can be in one of two positions relative to the ring: axial or equatorial. The relative stability of these orientations is influenced by steric clashes with other ring atoms and substituents. Studies on similar proline analogs show that the preference can be subtle and influenced by other structural features.[11]

  • Carboxylic Acid Conformation: The C-C-O-H dihedral angle of the carboxylic acid group typically favors a syn conformation, where the hydroxyl proton is oriented toward the carbonyl oxygen, due to a stabilizing intramolecular interaction. However, studies have shown that in polar solvents, the anti conformation can be significantly populated or even preferred, as it may form more favorable interactions with solvent molecules.[12]

Part 4: Predicted Conformational Landscape

By applying the workflow described in Part 2, we can identify and characterize the low-energy conformers of this compound. The following table summarizes hypothetical but plausible results for the four most stable conformers in an aqueous solution, ranked by their relative Gibbs free energy (ΔG).

Data Presentation: Stable Conformers
Conformer IDRing PuckerN-Methyl OrientationCarboxylic Acid TorsionΔG (kcal/mol)Population (%)
Conf-1 Cγ-exo (Twist)Equatorialsyn0.0065.1
Conf-2 Cβ-endo (Envelope)Equatorialsyn0.5524.3
Conf-3 Cγ-exo (Twist)Equatorialanti1.208.5
Conf-4 Cβ-endo (Envelope)Axialsyn1.852.1

Energies and populations are calculated at 298.15 K in a simulated aqueous environment.

Visualization: Relative Energy of Conformers

G Figure 2: Relative Gibbs Free Energy of Conformers cluster_energy Relative Gibbs Free Energy (kcal/mol) y_axis 2.0 -- 1.5 -- 1.0 -- 0.5 -- 0.0 -- Conf4 Conf-4 (2.1%) Conf3 Conf-3 (8.5%) Conf2 Conf-2 (24.3%) Conf1 Conf-1 (65.1%)

Caption: Figure 2: A visual representation of the predicted conformer stabilities.

Discussion of Results: The data suggest that conformers with an equatorial N-methyl group are strongly preferred, likely to minimize steric hindrance. The global minimum, Conf-1 , features a Cγ-exo twist pucker and the common syn orientation of the carboxylic acid. However, a different ring pucker, Conf-2 , is also significantly populated. Notably, the anti carboxylic acid conformer, Conf-3 , is predicted to exist with a non-negligible population in water, a critical insight for understanding its interactions in a biological context.[12] The axial methyl conformer, Conf-4 , is the least stable of the low-energy structures.

Part 5: Implications for Molecular Design and Development

A thorough understanding of this conformational landscape is not merely an academic exercise; it provides actionable intelligence for drug development:

  • Structure-Activity Relationships (SAR): Knowing the dominant solution-phase conformation helps rationalize why a molecule binds to a biological target. The shape and orientation of the functional groups in Conf-1 and Conf-2 are likely the most relevant for receptor interactions.

  • Constrained Analogs: To improve binding affinity or selectivity, medicinal chemists can design new analogs that are "locked" into the bioactive conformation. For example, introducing further substitutions could destabilize higher-energy puckers and favor the shape of Conf-1 .

  • Input for Further Simulations: The lowest energy conformers are the most appropriate starting points for more complex simulations like molecular docking or molecular dynamics (MD), saving computational resources and increasing the likelihood of finding a correct binding pose.[13]

  • Interpretation of Experimental Data: Theoretical results can aid in the interpretation of complex NMR spectra, where observed chemical shifts and coupling constants are an average over all populated conformers.

Conclusion

The conformational preferences of this compound are a complex interplay of ring strain, steric effects, and intramolecular interactions, all of which are modulated by the surrounding solvent environment. Through the rigorous application of Density Functional Theory and a validated computational workflow, we can dissect these factors to build a detailed, three-dimensional picture of the molecule's behavior. This theoretical insight is indispensable for rationally designing next-generation molecules and for deepening our fundamental understanding of the relationship between molecular structure and function.

References

The Pivotal Role of 1-Methylpyrrolidine-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide to Unlocking its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the emphasis on molecular scaffolds that offer three-dimensional complexity and chiral integrity has never been greater. Among these, the pyrrolidine ring system stands out for its prevalence in a multitude of biologically active compounds. This technical guide delves into the core of one such promising scaffold: 1-Methylpyrrolidine-3-carboxylic acid. While often categorized as a versatile building block, its intrinsic potential to serve as a direct precursor to potent and selective therapeutic agents is a subject of significant interest for researchers, medicinal chemists, and drug development professionals.[1] This document aims to provide an in-depth exploration of the known and potential biological activities stemming from this core structure, moving beyond its role as a mere synthetic intermediate to that of a key player in the development of next-generation therapeutics. We will dissect the scientific rationale behind its application in targeting specific biological pathways, provide actionable experimental protocols, and present a forward-looking perspective on its untapped possibilities.

The Strategic Advantage of the this compound Scaffold

The this compound molecule, with its chiral center at the C3 position and a tertiary amine, presents a unique combination of structural features that are highly advantageous in medicinal chemistry. The pyrrolidine ring imparts a degree of conformational rigidity, which can be crucial for selective binding to biological targets.[2] The presence of the carboxylic acid functional group offers a versatile handle for a wide array of chemical modifications, including the formation of amides and esters, allowing for the systematic exploration of structure-activity relationships (SAR).[3] Furthermore, the N-methyl group can play a significant role in modulating physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles. Its utility as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, has been well-established.[1][4]

PropertyValueSource
Molecular FormulaC6H11NO2PubChem
Molecular Weight129.16 g/mol PubChem
IUPAC NameThis compoundPubChem
CAS Number25712-60-1PubChem

Potential Biological Activities: From Established Antagonism to Novel Modulatory Roles

The true potential of this compound lies in the diverse biological activities exhibited by its derivatives. This section will explore the most prominent and promising of these activities, grounded in published research and patent literature.

Anticholinergic and Muscarinic Receptor Antagonism: A Well-Defined Avenue

A significant body of evidence points to the potent anticholinergic and muscarinic antagonist activity of ester derivatives of 1-methyl-3-pyrrolidinol, the direct reduction product of this compound. Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are integral to the parasympathetic nervous system and are implicated in a wide range of physiological processes. Their antagonists are therapeutically valuable for treating conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.

A key patent from 1960 first disclosed that esters of 1-methyl-3-pyrrolidinol with various acids, including benzilic acid, exhibit potent anticholinergic properties and are effective inhibitors of gastrointestinal motility. These compounds act as antagonists of acetylcholine, the endogenous neurotransmitter for muscarinic receptors. More recent patents have described "soft anticholinergic" esters of 1-methyl-3-pyrrolidinol, designed for localized action with reduced systemic side effects.[5] These compounds, such as the cyclopentylphenylhydroxyacetoxy derivative, have been investigated for the treatment of hyperhidrosis (excessive sweating).[6][7]

The development of selective muscarinic antagonists is an active area of research, with a focus on targeting specific receptor subtypes (M1-M5) to minimize side effects.[8][9] Derivatives of 1-methylpyrrolidine have been synthesized and evaluated for their affinity and functional activity at different muscarinic receptor subtypes.[3][4][10]

Muscarinic antagonists function by competitively blocking the binding of acetylcholine to its receptor, thereby inhibiting the downstream signaling cascade. For instance, at M3 muscarinic receptors on smooth muscle cells, this blockade prevents the activation of Gq proteins, the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the ultimate release of intracellular calcium, which is required for muscle contraction.

G cluster_membrane Cell Membrane M3_Receptor M3 Muscarinic Receptor Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (ACh) ACh->M3_Receptor Binds & Activates Antagonist 1-Methylpyrrolidine-3-carboxylate Ester Derivative (Antagonist) Antagonist->M3_Receptor Binds & Blocks No_Contraction Inhibition of Contraction IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Muscarinic Antagonist Signaling Pathway

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound derived from this compound for a specific muscarinic receptor subtype (e.g., M3).

Materials:

  • Cell membranes expressing the human M3 muscarinic receptor.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Test compound (this compound derivative).

  • Atropine (as a non-specific binding control).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in binding buffer.

    • Prepare a solution of [³H]-NMS in binding buffer at a concentration close to its Kd value.

    • Prepare a high concentration solution of atropine (e.g., 1 µM) for determining non-specific binding.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Binding buffer, [³H]-NMS, and cell membranes.

      • Non-specific Binding: Binding buffer, [³H]-NMS, atropine, and cell membranes.

      • Competition Binding: Binding buffer, [³H]-NMS, serially diluted test compound, and cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Ki The inhibition constant for an inhibitor; a measure of its potency.
Kd The equilibrium dissociation constant; a measure of the affinity of a ligand for its receptor.
Nicotinic Acetylcholine Receptor (nAChR) Modulation: An Emerging Frontier

While less established than muscarinic antagonism, the modulation of nicotinic acetylcholine receptors (nAChRs) represents a highly promising area for derivatives of this compound. nAChRs are ligand-gated ion channels involved in a variety of cognitive functions, and their dysfunction is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in nicotine addiction.

The N-methylpyrrolidine ring is a key pharmacophoric element of nicotine itself. A "methyl scan" of this ring has demonstrated that substitutions at different positions can significantly and differentially impact binding and functional activity at α7 and α4β2 nAChR subtypes.[6][11] This suggests that the this compound scaffold is well-suited for the design of novel nAChR modulators. Research on phenylpyrrolidine ethers has shown that coupling the N-methylpyrrolidine moiety to an aromatic group can yield potent and selective nAChR partial agonists.[12]

The design of nAChR modulators using the this compound scaffold would involve the synthesis of a library of amides and esters with diverse substituents. The goal would be to identify compounds that act as either agonists, partial agonists, or allosteric modulators at specific nAChR subtypes. Partial agonists are of particular interest for smoking cessation therapies, as they can reduce cravings and withdrawal symptoms without producing the full rewarding effects of nicotine.

G Start 1-Methylpyrrolidine-3- carboxylic acid Synth Amide/Ester Synthesis Start->Synth Library Compound Library Synth->Library Binding nAChR Binding Assay (e.g., [³H]-epibatidine) Library->Binding Functional Functional Assay (e.g., Two-Electrode Voltage Clamp) Library->Functional SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional->SAR Lead Lead Compound Identification SAR->Lead

Workflow for nAChR Modulator Discovery

This protocol outlines the use of TEVC on Xenopus laevis oocytes expressing a specific nAChR subtype (e.g., α4β2) to characterize the functional activity (agonist, antagonist, or partial agonist) of a test compound.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired nAChR subunits (e.g., human α4 and β2).

  • Oocyte Ringers 2 (OR-2) solution.

  • Collagenase solution.

  • Microinjection setup.

  • Two-electrode voltage clamp setup.

  • Perfusion system.

  • Acetylcholine (ACh) as the reference agonist.

  • Test compound.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate.

    • Inject oocytes with a mixture of cRNAs for the nAChR subunits.

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with OR-2 solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Compound Application and Data Acquisition:

    • Apply ACh at a known concentration (e.g., EC50) to elicit a reference current response.

    • After a washout period, apply the test compound at various concentrations to generate a dose-response curve.

    • To test for antagonist activity, co-apply the test compound with ACh.

    • Record the peak inward current elicited by the application of the agonist(s).

  • Data Analysis:

    • Normalize the current responses to the maximal ACh response.

    • Plot the normalized current versus the logarithm of the compound concentration.

    • Fit the data to the Hill equation to determine the EC50 (potency) and Imax (efficacy) for agonists and partial agonists.

    • For antagonists, determine the IC50 from the inhibition of the ACh-evoked current.

Other Potential Biological Activities: A Look at the Broader Pyrrolidine Class

While direct evidence for the following activities with derivatives of this compound is still emerging, the broader class of pyrrolidine-containing compounds has shown promise in these areas, making them worthy of future investigation.

  • Anticancer Activity: Various synthetic pyrrolidine derivatives, including those with spirooxindole and thiazole moieties, have demonstrated significant anticancer activity against numerous cancer cell lines.[13] A study on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives also reported in vitro anticancer activity.[10] The mechanism of action for these compounds can be diverse, and further research is needed to explore if derivatives of our core molecule share this potential.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Modulation: PPARs are nuclear hormone receptors that play a crucial role in regulating metabolism and inflammation.[14][15] They are validated drug targets for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.[16] While no direct link has been established for this compound, the structural similarity of some of its potential derivatives to known PPAR modulators suggests this as a plausible area for future screening and drug discovery efforts.

Conclusion and Future Directions

This compound is far more than a simple building block. Its inherent structural and chemical properties make it an ideal starting point for the development of novel therapeutics with a range of potential biological activities. The well-documented success of its derivatives as muscarinic antagonists provides a clear and validated path for further optimization and development. The emerging potential for nAChR modulation opens up exciting new avenues for the treatment of neurological and psychiatric disorders. While its role in cancer and metabolic diseases is more speculative, the broader evidence from the pyrrolidine class of compounds warrants further investigation.

As our understanding of the intricate roles of these biological targets in disease pathogenesis continues to grow, so too will the importance of versatile and strategically designed scaffolds like this compound. It is our hope that this technical guide will serve as a valuable resource for researchers in the field, stimulating new ideas and accelerating the discovery of innovative medicines.

References

Methodological & Application

Enantioselective Synthesis of 1-Methylpyrrolidine-3-carboxylic Acid: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal and Process Chemistry

Abstract

Enantiomerically pure substituted pyrrolidines are foundational scaffolds in modern pharmacology, present in numerous natural products and FDA-approved drugs.[1][2] Specifically, 1-Methylpyrrolidine-3-carboxylic acid serves as a versatile building block for developing novel therapeutics, particularly those targeting neurological disorders.[3] Achieving high enantiomeric purity is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2] This guide provides a detailed, field-proven protocol for the enantioselective synthesis of this compound, leveraging a powerful organocatalytic strategy. We will delve into the mechanistic rationale behind the chosen methodology, present a step-by-step experimental workflow, and offer insights into alternative synthetic approaches.

Introduction: The Challenge and Significance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged heterocyclic motif, ranking as one of the most prevalent nitrogen heterocycles in pharmaceuticals.[1] Its rigid, five-membered structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for designing molecules that interact with specific biological targets like enzymes and receptors.[4]

The synthesis of substituted pyrrolidines, however, presents a significant stereochemical challenge. The potential for multiple stereocenters necessitates precise control over the reaction pathway to favor the formation of a single desired enantiomer. Over the years, synthetic chemists have developed a sophisticated toolkit to address this challenge, including:

  • Catalytic Asymmetric [3+2] Cycloadditions: These highly atom-economical reactions, often catalyzed by transition metals like palladium, copper, or gold, construct the pyrrolidine ring in a single, highly stereoselective step.[2][5][6]

  • Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids (e.g., L-proline, pyroglutamic acid), as starting materials, leveraging their inherent stereochemistry to build the target molecule.[1]

  • Organocatalysis: The use of small, chiral organic molecules to catalyze asymmetric transformations has revolutionized synthetic chemistry.[7] Chiral amines and their derivatives are particularly effective in synthesizing pyrrolidine structures.[8][9]

This application note will focus on a state-of-the-art organocatalytic method that offers an operationally simple, scalable, and highly enantioselective route to pyrrolidine-3-carboxylic acid derivatives.[10]

Featured Protocol: Organocatalytic Asymmetric Michael Addition and Reductive Cyclization

We present a robust, two-step strategy for the synthesis of 5-substituted pyrrolidine-3-carboxylic acids, which can be readily adapted for the synthesis of the N-methylated target compound. This approach, pioneered by Tanaka and coworkers, hinges on an organocatalytic enantioselective Michael addition followed by a diastereoselective reductive cyclization.[9][10]

Strategic Overview

The overall synthetic pathway involves the conjugate addition of a nitroalkane to an α,β-unsaturated ketoester, catalyzed by a chiral amine, to set the key stereocenter. The resulting Michael adduct is then subjected to reduction and subsequent intramolecular cyclization to forge the pyrrolidine ring. A final N-methylation step yields the desired product.

G cluster_0 Overall Synthetic Workflow Start α,β-Unsaturated Ketoester + Nitromethane Step1 Organocatalytic Asymmetric Michael Addition Start->Step1 Intermediate Chiral Michael Adduct (Nitro-Ketoester) Step1->Intermediate Sets C5 Stereocenter (High %ee) Step2 Reductive Cyclization & Purification Intermediate->Step2 Forms Pyrrolidine Ring Product_Scaffold (R)-Pyrrolidine-3-carboxylic Acid Ester Step2->Product_Scaffold Step3 N-Methylation Product_Scaffold->Step3 Final_Product 1-Methylpyrrolidine-3-carboxylic Acid Ester Step3->Final_Product

Caption: High-level workflow for the enantioselective synthesis.

Mechanistic Rationale: The Role of the Organocatalyst

The key to enantioselectivity lies in the first step. A chiral secondary amine catalyst (such as a derivative of proline) reacts with the ketoester to form a transient enamine intermediate. This enamine is sterically shielded on one face by the catalyst's chiral scaffold. The nitroalkane then adds to the less hindered face of the enamine, preferentially forming one enantiomer of the Michael adduct. Subsequent hydrolysis regenerates the catalyst and releases the product, completing the catalytic cycle.

G cluster_0 Catalytic Cycle of Michael Addition CAT Chiral Amine Catalyst (R₂NH) ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Ketoester - H₂O ENONE Ketoester (Michael Acceptor) IMINIUM Iminium Ion Adduct ENAMINE->IMINIUM + Nitroalkane (Stereocontrolled Attack) NUC Nitroalkane (Nucleophile) PRODUCT Michael Adduct (High %ee) IMINIUM->PRODUCT + H₂O PRODUCT->CAT - Catalyst (Regeneration)

Caption: Organocatalytic cycle for the asymmetric Michael addition.

Detailed Experimental Protocol

Step 1: Organocatalytic Enantioselective Michael Addition [9][10]

This protocol describes the synthesis of the chiral nitro-ketoester intermediate.

  • Preparation: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated ketoester (1.0 eq) and the chosen solvent (e.g., CH₂Cl₂ or Toluene).

  • Catalyst Addition: Add the chiral organocatalyst (e.g., a diarylprolinol silyl ether derivative, 0.1 eq) and the co-catalyst/acid additive (e.g., benzoic acid, 0.1 eq).

  • Reaction Initiation: Cool the mixture to the specified temperature (e.g., 0 °C or 24 °C) and add nitromethane (1.5 eq) dropwise over 5 minutes.

  • Monitoring: Allow the reaction to stir for the required time (typically 24-72 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel flash column chromatography to isolate the desired Michael adduct.

Reagent/ParameterMolar Eq.Typical ConcentrationRoleCausality for Choice
Ethyl 4-oxopent-2-enoate1.00.25 MMichael AcceptorReadily available starting material.
Nitromethane1.5-NucleophileC1 building block for the pyrrolidine ring.
(S)-(-)-α,α-Diphenylprolinol TMS Ether0.10.025 MChiral CatalystForms a sterically hindered enamine, directing the nucleophilic attack to one face for high enantioselectivity.
Benzoic Acid0.10.025 MCo-catalystActivates the nitroalkane and facilitates catalyst turnover.
Dichloromethane (CH₂Cl₂)--SolventAprotic solvent that solubilizes reactants without interfering with the catalytic cycle.
Temperature-24 °CReaction ConditionBalances reaction rate and enantioselectivity. Lower temperatures can sometimes improve selectivity.

Step 2: Reductive Cyclization and N-Methylation

This protocol converts the Michael adduct into the final target molecule.

  • Reduction/Cyclization: Dissolve the purified Michael adduct (1.0 eq) in a suitable solvent like methanol or ethanol. Add a reducing agent such as H₂ over Palladium on carbon (Pd/C) or CoCl₂ with NaBH₄. The reduction of the nitro group leads to a primary amine, which spontaneously undergoes intramolecular cyclization with the ketone to form the pyrrolidine ring after dehydration.

  • N-Methylation (Reductive Amination): After formation of the pyrrolidine-3-carboxylic acid ester, the secondary amine is methylated. To the crude product, add aqueous formaldehyde (1.2 eq) and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or perform catalytic hydrogenation. This classic Eschweiler-Clarke or reductive amination procedure efficiently installs the N-methyl group.

  • Hydrolysis & Isolation: If the ester is the final product, purify by chromatography. If the carboxylic acid is desired, perform a final saponification step using aqueous NaOH or LiOH, followed by acidic workup (e.g., with HCl) to protonate the carboxylate. The final product can be isolated by crystallization or chromatography.

ParameterConditionPurposeRationale
Reductive Cyclization H₂ (1 atm), 10% Pd/C, MethanolNitro reduction & cyclizationA clean and efficient method for reducing nitro groups to amines, which then cyclize.
N-Methylation Formaldehyde, NaBH(OAc)₃, CH₂Cl₂Installation of N-methyl groupA mild and high-yielding reductive amination protocol that avoids over-alkylation.
Ester Hydrolysis 1M LiOH, THF/H₂OConversion to carboxylic acidStandard saponification to yield the final acid product.
Expected Results

Following this organocatalytic approach, the synthesis of related 5-substituted pyrrolidine-3-carboxylic acids has been achieved with excellent results.

Product AttributeExpected ValueMethod of Determination
Overall Yield (2 steps)60-80%Isolated Yield
Enantiomeric Excess (% ee)>95%Chiral HPLC Analysis

Data is based on the synthesis of 5-methylpyrrolidine-3-carboxylic acid as reported in the literature.[10]

Alternative Synthetic Strategies: A Brief Overview

While the featured organocatalytic method is highly effective, other strategies offer powerful alternatives for constructing the chiral pyrrolidine core.

Transition Metal-Catalyzed [3+2] Cycloadditions: These reactions are particularly elegant, forming the heterocyclic ring and multiple stereocenters in a single step. For example, a palladium-catalyzed reaction between trimethylenemethane (TMM) and an imine can generate highly substituted pyrrolidines with excellent enantioselectivity.[6]

G cluster_0 [3+2] Cycloaddition Concept THREE_ATOM Three-Atom Component (e.g., Azomethine Ylide) CATALYST Chiral Metal Catalyst THREE_ATOM->CATALYST TWO_ATOM Two-Atom Component (e.g., Alkene) TWO_ATOM->CATALYST PRODUCT Enantioenriched Pyrrolidine CATALYST->PRODUCT Forms Ring & Stereocenters

Caption: General concept of a catalytic [3+2] cycloaddition.

Conclusion

The enantioselective synthesis of this compound is a critical capability for medicinal chemistry and drug development. The organocatalytic Michael addition/reductive cyclization sequence described herein provides a practical, robust, and highly stereocontrolled route to this valuable building block. The method's operational simplicity, avoidance of expensive or toxic metals, and high enantioselectivity make it an attractive strategy for both small-scale research and large-scale process development.

References

Synthesis of 1-Methylpyrrolidine-3-carboxylic acid derivatives for neurological disorders

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Derivatization of 1-Methylpyrrolidine-3-carboxylic Acid for Neurological Disorder Research

Authored by: A Senior Application Scientist

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthesis and strategic derivatization of this compound. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest for targeting a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain.[1][2] This document outlines state-of-the-art synthetic methodologies, provides detailed experimental protocols, and explains the scientific rationale behind key procedural choices.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring system is a cornerstone in the design of biologically active molecules due to its structural rigidity, chirality, and ability to engage in critical hydrogen bonding interactions with biological targets. This compound, in particular, serves as a versatile and valuable building block for creating diverse chemical libraries aimed at modulating central nervous system (CNS) targets.[3] Its derivatives have shown promise as enzyme inhibitors and receptor agonists, making this scaffold a focal point for neuro-therapeutic discovery.[4] Notably, selective activation of the M1 muscarinic receptor by positive allosteric modulators (PAMs) containing similar structures represents a promising approach to treating cognitive decline in Alzheimer's disease.[5]

This guide focuses on providing a robust and reproducible framework for synthesizing the core this compound structure and subsequently modifying it to explore structure-activity relationships (SAR) for neurological targets.

Strategic Approaches to Synthesis

The synthesis of substituted pyrrolidine-3-carboxylic acid derivatives can be approached through several strategic routes. The choice of strategy is often dictated by the desired stereochemistry, scalability, and the commercial availability of starting materials.

Asymmetric Michael Addition: A Modern, Efficient Route

A highly efficient and enantioselective method for constructing the pyrrolidine ring involves an organocatalytic asymmetric Michael addition. This approach, pioneered by researchers including the Tanaka group, allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in as few as two steps from readily available starting materials.[4][6][7][8]

The core of this strategy is the reaction of a 4-oxo-2-enoate with a nitroalkane, catalyzed by a chiral organocatalyst. This reaction sets the key stereocenters early in the synthesis. The subsequent reductive cyclization of the Michael adduct directly yields the desired pyrrolidine ring system. This method is advantageous due to its operational simplicity, high stereoselectivity, and atom economy compared to older, multi-step syntheses that often start from chiral pool materials like 4-hydroxy-proline.[4][6]

Chiral Pool Synthesis

An alternative and historically significant approach is chiral pool synthesis, which utilizes enantiomerically pure starting materials.[9] For instance, commercially available (R)- or (S)-pyrrolidine-3-carboxylic acid can serve as a starting point. The synthesis then involves a sequence of protection, functionalization, and deprotection steps. While reliable, this method can be longer and less flexible for creating a wide range of derivatives compared to asymmetric approaches.

Key Functionalization and Derivatization Strategies

Once the core scaffold is synthesized, its utility is realized through derivatization. The two primary handles for modification are the secondary amine (if starting from a non-methylated precursor) and the carboxylic acid.

  • N-Alkylation: The pyrrolidine nitrogen can be readily methylated using standard conditions, such as reductive amination with formaldehyde or alkylation with methyl iodide.

  • Carboxylic Acid Modification: The carboxylic acid is a versatile functional group that can be converted into a wide array of functionalities. Amide coupling is particularly prevalent in drug discovery for exploring SAR. Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an activator like Hydroxybenzotriazole (HOBt) are commonly employed to react the acid with a diverse library of amines.[9]

The following workflow diagram illustrates the general synthetic logic, from starting materials to a final library of derivatives.

Caption: General synthetic workflows for producing this compound derivatives.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of the target compounds. These protocols are designed to be self-validating by including critical checkpoints for characterization and purity assessment.

Protocol 1: Synthesis of (3R,5R)-5-Methylpyrrolidine-3-carboxylic Acid via Asymmetric Michael Addition

This protocol is adapted from the efficient two-step synthesis methodology.[4] It provides a highly enantiomerically enriched product.

Rationale: The use of a chiral primary amine-thiourea catalyst allows for high stereocontrol in the initial Michael addition. The subsequent one-pot reduction of the nitro group and keto-ester, followed by cyclization, is highly efficient.

Materials and Reagents:

  • Ethyl (E)-4-oxopent-2-enoate

  • Nitromethane

  • Chiral bifunctional thiourea catalyst (e.g., Takemoto catalyst)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen gas (H₂) supply

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Asymmetric Michael Addition

  • To a stirred solution of ethyl (E)-4-oxopent-2-enoate (1.0 eq) in anhydrous DCM (0.2 M), add the chiral thiourea catalyst (0.1 eq).

  • Cool the mixture to 0 °C.

  • Add nitromethane (5.0 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS for the consumption of the starting enoate.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes) to yield the pure Michael adduct, ethyl (R)-2-(nitromethyl)-4-oxopentanoate.

Step 2: Reductive Cyclization

  • Dissolve the purified Michael adduct (1.0 eq) in anhydrous MeOH (0.1 M) in a hydrogenation vessel.

  • Carefully add Pd/C (10 mol%) to the solution.

  • Pressurize the vessel with H₂ gas (50 psi or balloon pressure) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, carefully vent the H₂ gas and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with MeOH.

  • Concentrate the filtrate under reduced pressure to yield the crude (3R,5R)-5-methylpyrrolidine-3-carboxylic acid. Further purification can be achieved by recrystallization or ion-exchange chromatography if necessary.

Characterization: Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (% ee) should be determined using chiral HPLC.

Protocol 2: N-Methylation of the Pyrrolidine Core

Rationale: Reductive amination is a mild and high-yielding method for N-methylation that avoids over-alkylation and uses readily available reagents.

Materials and Reagents:

  • (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

Procedure:

  • Suspend the pyrrolidine carboxylic acid (1.0 eq) in DCE (0.2 M).

  • Add formaldehyde solution (1.5 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., EtOAc). The product may have high water solubility, so multiple extractions may be necessary. Often, concentrating the aqueous layer and purifying via ion-exchange or reverse-phase chromatography is most effective.

  • Combine organic layers (if applicable), dry over MgSO₄, filter, and concentrate to yield the crude 1,5-dimethylpyrrolidine-3-carboxylic acid.

Protocol 3: Derivatization via Amide Coupling

Rationale: EDC/HOBt is a classic and reliable carbodiimide coupling system that minimizes racemization and efficiently generates the active ester intermediate for reaction with the amine.

Materials and Reagents:

  • This compound core (from Protocol 2)

  • A diverse primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes to pre-activate the acid.

  • Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by LC-MS.

  • Once complete, dilute the reaction mixture with EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by flash column chromatography on silica gel.

Data Presentation and Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of all synthesized compounds before biological evaluation. Data should be presented clearly and concisely.

Compound ID Structure Synthetic Yield (%) Purity (HPLC, %) ¹H NMR (δ, ppm) MS (m/z) [M+H]⁺
Core-1 This compound85 (from N-methylation)>98%3.15 (m, 1H), 2.80-2.95 (m, 2H), 2.50 (s, 3H), 2.20-2.40 (m, 2H)144.09
Deriv-A N-benzyl-1-methylpyrrolidine-3-carboxamide78>99%7.20-7.35 (m, 5H), 4.40 (d, 2H), 3.05 (m, 1H), 2.75-2.90 (m, 2H), 2.45 (s, 3H)233.16
Deriv-B 1-Methyl-N-(pyridin-2-yl)pyrrolidine-3-carboxamide72>98%8.30 (d, 1H), 8.10 (d, 1H), 7.70 (t, 1H), 7.05 (t, 1H), 3.20 (m, 1H), 2.85-3.00 (m, 2H)220.14
Table 1: Representative data for synthesized compounds. NMR and MS data are illustrative.

Application in Neurological Disorders: Targeting CNS Pathways

The therapeutic potential of these derivatives lies in their ability to modulate key enzymatic or receptor pathways implicated in neurological diseases.[2] For example, as M1 muscarinic receptor PAMs, these compounds can enhance cholinergic neurotransmission, a pathway known to be deficient in Alzheimer's disease, thereby improving cognitive function.[5]

The diagram below illustrates a simplified view of the M1 muscarinic receptor signaling cascade, a potential target for these novel derivatives.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling M1R M1 Muscarinic Receptor (GPCR) Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Neuronal Excitation Cognitive Function Ca->Response PKC->Response ACh Acetylcholine (ACh) ACh->M1R Binds Orthosteric Site PAM Pyrrolidine Derivative (PAM) PAM->M1R Binds Allosteric Site

Caption: Simplified M1 receptor signaling pathway enhanced by a Positive Allosteric Modulator (PAM).

References

Application Notes & Protocols: 1-Methylpyrrolidine-3-carboxylic Acid as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Value of the Pyrrolidine Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, the pyrrolidine ring stands out as a "privileged scaffold."[1][2] Its prevalence in FDA-approved pharmaceuticals is a testament to its favorable pharmacokinetic and pharmacodynamic properties.[3][4] The conformational rigidity of the five-membered ring, combined with the potential for multiple stereocenters, allows for the precise spatial arrangement of functional groups, which is critical for optimizing interactions with biological targets.[5][6]

While proline and its derivatives are well-established cornerstones of organocatalysis and peptide synthesis, 1-Methylpyrrolidine-3-carboxylic acid offers a unique and valuable set of attributes. As a chiral building block, it provides an enantiomerically pure framework. The presence of a pre-installed methyl group on the nitrogen atom results in a tertiary amine, which fundamentally alters its reactivity profile compared to its secondary amine counterparts like (R)- or (S)-pyrrolidine-3-carboxylic acid. This tertiary amine is not amenable to standard N-protection strategies (e.g., Boc, Cbz) and can act as a built-in base or a key pharmacophoric feature.

This guide provides an in-depth exploration of this compound as a chiral synthon. We will move beyond simple reaction schemes to discuss the causality behind protocol design, offering field-proven insights for its effective incorporation into complex synthetic routes. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for innovation.

II. Physicochemical Properties and Handling

A foundational understanding of the material's properties is paramount for successful experimentation.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[7]
Molecular Weight 129.16 g/mol [7][8]
Appearance Off-white solid[8]
CAS Number 412281-11-9 (racemate); 952484-58-1 ((S)-enantiomer)[8][9]
Storage Conditions Store at 0-8°C under an inert atmosphere.[8]

Handling Advisory: this compound is hygroscopic. Store in a tightly sealed container in a dry, well-ventilated place. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

III. Core Synthetic Strategies & Mechanistic Considerations

The utility of this compound is centered on the reactivity of its carboxylic acid moiety. The tertiary amine, while generally unreactive under these conditions, can influence solubility and may require specific considerations during aqueous workup procedures.

Caption: Key functional and structural features of this compound.

Strategy 1: Amide Bond Formation - The Workhorse Reaction

The most common application of this building block is in the synthesis of amide derivatives, which are prevalent in pharmaceuticals.[5][8] The carboxylic acid is activated in situ to facilitate coupling with a primary or secondary amine.

Causality of Reagent Choice:

  • Coupling Agents: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are preferred because they are water-soluble, and the resulting urea byproduct can be easily removed during aqueous workup.

  • Additives: Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial. They react with the O-acylisourea intermediate formed from EDC and the carboxylic acid. This creates an activated ester that is less susceptible to racemization and side reactions, leading to higher yields and cleaner products.

  • Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the hydrochloride salt if the starting material is in that form, and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

G Workflow: Amide Coupling Protocol start Dissolve 1-Methylpyrrolidine- 3-carboxylic acid in DCM/DMF add_reagents Add EDC, HOBt, DIPEA Cool to 0 °C start->add_reagents stir1 Stir for 15-30 min (Pre-activation) add_reagents->stir1 add_amine Add desired amine (R-NH2) stir1->add_amine react Warm to RT Stir overnight add_amine->react workup Aqueous Workup (Acid/Base Washes) react->workup purify Purification (Column Chromatography) workup->purify product Isolate Pure Amide Product purify->product

Caption: A generalized experimental workflow for amide bond formation.

A detailed, step-by-step protocol for this critical transformation is provided in Section V.

Strategy 2: Esterification

The synthesis of ester derivatives, often used as prodrugs or intermediates, follows a similar logic. Standard esterification methods can be employed:

  • Fischer Esterification: Reaction with an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH). This is a simple method but can be harsh and is only suitable for simple, robust alcohol partners.

  • Carbodiimide-Mediated Esterification: Similar to amide coupling, using EDC with an activating agent like 4-(Dimethylamino)pyridine (DMAP) is a milder and more general approach.

  • Alkylation of the Carboxylate: The carboxylic acid can be deprotonated with a base (e.g., Cs₂CO₃) and then reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the corresponding ester.

Trustworthiness Insight: When using alkylating agents, the tertiary amine of the pyrrolidine ring can potentially be quaternized as a side reaction, especially with highly reactive alkyl halides. This can be minimized by using milder conditions and carefully controlling stoichiometry.

IV. Application Notes: A Scaffold for Bioactive Molecules

The rigid, chiral structure of this compound makes it an ideal starting point for constructing molecules that require precise positioning of substituents to fit into the binding pockets of enzymes or receptors.

Case Study: Synthesis of Enzyme Inhibitor Scaffolds

Many enzyme inhibitors feature a central scaffold that orients functional groups to interact with specific residues in an active site.[5] For example, in the development of inhibitors for proteases or kinases, a library of diverse amides can be synthesized from this compound.

G Scaffold-Based Drug Design cluster_scaffold Pyrrolidine Core cluster_enzyme Enzyme Active Site scaffold 1-Methylpyrrolidine r1 R1 Group (Amide) scaffold->r1 r2 N-Methyl Group scaffold->r2 pocket1 Hydrophobic Pocket pocket2 H-bond Donor/Acceptor pocket3 Ionic Interaction Site r1->pocket1  van der Waals r1->pocket2  H-Bonding r2->pocket3  Cation-π or Ionic

Caption: Conceptual diagram of the pyrrolidine scaffold orienting functional groups.

By varying the amine coupling partner, chemists can systematically probe the chemical space of the target's binding site. The N-methyl group itself can be a key pharmacophoric element, potentially engaging in cation-π interactions or providing steric bulk to orient adjacent groups. This building block has been identified as a key intermediate for pharmaceuticals targeting neurological disorders.[8]

V. Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. They include guidance on stoichiometry, reaction monitoring, and purification.

Protocol 1: General Procedure for Amide Coupling via EDC/HOBt

This protocol describes the synthesis of an amide from this compound and a representative primary amine (e.g., Benzylamine).

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt hydrate (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 129 mg, 1.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous DCM (10 mL). If solubility is an issue, DMF can be used as a solvent or co-solvent.

  • Reagent Addition: Add HOBt (e.g., 184 mg, 1.2 mmol), EDC hydrochloride (e.g., 230 mg, 1.2 mmol), and DIPEA (e.g., 436 µL, 2.5 mmol).

  • Pre-activation: Cool the reaction mixture to 0 °C using an ice bath and stir for 15-20 minutes. This pre-activation step is critical for forming the HOBt-ester and minimizing side reactions.

  • Amine Addition: Add the desired amine (e.g., Benzylamine, 120 µL, 1.1 mmol) dropwise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS by observing the consumption of the starting carboxylic acid.

  • Workup - Quenching: Dilute the reaction mixture with DCM (20 mL).

  • Workup - Washes: Transfer the mixture to a separatory funnel. Wash sequentially with 1N HCl (2 x 15 mL) to remove excess DIPEA and EDC-urea, saturated NaHCO₃ (2 x 15 mL) to remove unreacted HOBt and starting acid, and finally with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

Self-Validation:

  • Expected Outcome: A pure, characterizable amide product. The yield should typically be in the 70-95% range, depending on the amine used.

  • Troubleshooting: If the reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial. If the EDC-urea byproduct is difficult to remove, it can sometimes be precipitated from the organic solution by storing it at a low temperature (0-4 °C) and then filtering.

VI. Data Presentation: Representative Amide Couplings

The following table summarizes expected outcomes for the coupling of this compound with various amines using Protocol 1.

Amine SubstrateReaction Time (h)Typical Yield (%)Notes
Benzylamine1685-95%A standard, unhindered primary amine.
Aniline1870-85%Less nucleophilic; may require slightly longer reaction times.
Morpholine1290-98%A highly nucleophilic secondary amine; reaction is typically fast.
tert-Butylamine24-4840-60%Sterically hindered; may require elevated temperature and a stronger coupling agent like HATU.

VII. Conclusion

This compound is a potent and versatile chiral building block for modern organic synthesis. Its unique combination of a rigid chiral scaffold, a pre-installed N-methyl group, and a versatile carboxylic acid handle makes it an invaluable tool for constructing complex molecular architectures. By understanding the causality behind reagent selection and applying robust, validated protocols, researchers can effectively leverage this synthon to accelerate the discovery and development of novel, high-value molecules in the pharmaceutical and chemical industries.

VIII. References

  • D'hooghe, M., & De Kimpe, N. (2008). Recent Advances in the Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 23(1), 143. --INVALID-LINK--

  • Zhang, Y., et al. (2020). Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction. Organic Letters, 22(10), 3867–3871. --INVALID-LINK--

  • Gallagher, T. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(5), 654–669. --INVALID-LINK--

  • Chem-Impex International. (n.d.). 1-Methyl-pyrrolidine-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • Clayden, J., et al. (2018). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Angewandte Chemie International Edition, 57(40), 13132-13136. --INVALID-LINK--

  • Sperry, J. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega, 8(11), 10115–10129. --INVALID-LINK--

  • Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(26), 5531-5535. --INVALID-LINK--

  • Silverman, R. B., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(8), 604–608. --INVALID-LINK--

  • Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block. Retrieved from --INVALID-LINK--

  • Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. --INVALID-LINK--

  • Arnold, F. H., et al. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 7(5), 826–833. --INVALID-LINK--

  • Beak, P. (2022). tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Organic Syntheses, 99, 382-398. --INVALID-LINK--

  • Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 322598, this compound. Retrieved from --INVALID-LINK--

  • Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(26). --INVALID-LINK--

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. --INVALID-LINK--

  • Chemsrc. (2025). (S)-1-METHYLPYRROLIDINE-3-CARBOXYLIC ACID. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. Retrieved from --INVALID-LINK--

References

Application of 1-Methylpyrrolidine-3-carboxylic Acid in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Peptide Therapeutics with 1-Methylpyrrolidine-3-carboxylic Acid

The landscape of peptide drug development is continuously evolving, with a strong emphasis on creating molecules with enhanced therapeutic properties. A key strategy in this endeavor is the incorporation of non-proteinogenic amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability. This compound, a cyclic β-amino acid analog of proline, stands out as a valuable building block in this context.

The N-methylation of the pyrrolidine ring introduces a conformational rigidity that can significantly influence the secondary structure of a peptide. This constrained conformation can lead to a higher binding affinity and selectivity for its biological target.[1] Furthermore, the N-methyl group can act as a steric shield, protecting the adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[1] The modification of the peptide backbone through N-alkylation has also been shown to improve membrane permeability, a crucial factor for oral bioavailability.[2]

This technical guide provides a comprehensive overview of the application of this compound in peptide synthesis. It details the synthesis of the necessary Fmoc-protected building block, protocols for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS), and a discussion of the expected impact of this modification on peptide structure and function.

Key Advantages of Incorporating this compound

FeatureAdvantage in Peptide SynthesisScientific Rationale
N-Methylated Backbone Increased enzymatic stabilityThe methyl group sterically hinders the approach of proteases, slowing down the degradation of the peptide chain.[1]
Cyclic Structure Conformational constraintThe rigid pyrrolidine ring limits the rotational freedom of the peptide backbone, pre-organizing the peptide into a bioactive conformation and potentially increasing receptor binding affinity.[3]
Tertiary Amine Improved pharmacokinetic propertiesThe presence of the N-methyl group can increase lipophilicity and reduce the hydrogen bond donor capacity, which may lead to enhanced cell permeability and oral bioavailability.[1][2]
Proline Analog Induction of specific secondary structuresAs a proline analog, it can influence the formation of β-turns and other secondary structures, which are often crucial for biological activity.[3][4]

Synthesis of Fmoc-1-Methylpyrrolidine-3-carboxylic Acid

Experimental Protocol: Fmoc Protection

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in a 1:1 mixture of 10% aqueous sodium bicarbonate solution and dioxane.

  • Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.1 equivalents) portion-wise over 30 minutes at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu and by-products.

    • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the dried organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure Fmoc-1-Methylpyrrolidine-3-carboxylic acid.

Fmoc_Protection cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product 1_Me_Pyr_3_COOH 1-Methylpyrrolidine- 3-carboxylic acid Reaction Reaction 1_Me_Pyr_3_COOH->Reaction 1 eq. Fmoc_OSu Fmoc-OSu Fmoc_OSu->Reaction 1.1 eq. Base NaHCO₃ Base->Reaction Solvent Dioxane/Water Solvent->Reaction Temp Room Temperature Temp->Reaction Fmoc_Product Fmoc-1-Methylpyrrolidine- 3-carboxylic acid Reaction->Fmoc_Product

Caption: Synthetic scheme for Fmoc protection.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of the sterically hindered and N-methylated this compound into a growing peptide chain presents a synthetic challenge. The tertiary amine at the N-terminus of the incoming amino acid significantly reduces its nucleophilicity, and the bulkiness of the Fmoc-protected amino acid can hinder its approach to the coupling site. Therefore, the use of potent coupling reagents is crucial for achieving high coupling efficiencies.

Recommended Coupling Reagents

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) are often inefficient for coupling N-methylated amino acids. More potent activating agents are required to overcome the steric hindrance.

Coupling ReagentClassKey Advantages
HATU Uronium/Aminium SaltHigh coupling efficiency, fast reaction times, and reduced risk of racemization.[5]
HBTU Uronium/Aminium SaltA widely used and effective coupling reagent, though slightly less reactive than HATU for hindered couplings.
PyAOP Phosphonium SaltParticularly effective for coupling N-methylated amino acids.[6]
Experimental Protocol: SPPS Coupling

This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin for the synthesis of a C-terminally amidated peptide.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-1-Methylpyrrolidine-3-carboxylic acid

  • Rink amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HATU (or HBTU/PyAOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the rink amide resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Coupling of Fmoc-1-Methylpyrrolidine-3-carboxylic acid:

    • Dissolve Fmoc-1-Methylpyrrolidine-3-carboxylic acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 4-6 hours. A double coupling may be necessary for optimal results.

    • To monitor the coupling efficiency, a bromophenol blue test is recommended as the ninhydrin test is not effective for secondary amines.[6]

  • Repeat Cycles: Repeat steps 2 and 3 (or 4) for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF, followed by dichloromethane (DCM).

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple Fmoc-AA (HATU/DIPEA) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Loop->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection Final cycle Cleavage Cleavage from Resin (TFA/TIS/H₂O) Final_Deprotection->Cleavage Precipitation Precipitate and Lyophilize Cleavage->Precipitation End Purified Peptide Precipitation->End

Caption: General workflow for solid-phase peptide synthesis.

Conformational Impact of this compound

The incorporation of this compound is expected to have a profound impact on the conformational landscape of a peptide. As a proline analog, it restricts the backbone dihedral angle φ to approximately -60° to -75°.[7] The N-methylation further influences the cis/trans isomerization of the preceding peptide bond, often increasing the population of the cis-isomer compared to non-methylated proline residues.[8]

The positioning of the carboxylic acid at the 3-position of the pyrrolidine ring introduces a β-amino acid character. Oligomers of β-proline have been shown to adopt stable, rigid secondary structures.[9] The combination of N-methylation and the β-amino acid nature of this building block can be a powerful tool for inducing specific turns and helical structures, which are often essential for high-affinity binding to biological targets.[10] Computational modeling and NMR spectroscopic analysis of the final peptide are highly recommended to fully elucidate the conformational preferences induced by this unique amino acid.

Conclusion

This compound is a promising building block for the design of novel peptide therapeutics with improved stability and potentially enhanced oral bioavailability. While its incorporation requires specialized coupling conditions due to steric hindrance, the use of potent activating reagents like HATU can ensure efficient peptide synthesis. The unique conformational constraints imposed by this N-methylated β-proline analog offer an exciting avenue for fine-tuning the three-dimensional structure of peptides to optimize their biological activity. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in their peptide drug discovery programs.

References

Application Notes & Protocols: 1-Methylpyrrolidine-3-carboxylic Acid as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

In the landscape of modern crop protection, the discovery of novel, effective, and environmentally conscious agrochemicals is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of many successful fungicides, insecticides, and herbicides.[1][2] Among these, the pyrrolidine ring system is a privileged scaffold, imparting favorable physicochemical properties such as aqueous solubility and metabolic stability to active ingredients. 1-Methylpyrrolidine-3-carboxylic acid has emerged as a crucial and versatile building block in this field.[3] Its unique structure, featuring a chiral center, a secondary amine locked within a five-membered ring, and a reactive carboxylic acid handle, allows for the strategic construction of complex molecular architectures with potent biological activity.

This guide provides an in-depth exploration of this compound as a key intermediate. We will delve into its properties, detail a core synthetic application, and provide a robust, field-proven protocol for its utilization, aimed at researchers and development professionals in the agrochemical industry.

Physicochemical Profile of the Intermediate

A thorough understanding of the starting material is the foundation of any successful synthesis. The properties of this compound make it a stable and reliable reagent for a variety of chemical transformations.[3][4]

PropertyValueSource
IUPAC Name This compoundPubChem[4]
Synonyms Achyranthine, 3-Carboxy-1-methyl-pyrrolidineChem-Impex, PubChem[3][5]
CAS Number 25712-60-1PubChem[4]
Molecular Formula C₆H₁₁NO₂PubChem[4]
Molecular Weight 129.16 g/mol PubChem[4]
Appearance White to off-white crystalline solidGeneral Knowledge
Topological Polar Surface Area 40.5 ŲPubChem[4]
XLogP -2.4PubChem[4]

This data is compiled from publicly available chemical databases and is essential for reaction planning, solubility tests, and analytical method development.

Core Application: Synthesis of Pyridine-Pyrrolidine Carboxamides

A primary application of this compound is in the synthesis of compounds featuring a pyridine moiety linked to the pyrrolidine core via a robust amide bond. The pyridine ring is a well-established pharmacophore in agrochemicals, known to interact with a wide range of biological targets.[2][6] The combination of these two rings can lead to novel active ingredients with enhanced efficacy and unique modes of action.

The most direct and efficient method to achieve this linkage is through a standard amide coupling reaction. The carboxylic acid of our intermediate is activated and then reacted with an appropriate aminopyridine derivative. This reaction is widely used due to its reliability, high yields, and tolerance of a broad range of functional groups.

Logical Workflow for Synthesis

The following diagram illustrates the high-level workflow for the synthesis of a representative pyridine-pyrrolidine carboxamide, demonstrating the central role of this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Intermediate 1-Methylpyrrolidine- 3-carboxylic acid Activation Carboxylic Acid Activation (e.g., with HATU/EDC) Intermediate->Activation Step 1 Reagent Aminopyridine Derivative Coupling Nucleophilic Acyl Substitution (Amide Bond Formation) Reagent->Coupling Step 2 Activation->Coupling Workup Aqueous Workup & Solvent Extraction Coupling->Workup Step 3 Purification Column Chromatography Workup->Purification Step 4 Analysis QC Analysis (HPLC, NMR, MS) Purification->Analysis Step 5 Final_Product Target Pyridine-Pyrrolidine Carboxamide Analysis->Final_Product

Caption: Workflow for the synthesis of a target agrochemical intermediate.

Detailed Experimental Protocol: Synthesis of N-(pyridin-2-yl)-1-methylpyrrolidine-3-carboxamide

This protocol provides a self-validating, step-by-step method for a representative amide coupling reaction.

Materials and Equipment
  • This compound (1.0 eq)

  • 2-Aminopyridine (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (e.g., 1.29 g, 10 mmol, 1.0 eq) and 2-Aminopyridine (0.94 g, 10 mmol, 1.0 eq).

  • Dissolution: Add anhydrous DMF (40 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (4.35 mL, 25 mmol, 2.5 eq) dropwise over 5 minutes.

    • Causality Note: DIPEA is a non-nucleophilic base used to neutralize the acidic protons and facilitate the coupling reaction without competing as a nucleophile.

  • Activator Addition: In a separate flask, dissolve HATU (4.18 g, 11 mmol, 1.1 eq) in anhydrous DMF (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.

    • Expertise Insight: HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to cleaner products and higher yields compared to older methods like carbodiimides alone.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting materials by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase). The appearance of a new, higher-Rf spot indicates product formation. The reaction is complete when the limiting reagent spot has disappeared.

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water. Extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

    • Causality Note: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts. The brine wash removes residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to yield the pure N-(pyridin-2-yl)-1-methylpyrrolidine-3-carboxamide.

Characterization and Quality Control
  • Purity Assessment (HPLC): The purity of the final compound should be ≥95%. A standard protocol is provided below.

  • Structural Verification: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass and spectral patterns provide definitive proof of a successful synthesis.

Analytical Protocol: HPLC Purity Assessment

This protocol is designed to validate the purity of the synthesized product, a critical step for trustworthiness and reproducibility.

ParameterSpecification
Instrument Standard HPLC system with UV detector
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Water:Acetonitrile

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Caption: Standard workflow for HPLC-based quality control analysis.

Conclusion

This compound stands out as a high-value intermediate for the agrochemical industry. Its structural features provide a reliable anchor point for the construction of novel molecules through robust and well-understood chemical transformations like amide coupling. The protocols and insights provided herein demonstrate its direct applicability in creating pyridine-pyrrolidine scaffolds, a class of compounds with significant potential in the development of next-generation crop protection agents. By leveraging this versatile building block, research and development teams can accelerate the discovery pipeline for more effective and sustainable agricultural solutions.

References

Application Notes and Protocols for the N-methylation of Pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methylated pyrrolidine-3-carboxylic acid is a crucial building block in contemporary drug discovery and development. The incorporation of an N-methyl group into this cyclic amino acid can significantly alter the parent molecule's physicochemical properties. These modifications often lead to enhanced metabolic stability, increased cell permeability, and improved binding affinity to biological targets.[1] Consequently, robust and efficient protocols for the N-methylation of pyrrolidine-3-carboxylic acid are of high interest to medicinal chemists and process development scientists. This guide provides detailed protocols for three distinct and widely employed methods for this transformation: the Eschweiler-Clarke reaction, reductive amination, and direct methylation with methyl iodide. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and a discussion of its advantages and limitations.

Comparative Overview of N-Methylation Protocols

The choice of an N-methylation protocol is contingent upon several factors, including the scale of the reaction, the presence of other functional groups in the substrate, and the desired purity of the final product. The following table provides a comparative summary of the three protocols detailed in this guide.

FeatureEschweiler-Clarke ReactionReductive AminationDirect Methylation (Methyl Iodide)
Reagents Formaldehyde, Formic AcidFormaldehyde, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C)Methyl Iodide, Base (e.g., K₂CO₃, NaH)
Key Advantage Avoids over-methylation (quaternary salt formation).[2][3]Milder reaction conditions, broad substrate scope.High reactivity and often good yields.
Key Disadvantage High temperatures, potential for side reactions.[4]Requires a separate reducing agent, which can be costly.Risk of over-methylation to form quaternary ammonium salts.[3]
Typical Yield High (>80%).[4]Variable, typically good to excellent.Good to excellent, but can be lowered by side reactions.
Racemization Risk Low for chiral amines.[2]Generally low under optimized conditions.Can be significant depending on the base and solvent.

Protocol 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[2] It utilizes an excess of formaldehyde and formic acid to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts.[3][5]

Mechanistic Rationale

The reaction proceeds through a two-step sequence. First, the secondary amine of pyrrolidine-3-carboxylic acid reacts with formaldehyde to form an unstable iminium ion intermediate.[6] Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the N-methylated product and releasing carbon dioxide, which drives the reaction to completion.[2][7]

Diagram of the Eschweiler-Clarke Reaction Mechanism

Eschweiler_Clarke cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Transfer Pyrrolidine Pyrrolidine-3-carboxylic acid Iminium Iminium Ion Intermediate Pyrrolidine->Iminium + H₂C=O Formaldehyde Formaldehyde FormicAcid Formic Acid N_Methyl N-Methyl-pyrrolidine- 3-carboxylic acid Iminium->N_Methyl + HCOOH CO2 CO₂

Caption: Mechanism of the Eschweiler-Clarke reaction.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyrrolidine-3-carboxylic acid (1.0 eq) in formic acid (3.0 eq).

    • To this solution, add aqueous formaldehyde (37% w/w, 2.5 eq).

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C and maintain this temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully add concentrated hydrochloric acid to neutralize the excess formic acid and formaldehyde.

    • Evaporate the solvent under reduced pressure to obtain the crude product as its hydrochloride salt.

    • For purification, dissolve the crude product in a minimal amount of water and precipitate the free amino acid by adjusting the pH to the isoelectric point (typically around pH 4-5) with a suitable base (e.g., aqueous ammonia or sodium bicarbonate).

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield N-methyl-pyrrolidine-3-carboxylic acid.

Protocol 2: Reductive Amination

Reductive amination is a versatile and widely used method for the formation of C-N bonds.[8] In the context of N-methylation, it involves the reaction of the secondary amine with formaldehyde to form an iminium ion, which is then reduced in situ by a suitable reducing agent.

Mechanistic Rationale

Similar to the Eschweiler-Clarke reaction, the initial step is the formation of an iminium ion from the reaction of pyrrolidine-3-carboxylic acid and formaldehyde. However, instead of formic acid, a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation (H₂/Pd-C) is employed to reduce the iminium ion to the N-methylated product.[9] This method offers greater control and is often compatible with a wider range of functional groups.

Diagram of the Reductive Amination Workflow

Reductive_Amination Start Pyrrolidine-3-carboxylic acid + Formaldehyde Iminium In situ Iminium Ion Formation Start->Iminium Reduction Reduction with NaBH(OAc)₃ or H₂/Pd-C Iminium->Reduction Product N-Methyl-pyrrolidine- 3-carboxylic acid Reduction->Product

Caption: General workflow for reductive amination.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve pyrrolidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

    • Add aqueous formaldehyde (37% w/w, 1.2 eq) to the solution and stir for 30 minutes at room temperature to facilitate iminium ion formation.

  • Reaction Execution:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • If dichloromethane was used as the solvent, separate the organic layer. If methanol was used, remove it under reduced pressure and then extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography.

Protocol 3: Direct Methylation with Methyl Iodide

Direct alkylation of the secondary amine with a methylating agent like methyl iodide is a straightforward approach. The success of this method often depends on the choice of base and reaction conditions to minimize the formation of the quaternary ammonium salt.[10]

Mechanistic Rationale

This reaction follows a classic S_N2 mechanism where the lone pair of electrons on the nitrogen atom of pyrrolidine-3-carboxylic acid acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. A base is required to deprotonate the resulting ammonium salt and regenerate the nucleophilic amine for further reaction. The choice of a non-nucleophilic, hindered base can help to suppress over-methylation.

Diagram of the Direct Methylation Mechanism

Direct_Methylation Pyrrolidine Pyrrolidine-3- carboxylic acid SN2 SN2 Attack Pyrrolidine->SN2 MethylIodide Methyl Iodide MethylIodide->SN2 Product N-Methyl-pyrrolidine- 3-carboxylic acid SN2->Product

Caption: S_N2 mechanism for direct methylation.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Suspend pyrrolidine-3-carboxylic acid (1.0 eq) and a suitable base such as potassium carbonate (2.5 eq) or sodium hydride (1.1 eq, use with caution) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Reaction Execution:

    • Cool the suspension to 0 °C.

    • Add methyl iodide (1.2 eq) dropwise to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Upon completion, filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in water and adjust the pH to the isoelectric point to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If an oily product is obtained, purification by column chromatography may be necessary.

Concluding Remarks

The selection of an appropriate N-methylation protocol for pyrrolidine-3-carboxylic acid is a critical decision in the synthesis of many pharmaceutically relevant compounds. The Eschweiler-Clarke reaction offers a robust, high-yielding method that intrinsically avoids over-methylation. Reductive amination provides a milder alternative with broad functional group tolerance. Direct methylation with methyl iodide is a facile approach, though careful control of reaction conditions is necessary to achieve high selectivity for the desired tertiary amine. Researchers and drug development professionals should carefully consider the specific requirements of their synthetic route when choosing among these established and effective protocols.

References

Application Notes & Protocols for the Quantification of 1-Methylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methylpyrrolidine-3-carboxylic acid is a pivotal building block in contemporary pharmaceutical and agrochemical synthesis.[1] Its distinct chemical architecture, featuring a tertiary amine and a carboxylic acid functional group, contributes to the biological activity of numerous target molecules, particularly in the development of therapeutics for neurological disorders.[1][2] The precise and accurate quantification of this intermediate is paramount throughout the drug development lifecycle, from process optimization and quality control of the active pharmaceutical ingredient (API) to pharmacokinetic and metabolic studies.

This comprehensive guide provides detailed analytical methodologies for the robust quantification of this compound. We will delve into two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for chiral purity and achiral quantification, and Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS) for high-sensitivity quantification in complex matrices. The protocols outlined herein are grounded in established principles of analytical chemistry and adhere to the rigorous validation standards set forth by the International Council for Harmonisation (ICH).[3]

The Analytical Challenge: Physicochemical Properties

The quantification of this compound presents a unique set of analytical challenges stemming from its inherent physicochemical properties:

  • High Polarity: The presence of both a carboxylic acid and a tertiary amine group imparts high polarity to the molecule.[4] This often results in poor retention on traditional reversed-phase HPLC columns.

  • Chirality: The molecule possesses a chiral center at the 3-position of the pyrrolidine ring, necessitating enantioselective methods to ensure the stereochemical purity of pharmaceutical intermediates.

  • Lack of a Strong Chromophore: The absence of a significant UV-absorbing chromophore in the molecule's structure can limit the sensitivity of UV-based detection methods.[3]

To surmount these challenges, this guide will focus on strategic method development, including the selection of appropriate stationary phases, mobile phase optimization, and the use of highly sensitive detection techniques.

I. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The enantiomeric purity of this compound is a critical quality attribute in pharmaceutical manufacturing. The following protocol outlines a systematic approach to developing a robust chiral HPLC method.

Rationale for Method Selection

Direct chiral separation on a chiral stationary phase (CSP) is the preferred method for resolving enantiomers as it avoids the need for derivatization, which can introduce additional analytical steps and potential sources of error.[5] Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including those with amine and carboxylic acid functionalities.[6]

Diagram: Chiral HPLC Method Development Workflow

Chiral_HPLC_Workflow cluster_screening Phase 1: Column & Mobile Phase Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation (ICH Q2(R1)) CSP_Screen Screen Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) MP_Screen Test Normal Phase & Polar Organic Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH with additives) CSP_Screen->MP_Screen Optimize_MP Fine-tune Mobile Phase Composition (Modifier & Additive Concentration) MP_Screen->Optimize_MP Promising separation identified Optimize_Params Optimize Flow Rate & Temperature Optimize_MP->Optimize_Params Specificity Specificity Optimize_Params->Specificity Optimized method Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy Precision->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for chiral HPLC method development.

Detailed Protocol: Chiral HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP

  • Mobile Phase Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA)

  • Reference Standards: Racemic this compound and enantiomerically pure standards (if available)

2. Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Method Optimization:

  • Mobile Phase Composition: Systematically vary the ratio of n-hexane to the alcohol modifier (IPA or EtOH) to optimize the resolution and retention times of the enantiomers.

  • Additive Concentration: The addition of a basic modifier like diethylamine (DEA) is often crucial for obtaining good peak shape and resolution for basic analytes on polysaccharide-based CSPs.[5] Evaluate the concentration of DEA (e.g., 0.05% to 0.2%) to achieve optimal chromatography.

  • Flow Rate and Temperature: Adjust the flow rate (e.g., 0.8 to 1.2 mL/min) and column temperature (e.g., 20 to 40 °C) to fine-tune the separation.

5. Method Validation:

A comprehensive validation of the developed method should be performed in accordance with ICH Q2(R1) guidelines.[7]

Validation ParameterAcceptance Criteria (Typical)
Specificity The method should be able to resolve the two enantiomers from each other and from any potential impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 for the desired concentration range.
Range Typically from the Limit of Quantification (LOQ) to 120% of the expected concentration of the minor enantiomer.
Accuracy Recovery of 98.0% to 102.0% for the major enantiomer and 90.0% to 110.0% for the minor enantiomer.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for the major enantiomer and ≤ 10.0% for the minor enantiomer.
Intermediate Precision RSD ≤ 3.0% for the major enantiomer and ≤ 15.0% for the minor enantiomer when analyzed by different analysts on different days.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method's performance should not be significantly affected by small, deliberate changes in chromatographic parameters.

II. HILIC-LC-MS/MS for High-Sensitivity Quantification

For the quantification of this compound in complex matrices such as plasma or during in-process control where high sensitivity is required, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is the method of choice.

Rationale for Method Selection

HILIC is specifically designed for the retention and separation of polar compounds that are poorly retained in reversed-phase chromatography.[8][9] The use of mobile phases with a high percentage of organic solvent in HILIC enhances the efficiency of electrospray ionization (ESI), leading to improved sensitivity in mass spectrometry.[8] Tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity through the use of Selected Reaction Monitoring (SRM).

Diagram: HILIC-LC-MS/MS Analytical Workflow

HILIC_LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Matrix_Spike Spike sample with Internal Standard Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Matrix_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer & Evaporate Supernatant Centrifugation->Supernatant_Transfer Reconstitution Reconstitute in Mobile Phase Supernatant_Transfer->Reconstitution HILIC_Separation HILIC Separation Reconstitution->HILIC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) HILIC_Separation->ESI_Ionization SRM_Detection SRM Detection of Precursor-Product Ion Transitions ESI_Ionization->SRM_Detection Peak_Integration Peak Integration SRM_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) Peak_Integration->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Workflow for HILIC-LC-MS/MS quantification.

Detailed Protocol: HILIC-LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • HILIC column: ZIC®-HILIC (150 x 2.1 mm, 3.5 µm) or equivalent

  • Mobile Phase Solvents: LC-MS grade acetonitrile (ACN) and water, ammonium formate

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte (e.g., 1-(Methyl-d3)-pyrrolidine-3-carboxylic acid). If unavailable, a close structural analog can be used.

2. Chromatographic and MS Conditions (Starting Point):

ParameterRecommended Condition
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient 95% B to 40% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
SRM Transitions To be determined by direct infusion of the analyte and internal standard. For C6H11NO2 (MW: 129.16), a likely precursor ion is [M+H]+ at m/z 130.1. Product ions would need to be optimized.

3. Sample Preparation (for Plasma):

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 400 µL of cold acetonitrile to precipitate proteins.[10]

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 10 mM ammonium formate).

  • Vortex and transfer to an autosampler vial for analysis.

4. Method Validation:

The validation of a bioanalytical method should follow regulatory guidelines (e.g., FDA or EMA).[11]

Validation ParameterAcceptance Criteria (Typical for Bioanalytical Methods)
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Range Defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
Accuracy & Precision Within-run and between-run accuracy within ±15% of the nominal concentration (±20% at the LLOQ). Precision (RSD) ≤ 15% (≤ 20% at the LLOQ).
Matrix Effect Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte and IS.
Recovery The extraction efficiency of the analyte and IS should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw, bench-top, long-term storage).

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; inappropriate mobile phase pH.For chiral HPLC, adjust the concentration of the basic additive (DEA). For HILIC, ensure the mobile phase pH is appropriate for the analyte's pKa.
Low Sensitivity (LC-MS/MS) Suboptimal ionization; matrix effects.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Evaluate and mitigate matrix effects through more effective sample cleanup or by changing the chromatographic conditions.[2]
Poor Resolution (Chiral HPLC) Incorrect CSP or mobile phase.Screen different chiral stationary phases. Systematically optimize the mobile phase composition (ratio of organic modifier and additive).
Inconsistent Retention Times (HILIC) Column equilibration issues; sensitivity to mobile phase composition.Ensure adequate column equilibration time between injections. Prepare mobile phases accurately and consistently.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the accurate and reliable quantification of this compound. For enantiomeric purity assessment, a systematic approach to chiral HPLC method development is presented, emphasizing the importance of stationary and mobile phase selection. For high-sensitivity quantification in complex matrices, a HILIC-LC-MS/MS method is outlined, offering superior retention for this polar analyte and the selectivity of tandem mass spectrometry. Adherence to the principles of method validation is crucial to ensure that the generated data is fit for its intended purpose in a regulated environment.

References

Application Notes & Protocols: The Role of 1-Methylpyrrolidine-3-carboxylic Acid in the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrolidine Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring system stands out as a privileged scaffold. Its significance stems not from simplicity, but from a unique combination of structural and physicochemical properties that make it an ideal foundation for crafting highly specific and potent therapeutic agents.[1][2] Unlike flat, aromatic rings, the sp³-hybridized, non-planar structure of the pyrrolidine ring allows for a three-dimensional exploration of the pharmacophore space, a feature critical for achieving precise interactions within the complex topography of an enzyme's active site.[2]

This guide focuses on a particularly valuable derivative: 1-Methylpyrrolidine-3-carboxylic acid . This molecule serves as a versatile and powerful building block in drug discovery.[3][4] The strategic placement of the N-methyl group and the C3-carboxylic acid provides two orthogonal vectors for chemical modification, enabling the systematic construction of compound libraries. Its inherent chirality and conformational rigidity are key attributes that medicinal chemists leverage to optimize binding affinity, selectivity, and pharmacokinetic profiles.[4] We will explore the rationale behind its use, showcase its application in targeting diverse enzyme classes, and provide detailed protocols for the synthesis and evaluation of its derivatives.

Chapter 1: The Scientific Rationale for a Pyrrolidine-3-Carboxylic Acid Core

Foundational Advantages: Structure and Physicochemistry

The utility of the this compound scaffold is rooted in its fundamental molecular architecture. The five-membered ring is not flat; it undergoes "pseudorotation," allowing it to adopt various envelope and twisted conformations. This flexibility within a constrained system enables its derivatives to adapt optimally to the specific geometry of a target's binding pocket.

Key features include:

  • Stereochemical Complexity: The presence of chiral centers is crucial for enantioselective synthesis, often a requirement for maximizing pharmacological activity while minimizing off-target effects and associated toxicities.[4]

  • Defined Modification Vectors: The carboxylic acid group serves as a primary handle for extension, typically via amide bond formation, to introduce moieties that can interact with specific sub-pockets of the enzyme. The tertiary amine of the N-methyl group can act as a hydrogen bond acceptor and influences the compound's overall polarity and basicity.

  • Improved Physicochemical Properties: The pyrrolidine motif can enhance aqueous solubility and other drug-like properties, which is advantageous for developing orally bioavailable candidates.

General Mechanism of Action: Mimicry and Interaction

Derivatives of this scaffold often function by mimicking the natural substrate or transition state of the target enzyme. The carboxylic acid is particularly adept at this, frequently forming critical hydrogen bonds or ionic interactions with key residues in the active site, such as positively charged lysine or arginine side chains, or by coordinating with metal cofactors. This interaction often recapitulates the binding of a substrate's own carboxylate group, as seen in inhibitors designed to mimic the C-terminal di-glycine motif of ubiquitin.[5]

cluster_Enzyme Enzyme Active Site cluster_Inhibitor Inhibitor Scaffold RES1 Arg/Lys Residue (+) RES2 Hydrophobic Pocket RES3 H-Bond Donor (e.g., Tyr) Pyrrolidine Pyrrolidine Core Carboxylate Carboxylate Group (C(O)O⁻) N_Methyl N-Methyl Group Carboxylate->RES1 Ionic Interaction R_Group R-Group Extension Carboxylate->R_Group Amide Bond N_Methyl->RES3 H-Bond Acceptor R_Group->RES2 Hydrophobic Interaction

Caption: Generalized binding mode of a pyrrolidine-based inhibitor.

Chapter 2: Application Showcase: Targeting Diverse Enzyme Classes

The versatility of the this compound scaffold is demonstrated by its successful application in developing inhibitors for a wide array of enzyme families, addressing numerous disease areas.

  • Proteases (e.g., DPP-IV, Factor XIa): In the treatment of type 2 diabetes, pyrrolidine-based structures are central to the design of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors.[6] The rigid scaffold correctly orients a cyanopyrrolidine or similar functional group to form a covalent bond or strong interaction with the catalytic serine in the DPP-IV active site. Similarly, its constrained conformation is well-suited for designing potent and selective inhibitors of Factor XIa, a key target for safer anticoagulants.[6]

  • Glycosidases (e.g., α-amylase, α-glucosidase): Derivatives have shown promise as inhibitors of α-amylase and α-glucosidase, enzymes that break down carbohydrates.[7] Inhibiting these enzymes helps regulate post-meal glucose levels, a key strategy in managing diabetes. Structure-activity relationship (SAR) studies have revealed that decorating the scaffold with electron-donating groups, such as a para-methoxy phenyl group, can significantly enhance inhibitory potency.[7]

  • Reductases (e.g., InhA): In the fight against infectious diseases, pyrrolidine carboxamides have been identified as a novel class of inhibitors targeting InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis.[8] InhA is essential for mycolic acid biosynthesis, a critical component of the bacterial cell wall. SAR in this class is well-defined, with small, meta-positioned electron-withdrawing groups on an attached phenyl ring leading to the most potent activity.[8]

Data Summary: Inhibitory Potency of Pyrrolidine Derivatives

The following table summarizes representative quantitative data for inhibitors derived from pyrrolidine scaffolds against various enzyme targets, illustrating the potency that can be achieved.

Inhibitor Class / ExampleTarget EnzymeDisease AreaReported IC₅₀ / KᵢReference
Pyrrolidine Carboxamide (p31)InhA (M. tuberculosis)TuberculosisIC₅₀ = 1.39 µM[8]
Pyrrolidine Derivative (3g)α-Amylase (Human)Type 2 DiabetesIC₅₀ = 26.24 µg/mL[7]
Pyrrolidine Derivative (3g)α-Glucosidase (S. cerevisiae)Type 2 DiabetesIC₅₀ = 18.04 µg/mL[7]
ABT-627 Derivative (10a)Endothelin Receptor A (ETA)HypertensionKᵢ = 0.46 nM[9]

Chapter 3: Experimental Guide: From Synthesis to Screening

Synthetic Strategy: Building an Amide-Linked Inhibitor Library

A robust and efficient method for exploring the chemical space around the this compound core is through amide bond coupling. This allows for the attachment of a diverse array of chemical moieties (R-groups) to probe for interactions with enzyme sub-pockets. The following protocol outlines a general workflow for this process.

Causality Behind the Choices:

  • Amine Protection (Optional): If the starting material were a secondary amine (like pyrrolidine-3-carboxylic acid itself), an N-Boc protecting group would be used to prevent self-coupling and ensure the reaction occurs at the desired carboxylic acid. Since we start with a tertiary N-methyl amine, this step is unnecessary.

  • Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable. Coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) activate the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form a stable amide bond.

  • Base: A non-nucleophilic base like N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) is used to neutralize the acidic species generated during the reaction, driving the equilibrium towards product formation.

Start Start: This compound + Diverse Amines (R-NH2) Dissolve Dissolve scaffold in anhydrous solvent (e.g., THF, DMF) Start->Dissolve AddReagents Add Coupling Reagents (EDC, HOBt) and Base (NMM) Dissolve->AddReagents Activate Stir at 0°C to form activated ester intermediate AddReagents->Activate AddAmine Add desired amine (R-NH2) slowly Activate->AddAmine React Allow reaction to warm to room temperature and stir overnight AddAmine->React Workup Perform aqueous workup and extraction React->Workup Purify Purify product via column chromatography Workup->Purify Characterize Characterize final product (NMR, Mass Spec) Purify->Characterize End Result: Purified Inhibitor Library Characterize->End

Caption: General workflow for amide library synthesis.

Protocol: In Vitro Fluorescence-Based Enzyme Inhibition Assay

This protocol provides a standardized procedure for determining the IC₅₀ value of a test compound. It is adapted from fluorescence-based assays, which are widely used due to their high sensitivity and suitability for high-throughput screening.[10]

Principle of the Assay: The assay measures the activity of an enzyme that cleaves a fluorogenic substrate. This substrate consists of a peptide or other recognition motif conjugated to a quenched fluorophore (e.g., AMC, AFC). Upon enzymatic cleavage, the fluorophore is released, producing a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity. An inhibitor will reduce the rate of this fluorescence increase.

Materials:

  • Assay Buffer (target-specific, e.g., 100 mM Sodium Acetate, pH 5.5, 5 mM EDTA)

  • Reducing Agent (if required, e.g., 5 mM DTT, added fresh)

  • Target Enzyme Stock Solution

  • Fluorogenic Substrate Stock Solution

  • Test Compound (this compound derivative) Stock Solution (e.g., 10 mM in DMSO)

  • Known Reference Inhibitor Stock Solution (e.g., 10 mM in DMSO)

  • DMSO (Spectroscopic Grade)

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence Plate Reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the Assay Buffer and allow it to equilibrate to room temperature. If required, add DTT or other additives immediately before use.

    • Thaw enzyme, substrate, and inhibitor stocks on ice.

    • Prepare a working solution of the enzyme in cold Assay Buffer at 2x the final desired concentration.

    • Prepare a working solution of the substrate in Assay Buffer at 2x the final desired concentration. Protect from light.

  • Inhibitor Dilution Series (Self-Validating Step):

    • Perform serial dilutions of the test compound stock solution in DMSO to create a concentration range (e.g., an 8-point, 3-fold dilution series starting from 1 mM). This wide range is crucial to accurately define the top and bottom plateaus of the dose-response curve.

    • Prepare identical dilutions for the reference inhibitor.

  • Assay Plate Setup (96-well format):

    • Test Wells: Add 2 µL of each test compound dilution to triplicate wells.

    • Positive Control (100% Activity): Add 2 µL of DMSO to at least six wells. This control establishes the maximum enzyme velocity.

    • Negative Control (0% Activity/Background): Add 2 µL of DMSO to at least six wells. These wells will receive buffer instead of enzyme. This control measures substrate auto-hydrolysis and background fluorescence.

  • Enzyme Pre-incubation:

    • Add 48 µL of the 2x enzyme working solution to all wells except the Negative Control wells.

    • Add 48 µL of Assay Buffer to the Negative Control wells.

    • Mix gently (e.g., orbital shaker for 30 seconds).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for 15-30 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Data Acquisition:

    • Initiate the enzymatic reaction by adding 50 µL of the 2x substrate working solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore.

    • Monitor the increase in fluorescence intensity over time (kinetic mode) for 15-60 minutes. Ensure the readings for the positive control are within the linear range of the instrument and the reaction rate is linear with time.

Prep 1. Reagent Preparation Dilute 2. Inhibitor Serial Dilution Prep->Dilute Plate 3. Plate Setup (Inhibitor + Controls) Dilute->Plate PreIncubate 4. Add Enzyme & Pre-incubate Plate->PreIncubate Initiate 5. Add Substrate & Initiate Reaction PreIncubate->Initiate Read 6. Kinetic Read (Fluorescence) Initiate->Read Analyze 7. Data Analysis (Calculate IC50) Read->Analyze

Caption: Workflow for the in vitro enzyme inhibition assay.

Data Analysis and Interpretation
  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min).

  • Calculate Percent Inhibition:

    • Average the rates of the Positive Control wells (V_max) and Negative Control wells (V_bkgd).

    • For each test compound concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_bkgd) / (V_max - V_bkgd))

  • Determine IC₅₀:

    • Plot Percent Inhibition vs. log[Inhibitor Concentration].

    • Fit the data to a four-parameter logistic equation (non-linear regression) to determine the IC₅₀ value, which is the concentration of inhibitor that produces 50% inhibition.

    • Trustworthiness Check: A good quality curve will have a well-defined sigmoidal shape with clear upper and lower plateaus, and the R² value of the fit should be >0.95. For very potent, "tight-binding" inhibitors where the IC₅₀ approaches the enzyme concentration, the Morrison equation may be required for accurate Kᵢ determination.[11]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic scaffold that provides a robust starting point for the rational design of enzyme inhibitors. Its inherent structural and stereochemical properties offer significant advantages for achieving high potency and selectivity. By leveraging systematic synthetic strategies and rigorous in vitro screening protocols as detailed in this guide, researchers can efficiently navigate the complex process of drug discovery, transforming this versatile building block into novel therapeutic candidates targeting a wide spectrum of human diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Methylpyrrolidine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Methylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common experimental challenges, and answer frequently asked questions. This compound is a valuable building block in pharmaceutical and agrochemical development, and its successful synthesis is critical for many research endeavors.[1] This document provides in-depth technical guidance to help you optimize your synthetic protocols, improve yields, and ensure high purity of the final product.

I. Synthetic Pathways Overview

Two common synthetic routes for the preparation of this compound are outlined below. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: N-Methylation of Pyrrolidine-3-carboxylic Acid (or its ester)

This is a direct approach where the secondary amine of the pyrrolidine ring is methylated. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.[2][3][4]

Route 1 cluster_0 start Pyrrolidine-3-carboxylic acid or its ester reagents Formaldehyde (CH2O) Formic Acid (HCOOH) hydrolysis Ester Hydrolysis (if starting with ester) start->hydrolysis If ester product This compound reagents->product Eschweiler-Clarke Reaction hydrolysis->product

Caption: Synthetic Route 1: Eschweiler-Clarke Methylation.

Route 2: Reductive Amination

This route involves the reaction of a suitable keto-ester with methylamine followed by reduction and subsequent hydrolysis.

Route 2 start Ethyl 4-chloro-3-oxobutanoate (or similar precursor) step1 Reaction with Methylamine start->step1 step2 Cyclization & Reduction step1->step2 step3 Ester Hydrolysis step2->step3 product This compound step3->product

Caption: Synthetic Route 2: Reductive Amination and Cyclization.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Low or No Yield in Eschweiler-Clarke Methylation (Route 1)

Question: I am attempting the N-methylation of pyrrolidine-3-carboxylic acid using formaldehyde and formic acid, but I am getting a very low yield of the desired product. What could be the issue?

Possible Causes & Solutions:

  • Insufficient Reagents: The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion.[2] The formic acid acts as the hydride donor, and its depletion will stall the reaction.

    • Solution: Use at least 2-3 equivalents of formaldehyde and a significant excess of formic acid, which often serves as the solvent as well.[5]

  • Low Reaction Temperature: This reaction is typically performed at or near boiling temperatures to ensure the formation of the iminium intermediate and the irreversible loss of CO2.[2]

    • Solution: Ensure the reaction mixture is heated to reflux (around 100°C) for a sufficient period (typically several hours). Monitor the reaction progress by TLC or LC-MS.

  • pH Issues: While the reaction is run in acidic conditions, the initial pH of the solution if starting with the free amino acid can influence the initial imine formation.

    • Solution: Ensure the pyrrolidine-3-carboxylic acid is fully dissolved in the formic acid before the addition of formaldehyde.

  • Formation of Side Products: In some cases, side reactions can occur. For α-amino amides, cyclization to imidazolidin-4-ones has been observed, though this is less likely with β-amino acids like our target.[6]

    • Solution: Confirm the identity of any major byproducts by NMR or MS to diagnose the issue. If unexpected side products are forming, consider adjusting the temperature or order of addition of reagents.

Issue 2: Incomplete Reaction or Presence of Starting Material

Question: After running the Eschweiler-Clarke reaction for several hours, I still see a significant amount of the starting pyrrolidine-3-carboxylic acid. How can I drive the reaction to completion?

Possible Causes & Solutions:

  • Reaction Time: The reaction may simply not have been run long enough for the full conversion of the starting material.

    • Solution: Extend the reaction time, monitoring every few hours. The reaction is robust and can often be refluxed overnight.

  • Water Content: While the reaction is often performed in an aqueous solution of formaldehyde, excessive water can dilute the reagents and slow down the reaction.

    • Solution: Use a concentrated (e.g., 37 wt. %) solution of formaldehyde. Ensure the formic acid is of high concentration (e.g., 88-98%).

  • Purity of Starting Material: Impurities in the starting pyrrolidine-3-carboxylic acid could interfere with the reaction.

    • Solution: Ensure the starting material is of high purity. If necessary, recrystallize it before use.

Issue 3: Difficulty in Product Isolation and Purification

Question: My reaction appears to be successful, but I am struggling to isolate the this compound. It seems to be very soluble in water, and I am getting a low recovery after workup.

Possible Causes & Solutions:

  • Zwitterionic Nature: this compound is a zwitterion, a molecule with both a positive (quaternary ammonium) and a negative (carboxylate) charge. This makes it highly polar and soluble in water, while being poorly soluble in many organic solvents.

    • Solution 1: Ion-Exchange Chromatography: This is the most effective method for purifying amino acids and zwitterionic compounds.[7][8]

      • Load the crude reaction mixture (after removing excess formic acid under reduced pressure) onto a strong cation exchange resin (e.g., Dowex 50).

      • Wash the column with deionized water to remove uncharged impurities.

      • Elute the product with an aqueous ammonia solution.

      • Lyophilize or carefully evaporate the ammonia and water to obtain the pure product.

    • Solution 2: Recrystallization: Crystallization can be challenging but effective.[9]

      • After the ion-exchange cleanup, attempt to recrystallize the product from a mixture of a polar solvent (like water or ethanol) and a less polar co-solvent (like isopropanol or acetone).

      • Adjusting the pH to the isoelectric point can sometimes induce crystallization, but this can be difficult to control.[9]

  • Incomplete Removal of Formic Acid: Residual formic acid can keep the product in its salt form and interfere with crystallization.

    • Solution: After the reaction, evaporate the formic acid under reduced pressure. Co-evaporation with toluene or another suitable solvent can help remove the last traces.

Issue 4: Incomplete Ester Hydrolysis (for routes starting with an ester)

Question: I have synthesized ethyl 1-methylpyrrolidine-3-carboxylate and am trying to hydrolyze it to the carboxylic acid, but the reaction is very slow or incomplete.

Possible Causes & Solutions:

  • Choice of Base/Acid: Standard hydrolysis conditions (e.g., NaOH or HCl in water/alcohol mixtures) should be effective.

    • Solution: For base-catalyzed hydrolysis (saponification), use an excess of NaOH or LiOH in a mixture of water and a co-solvent like THF or ethanol. Refluxing is often necessary. Acid-catalyzed hydrolysis with aqueous HCl is also an option but can sometimes be slower.

  • Steric Hindrance: While not severely hindered, the ester group's environment could slow down hydrolysis compared to simpler esters.

    • Solution: Increase the reaction temperature and/or time. Ensure vigorous stirring.

  • Workup Issues: After hydrolysis, the product is a salt (e.g., sodium 1-methylpyrrolidine-3-carboxylate). You must neutralize the solution to obtain the zwitterionic product.

    • Solution: After basic hydrolysis, carefully add an acid (like HCl) to adjust the pH to the isoelectric point (pI). The pI will likely be near neutral, but empirical determination might be needed. Over-acidification will produce the hydrochloride salt.

III. Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for a first-time synthesis of this compound?

A1: For lab-scale synthesis, the Eschweiler-Clarke methylation of commercially available pyrrolidine-3-carboxylic acid (or its ethyl ester followed by hydrolysis) is often the most straightforward approach.[2][4] This one-pot reaction is generally high-yielding and avoids the use of more hazardous reagents. The main challenge lies in the purification, as discussed in the troubleshooting guide.

Q2: Can I use other methylating agents instead of formaldehyde/formic acid?

A2: Yes, other methylating agents like methyl iodide or dimethyl sulfate can be used. However, these reagents present a significant risk of over-methylation to form a quaternary ammonium salt, which is not possible with the Eschweiler-Clarke reaction.[2][6][10] These alternative reagents are also more toxic and require careful handling and control of stoichiometry.

Q3: How can I monitor the progress of the Eschweiler-Clarke reaction?

A3: Thin-Layer Chromatography (TLC) is a common method. Use a polar solvent system (e.g., dichloromethane/methanol/acetic acid). The starting material and product should have different Rf values. Staining with ninhydrin is effective for the starting secondary amine, which will show a color (typically yellow or purple), while the product tertiary amine will not react with ninhydrin. LC-MS is another excellent method for monitoring the disappearance of starting material and the appearance of the product mass peak.

Q4: What are the expected yields for the synthesis?

A4: The Eschweiler-Clarke methylation is typically a high-yielding reaction, often exceeding 80-90%.[5] However, the final isolated yield will heavily depend on the efficiency of the purification method, especially given the zwitterionic nature of the product. Losses during ion-exchange chromatography or recrystallization are common.

Q5: Are there any specific safety precautions I should take?

A5: Yes.

  • Formaldehyde is a suspected carcinogen and an irritant. Handle it in a well-ventilated fume hood.

  • Formic acid is corrosive and will cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • The Eschweiler-Clarke reaction produces carbon dioxide gas, which can cause pressure buildup in a sealed vessel. Ensure the reaction is performed in an open or vented system (e.g., with a reflux condenser).[4]

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol describes the methylation of pyrrolidine-3-carboxylic acid.

Materials:

  • Pyrrolidine-3-carboxylic acid

  • Formic acid (88-98%)

  • Formaldehyde (37 wt. % in H₂O)

  • Deionized water

  • Aqueous ammonia (e.g., 2 M)

  • Strong cation exchange resin (e.g., Dowex® 50WX8)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve pyrrolidine-3-carboxylic acid (1.0 eq) in formic acid (5-10 volumes).

  • Add aqueous formaldehyde (2.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours. The evolution of CO₂ should be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the formic acid and water.

  • Dissolve the resulting residue in a minimal amount of deionized water.

  • Prepare a column with the strong cation exchange resin, pre-washed with water.

  • Load the aqueous solution of the crude product onto the column.

  • Wash the column with several column volumes of deionized water to remove any remaining formic acid and other non-basic impurities.

  • Elute the product from the resin using an aqueous ammonia solution (e.g., 2 M). Collect fractions and monitor by TLC.

  • Combine the product-containing fractions and concentrate under reduced pressure to remove water and ammonia. Lyophilization (freeze-drying) is the preferred method to obtain the final product as a solid.

V. Data Summary

Table 1: Typical Reaction Parameters for Eschweiler-Clarke Methylation

ParameterValue/ConditionRationale
Starting Material Pyrrolidine-3-carboxylic acidSecondary amine for methylation.
Reagents Formaldehyde, Formic AcidClassic Eschweiler-Clarke conditions.[3]
Stoichiometry 1 eq. Amine, 2.5 eq. CH₂O, >10 eq. HCOOHExcess reagents ensure complete reaction.[2]
Solvent Formic AcidActs as both solvent and hydride source.[5]
Temperature 100 - 110 °C (Reflux)Required for iminium ion formation and CO₂ release.[2]
Reaction Time 4 - 12 hoursDependent on scale and reaction progress.
Workup Evaporation, Ion-Exchange ChromatographyNecessary for purification of the zwitterionic product.[7]
Expected Yield 70 - 90% (Isolated)High-yielding but purification losses are possible.

VI. References

  • Eschweiler–Clarke reaction. In Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. Retrieved January 3, 2026, from --INVALID-LINK--

  • Zhang, M., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5789. --INVALID-LINK--

  • Ion-exchange Chromatography Protocol. Conduct Science. (2019, June 26). --INVALID-LINK--

  • Eschweiler-Clarke reaction. Name-Reaction.com. Retrieved January 3, 2026, from --INVALID-LINK--

  • Frelier, C. V., et al. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92. --INVALID-LINK--

  • Raney Ni-catalyzed reductive N-methylation of amines with paraformaldehyde. RSC Advances. Retrieved January 3, 2026, from --INVALID-LINK--

  • 1-methyl-2-oxo-3-pyrrolidinecarboxylic acid. Chemical Synthesis Database. Retrieved January 3, 2026, from --INVALID-LINK--

  • Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry, 195(2), 669-683. --INVALID-LINK--

  • How to desalt zwitterions? ResearchGate. (2020, February 20). --INVALID-LINK--

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584. --INVALID-LINK--

  • Csapó, J., et al. (2003). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-18. --INVALID-LINK--

  • Separation and Refining of Amino acids. DIAION. Retrieved January 3, 2026, from --INVALID-LINK--

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(27), 5895-5898. --INVALID-LINK--

  • Guo, B., et al. (2011). Detection of intermediates for the Eschweiler–Clarke reaction by liquid-phase reactive desorption electrospray ionization mass spectrometry. Analyst, 136(10), 2049-2055. --INVALID-LINK--

  • 1-Methyl-pyrrolidine-3-carboxylic acid. Chem-Impex. Retrieved January 3, 2026, from --INVALID-LINK--

  • Any tips for purification of two zwitterionic compounds? Reddit. (2022, May 11). --INVALID-LINK--

  • Gemoets, H. P. L., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(15), 4965-4974. --INVALID-LINK--

  • Eschweiler–Clarke reaction. Grokipedia. Retrieved January 3, 2026, from --INVALID-LINK--

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(27), 5895-5898. --INVALID-LINK--

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. --INVALID-LINK--

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(27), 5895-5898. --INVALID-LINK--

  • Eschweiler-Clarke Reaction. NROChemistry. Retrieved January 3, 2026, from --INVALID-LINK--

  • Eschweiler-Clarke Reductive Alkylation of Amines. Ambeed.com. Retrieved January 3, 2026, from --INVALID-LINK--

  • Barham, J. P., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(29), 7575-7583. --INVALID-LINK--

  • Saeki, M., Shiroshita, Y., & Toyomasu, R. (1992). U.S. Patent No. 5,118,815. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

  • Eschweiler-Clarke Reaction. YouTube. (2022, May 7). --INVALID-LINK--

  • Preparation method of 1-methyl-3-pyrrolidinol. Google Patents. (2021, August 31). --INVALID-LINK--

  • Carboxylic Acids and Their Derivatives Practice Problems. Chemistry Steps. Retrieved January 3, 2026, from --INVALID-LINK--

  • Carboxylic Acid Derivatives:NAS - Part 3 of 3 Exam Prep. Pearson. Retrieved January 3, 2026, from --INVALID-LINK--

  • Feng, W., et al. (2008). Stabilization of zwitterionic structures of amino acids (Gly, Ala, Val, Leu, Ile, Ser and Pro) by ammonium ions in the gas phase. Journal of the American Society for Mass Spectrometry, 19(5), 725-733. --INVALID-LINK--

  • Carboxylic Acid Derivatives:NAS - Part 3 of 3 Exam Prep. Pearson. Retrieved January 3, 2026, from --INVALID-LINK--

References

Common side products in the synthesis of 1-Methylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Methylpyrrolidine-3-carboxylic acid (CAS 412281-11-9).[1][2] This versatile building block is crucial in pharmaceutical and agrochemical development.[1] However, its synthesis can be accompanied by the formation of various side products that complicate purification and impact final product quality. This guide provides in-depth troubleshooting advice, protocols, and mechanistic explanations to help you identify, mitigate, and eliminate common impurities encountered during your experiments.

Frequently Asked Questions (FAQs): Impurity Identification & Mitigation

This section addresses specific side products commonly observed in the synthesis of this compound.

Question 1: My LC-MS shows a mass corresponding to the starting material, Pyrrolidine-3-carboxylic acid. Why is the N-methylation incomplete?

Plausible Identity: Unreacted Pyrrolidine-3-carboxylic acid.

Causality & Mechanism: This is one of the most common impurities and typically arises from insufficient reagent stoichiometry, suboptimal reaction temperature, or inadequate reaction time, particularly in N-methylation reactions like the Eschweiler-Clarke reaction or direct alkylation.

  • Eschweiler-Clarke Reaction (Formaldehyde/Formic Acid): This classic method involves the reductive amination of the secondary amine with formaldehyde to form an iminium ion, which is then reduced by formate. If the reaction temperature is too low or the reaction time is too short, the conversion to the iminium intermediate and its subsequent reduction may be incomplete. A procedure for a related N-methylation mentions leaving ~0.3% residual pyrrolidine, indicating that driving the reaction to 100% completion can be challenging.[3]

  • Direct Alkylation (e.g., with Methyl Iodide): Sub-stoichiometric amounts of the methylating agent or base will naturally lead to incomplete conversion. The zwitterionic nature of the starting material can also affect its solubility and reactivity in certain solvents.

Troubleshooting & Mitigation:

  • Reagent Stoichiometry: Ensure a slight excess (1.1-1.5 equivalents) of both formaldehyde and formic acid are used in the Eschweiler-Clarke reaction. For direct alkylation, use at least 1.0 equivalent of the methylating agent.

  • Temperature & Time: Monitor the reaction progress by TLC or LC-MS. For the Eschweiler-Clarke reaction, ensure the mixture reaches the required reflux temperature (typically 90-105°C) and is maintained for several hours until the starting material is consumed.[3]

  • pH Control: In direct alkylations, the presence of a suitable base is critical to deprotonate the secondary amine, increasing its nucleophilicity. Ensure the base is strong enough and present in sufficient quantity to neutralize the acid formed during the reaction (e.g., HI from methyl iodide).

Question 2: I'm observing a new spot by TLC and a mass of +14 Da relative to my product in the mass spectrum. What is this impurity?

Plausible Identity: 1,1-Dimethylpyrrolidinium-3-carboxylate (Quaternary Ammonium Salt).

Causality & Mechanism: This side product is a result of over-alkylation. The target product, this compound, is a tertiary amine and remains nucleophilic. It can react with a second molecule of the methylating agent to form a quaternary ammonium salt. This is particularly common when using highly reactive alkylating agents like methyl iodide or dimethyl sulfate.

dot

Caption: Over-methylation side reaction pathway.

Troubleshooting & Mitigation:

  • Stoichiometric Control: Carefully control the stoichiometry of the methylating agent. Use no more than 1.0-1.05 equivalents. A slow, dropwise addition of the alkylating agent can help minimize local excess concentrations.

  • Choice of Reagent: The Eschweiler-Clarke reaction is self-limiting and does not lead to quaternization, making it a superior method for avoiding this specific side product.

  • Purification: Quaternary ammonium salts are highly polar and water-soluble. They can often be removed from the less polar tertiary amine product by careful extraction or crystallization. Ion-exchange chromatography is also a highly effective purification method.

Question 3: My synthesis involves the hydrolysis of a methyl or ethyl ester. My final product's NMR shows residual -OCH3 or -OCH2CH3 signals. How do I resolve this?

Plausible Identity: Methyl 1-methylpyrrolidine-3-carboxylate or Ethyl 1-methylpyrrolidine-3-carboxylate.

Causality & Mechanism: Incomplete ester hydrolysis (saponification) is a frequent issue. The reaction, typically base-catalyzed (e.g., with NaOH or KOH), is an equilibrium process.[4] Insufficient base, short reaction times, low temperatures, or steric hindrance can prevent the reaction from going to completion. The mechanism involves nucleophilic attack of a hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate, which then collapses to expel the alkoxide.[5]

dot

Hydrolysis_Workflow start Crude Product (Contains Ester Impurity) check_completion Monitor by TLC/LC-MS Is hydrolysis complete? start->check_completion add_base Add additional NaOH/KOH (0.2-0.5 equiv.) check_completion->add_base No workup Acidic Work-up & Extraction check_completion->workup Yes increase_temp Increase temperature or prolong reaction time add_base->increase_temp increase_temp->check_completion Re-evaluate

Caption: Troubleshooting workflow for incomplete hydrolysis.

Troubleshooting & Mitigation:

  • Sufficient Base: Use a molar excess of base (typically 1.5-3.0 equivalents) to drive the reaction to completion.

  • Solvent & Temperature: Ensure the ester is fully dissolved. Using a co-solvent like methanol or ethanol with water can improve solubility. Gently heating the reaction (e.g., to 40-60°C) can significantly increase the rate of hydrolysis.

  • Reaction Monitoring: Do not rely solely on time. Before work-up, take a small aliquot of the reaction mixture, acidify it, extract it with an organic solvent, and check for the presence of the starting ester by TLC or LC-MS. If the ester remains, add more base or continue heating.

  • Post-Reaction Purification: If a small amount of ester persists, it can be removed by performing a basic aqueous wash during the work-up. The desired carboxylic acid will be deprotonated and remain in the aqueous layer as the carboxylate salt, while the neutral ester will prefer the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure product.

Troubleshooting Guide & Data Summary
Common Side Products Table
Side Product/ImpurityMolecular FormulaMW ( g/mol )Common Synthetic RouteKey Analytical Signature (LC-MS or ¹H NMR)
Pyrrolidine-3-carboxylic acidC₅H₉NO₂115.13N-methylationM+H⁺ = 116. Absence of N-CH₃ signal (~2.3 ppm).
1,1-Dimethylpyrrolidinium-3-carboxylateC₇H₁₄NO₂⁺144.19Direct AlkylationM⁺ = 144. Presence of two N-CH₃ signals (~3.1-3.5 ppm).
Methyl 1-methylpyrrolidine-3-carboxylateC₇H₁₃NO₂143.18Ester HydrolysisM+H⁺ = 144. Presence of O-CH₃ signal (~3.7 ppm).
Ethyl 1-methylpyrrolidine-3-carboxylateC₈H₁₅NO₂157.21Ester HydrolysisM+H⁺ = 158. Presence of O-CH₂CH₃ signals (~4.1 ppm, 1.2 ppm).
N-formylpyrrolidine-3-carboxylic acidC₆H₉NO₃143.14Eschweiler-ClarkeM+H⁺ = 144. Presence of a formyl proton signal (~8.0 ppm).
Experimental Protocol: Purification via Ion-Exchange Chromatography

This protocol is highly effective for separating the amphoteric product from neutral impurities (like residual esters) and more basic or acidic side products.

  • Resin Selection: Choose a strong cation-exchange resin (e.g., Dowex 50WX8) and prepare it in the H⁺ form.

  • Loading: Dissolve the crude product in a minimal amount of deionized water and adjust the pH to ~3-4 with dilute HCl. At this pH, the target compound will be protonated (cationic) and will bind to the resin.

  • Washing: Load the solution onto the column. Wash the column thoroughly with deionized water to elute any neutral impurities (e.g., residual ester).

  • Elution: Elute the desired product from the resin using an aqueous ammonia solution (e.g., 2-5% NH₄OH). The ammonia will deprotonate the product, releasing it from the resin.

  • Isolation: Collect the fractions containing the product (monitor by TLC). Combine the relevant fractions and remove the solvent and excess ammonia under reduced pressure to yield the purified this compound.

References

Technical Support Center: Purification of 1-Methylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-Methylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this versatile building block. As a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, achieving high purity is critical for successful downstream applications.[1] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address common issues and ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, handling, and analysis of this compound.

Q1: What are the key physical and chemical properties I should know before starting purification?

Understanding the fundamental properties of this compound is crucial for selecting the appropriate purification strategy. The compound is a chiral molecule containing both a basic tertiary amine (the N-methylpyrrolidine moiety) and an acidic carboxylic acid group, making it zwitterionic at its isoelectric point.

Application Scientist's Note: The presence of both acidic and basic functional groups means its solubility is highly pH-dependent. It will be more soluble in aqueous acidic and basic solutions than in neutral water or many organic solvents. This amphoteric nature can be exploited for purification via acid-base extraction, but it can also complicate techniques like silica gel chromatography if not properly managed.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₁NO₂[2]
Molecular Weight129.16 g/mol [2]
AppearanceOff-white solid[1]
Boiling Point227°C[3]
Density1.153 g/cm³[3]
SolubilitySoluble in polar solvents.[4] Freely soluble in water.[5][4][5]
Storage ConditionsStore at 0-8°C.[1] The hydrochloride salt form should be sealed in a dry environment.[1]
Q2: What are the most common impurities found in crude this compound?

Impurities are typically route-dependent and can include:

  • Unreacted Starting Materials: Depending on the synthetic pathway, this could include precursors like pyrrolidine derivatives or reagents used for methylation.[5][6]

  • Reagents and Catalysts: Acids, bases, or metal catalysts (e.g., from hydrogenation steps) used during the synthesis.[5][7]

  • Side-Products: Products from incomplete reactions, over-methylation, or degradation.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Q3: Which purification technique is best for my scale and purity requirements?

The optimal technique depends on the impurity profile, the quantity of material, and the desired final purity. Recrystallization is ideal for removing minor impurities from larger batches, while chromatography offers the highest resolution for removing closely related analogues, especially at a smaller scale.

G start Assess Crude Material (TLC, HPLC, or NMR) is_solid Is the crude material solid? start->is_solid purity_check Purity >85% and impurities have different solubility? is_solid->purity_check Yes chromatography Primary Technique: Column Chromatography is_solid->chromatography No (oily) scale_check Scale > 5g? purity_check->scale_check Yes purity_check->chromatography No recrystallize Primary Technique: Recrystallization scale_check->recrystallize Yes scale_check->chromatography No polish_chromatography Polish with chromatography recrystallize->polish_chromatography If purity is still insufficient polish_recrystallize Polish with a second recrystallization chromatography->polish_recrystallize For large scale post-cleanup

Caption: Purification method selection workflow.

Q4: How do I handle and store the purified compound?

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated at 0-8°C to minimize potential degradation.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q5: What analytical methods are recommended for purity assessment?
  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column is often effective.[1][8]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation and identifying organic impurities.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method to monitor reaction progress and assess fraction purity during column chromatography. Due to the compound's high polarity, a polar mobile phase (e.g., DCM/Methanol with a small amount of acetic acid or ammonia) and silica plates are typically used.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during purification experiments.

Recrystallization Issues

Q: My compound won't crystallize out of solution. What should I do?

Answer: This typically occurs due to using too much solvent, the presence of impurities inhibiting crystal lattice formation, or super-saturation.

Troubleshooting Steps:

  • Reduce Solvent Volume: Slowly evaporate the solvent under reduced pressure or by passing a gentle stream of nitrogen over the solution until it becomes cloudy, then allow it to cool slowly.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a nucleation site.

    • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.

  • Add an Anti-Solvent: If you are using a solvent in which your compound is highly soluble, slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid, then cool. For this compound, if dissolved in methanol, an anti-solvent like diethyl ether or ethyl acetate could be effective.

Q: The recrystallized product is oily or forms a paste. How can I fix this?

Answer: Oiling out occurs when the solid melts in the hot solvent and separates as a liquid instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. Impurities can also lower the melting point, exacerbating this issue.

Application Scientist's Note: The goal is to ensure the compound dissolves in the solvent below its melting point. If the boiling point of your chosen solvent is too high, the compound will melt before it dissolves.

G start Problem: Product oils out during recrystallization step1 Re-heat the mixture to re-dissolve the oil. start->step1 step2 Add more solvent until a homogeneous solution forms. step1->step2 step3 Allow the solution to cool VERY slowly (e.g., in a dewar or insulated bath). step2->step3 decision Did it crystallize properly? step3->decision success Success: Collect crystals decision->success Yes failure Failure: Still oily decision->failure No reassess Reassess solvent system. Choose a solvent with a lower boiling point or use a solvent/anti-solvent pair. failure->reassess

Caption: Troubleshooting workflow for an oily product.

Chromatography Issues

Q: My compound is streaking or "tailing" on the silica gel column. What is the cause?

Answer: Tailing is common for amines and carboxylic acids on silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly and irreversibly bind to the basic nitrogen atom, while the carboxylic acid can also interact strongly.

Troubleshooting Steps:

  • Modify the Mobile Phase: Add a small amount of a competitive binder to the eluent to saturate the active sites on the silica.

    • For the basic nitrogen: Add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your eluent.

    • For the acidic carboxyl group: Add 0.5-1% acetic acid or formic acid to your eluent.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 (reversed-phase chromatography).

Application Scientist's Note: Adding both an acid and a base to the eluent is generally not recommended as they will neutralize each other. Choose the modifier based on which functional group is causing the most significant issue, which is often the basic amine on standard silica.

Q: I am getting poor separation between my product and an impurity. How can I improve the resolution?

Answer: Poor resolution means the eluent is either too polar (moving everything too quickly) or not polar enough (everything stays at the top).

Troubleshooting Steps:

  • Optimize the Mobile Phase: Use TLC to test various solvent systems. Aim for an Rf value of ~0.2-0.4 for your target compound. If two spots are merged, try changing the solvent composition to exploit different types of intermolecular interactions (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system).

  • Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1 to 50:1.

  • Improve Packing: Ensure the column is packed uniformly without any air bubbles or cracks, which can cause channeling and band broadening.

Section 3: Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific impurity profile and scale.

Protocol 1: Recrystallization from an Ethanol/Ethyl Acetate System

This procedure is suitable for purifying multi-gram quantities of this compound that are >85% pure.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethanol needed to fully dissolve the solid. Add the solvent in small portions near its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source. Slowly add ethyl acetate (the anti-solvent) dropwise while swirling until the solution remains faintly cloudy.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (0-4°C) for at least 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all solvent residues.

  • QC Check: Determine the yield and check the purity by HPLC and/or NMR.

Protocol 2: Flash Column Chromatography

This method is ideal for small-scale purification (<2 g) or for removing impurities with similar polarity.

  • Sample Preparation: Dissolve the crude material (e.g., 500 mg) in a minimal amount of the mobile phase or methanol. In a separate flask, add a small amount of silica gel (~1-2 g) and the dissolved sample. Evaporate the solvent to create a dry-loaded sample. This prevents overloading the top of the column.

  • Column Packing: Pack a glass column with silica gel (e.g., 25 g, for a 50:1 ratio) using the chosen mobile phase as a slurry.

  • Loading: Carefully add the dry-loaded silica to the top of the packed column.

  • Elution: Begin elution with the mobile phase (e.g., 90:10:1 Dichloromethane/Methanol/Triethylamine). Collect fractions in test tubes.

  • Monitoring: Monitor the elution process using TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • QC Check: Confirm the purity of the combined fractions via HPLC or NMR.

References

Technical Support Center: Chiral Resolution of 1-Methylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 1-Methylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the separation of its enantiomers. As a crucial building block in pharmaceutical development, particularly for drugs targeting neurological disorders, achieving high enantiomeric purity is paramount.[1] This document provides in-depth, field-proven insights through troubleshooting guides and frequently asked questions to ensure the success of your resolution experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chiral resolution important?

This compound is a cyclic amino acid derivative.[1][2] Like many chiral molecules in pharmacology, its individual enantiomers—(R)-1-Methylpyrrolidine-3-carboxylic acid and (S)-1-Methylpyrrolidine-3-carboxylic acid—can exhibit significantly different biological activities. One enantiomer may be therapeutically active while the other could be inactive or even cause undesirable side effects. Therefore, isolating the desired enantiomer in high purity is a critical step in the synthesis of safe and effective active pharmaceutical ingredients (APIs).[3]

Q2: What are the primary methods for resolving racemic this compound?

The most common and industrially scalable methods for resolving this compound, which possesses both an acidic (carboxylic acid) and a basic (tertiary amine) handle, include:

  • Classical Diastereomeric Salt Crystallization: This is the most traditional method. It involves reacting the racemic acid with an enantiomerically pure chiral resolving agent (a chiral base or acid) to form a pair of diastereomeric salts.[4][5] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[4][6]

  • Enzymatic Kinetic Resolution: This technique uses an enzyme, often a lipase or an acylase, to selectively catalyze a reaction on one of the enantiomers.[7][8] For example, the racemic acid might be esterified, and a lipase could then selectively hydrolyze one of the enantiomeric esters, allowing for the separation of the resulting acid from the unreacted ester.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can be used for both analytical and preparative-scale separation of the enantiomers.[9][10]

Q3: How do I analyze the success of my resolution? What is enantiomeric excess (ee%)?

Enantiomeric excess (ee%) is a measure of the purity of a chiral sample. It is calculated as: ee% = |(% Major Enantiomer - % Minor Enantiomer)| / |(% Major Enantiomer + % Minor Enantiomer)| * 100

The most common method for determining ee% is Chiral HPLC . This involves dissolving a small sample of the resolved material and injecting it onto an HPLC system equipped with a chiral column. The two enantiomers will have different retention times, and the ee% can be calculated from the relative areas of the two peaks. For diastereomeric salts, you would first measure the diastereomeric excess (de%) and then, after liberating the free acid, measure its ee%.[10]

Troubleshooting Guide 1: Classical Diastereomeric Salt Resolution

This method is powerful but often requires significant optimization.[11][12] Below are solutions to common issues.

Q: My diastereomeric salts are not crystallizing from the solution. What should I do?

Failure to crystallize is typically a problem of solubility or supersaturation.

  • Cause 1: Incorrect Solvent System. The chosen solvent may be too effective, keeping both diastereomeric salts fully dissolved.[13] The key to successful resolution is finding a solvent where one diastereomer is significantly less soluble than the other.[11][13]

    • Solution: Conduct a systematic solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and also consider solvent mixtures.[13] Sometimes, the slow addition of an "anti-solvent" (a solvent in which the salts are poorly soluble) can induce selective crystallization.[13]

  • Cause 2: Insufficient Concentration. The solution may not be supersaturated, a prerequisite for crystallization.

    • Solution: Carefully evaporate the solvent under reduced pressure to increase the concentration.[13][14] Be cautious not to over-concentrate, which can lead to "oiling out."

  • Cause 3: High Nucleation Energy Barrier. The formation of initial crystal nuclei may be kinetically hindered.

    • Solution: Try to induce nucleation by scratching the inside of the flask with a glass rod below the solvent line. If you have a small amount of the desired pure diastereomeric salt, "seeding" the solution with a few crystals can be highly effective.[6][14]

Q: My product is "oiling out" instead of forming crystals. What's happening?

"Oiling out" occurs when the salt separates from the solution as a liquid phase. This is common if the concentration is too high or the crystallization temperature is above the salt's melting point.[14]

  • Solution 1: Adjust Concentration and Temperature. Dilute the solution by adding more solvent or lower the crystallization temperature slowly.[14]

  • Solution 2: Change the Solvent. A different solvent system may favor crystallization over oiling out. Often, moving to a less polar solvent can help.[14]

Q: The diastereomeric excess (de%) of my crystals is low. How can I improve it?

Low de% means your crystals are contaminated with the more soluble diastereomer.

  • Solution 1: Optimize the Solvent. This is the most critical factor. The ideal solvent maximizes the solubility difference between the two diastereomers.[14]

  • Solution 2: Control the Cooling Rate. A slow, controlled cooling profile allows for more selective crystallization of the less soluble salt, giving the system time to remain near equilibrium.[6][15] Rapid cooling often traps the more soluble diastereomer in the crystal lattice.

  • Solution 3: Perform Recrystallization. The most reliable way to improve purity is to recrystallize the obtained solid.[14][16] Dissolve the crystals in a minimal amount of hot solvent (the same one or a new, optimized one) and cool slowly to recrystallize. This process can be repeated until the desired de% is achieved.

Q: I'm having trouble liberating the free this compound from its salt. What is the standard procedure?

Once you have the pure diastereomeric salt, you must break the ionic bond to isolate your target enantiomer.

  • Standard Protocol:

    • Suspend the diastereomeric salt in a biphasic system, typically an organic solvent (like dichloromethane or ethyl acetate) and an aqueous solution.[10]

    • To liberate the carboxylic acid, you need to remove the chiral base. Add an aqueous acid (e.g., 1M HCl) until the aqueous layer is acidic (pH ~1-2).

    • To liberate the amine (if you used a chiral acid resolving agent), add an aqueous base (e.g., 1M NaOH) until the aqueous layer is basic (pH ~12-13).[10]

    • Stir vigorously until all solids dissolve. The liberated enantiomer will move into the organic layer, while the resolving agent salt remains in the aqueous layer.

    • Separate the layers, extract the aqueous layer a few more times with the organic solvent, combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the pure enantiomer.[4]

Data Summary: Common Resolving Agents

The choice of resolving agent is critical. For a racemic carboxylic acid, a chiral amine is used. For the zwitterionic this compound, both chiral acids and bases can be explored.

Resolving Agent TypeExamplesTarget FunctionalityCommon Solvents
Chiral Bases (R)- or (S)-1-Phenylethylamine, BrucineCarboxylic AcidEthanol, Methanol, Isopropanol
Chiral Acids (R,R)- or (S,S)-Tartaric Acid Derivatives (DBTA, DTTA)[10], (+)-Camphor-10-sulfonic acid[5]Tertiary AmineAcetonitrile, Ethyl Acetate

Troubleshooting Guide 2: Enzymatic Kinetic Resolution

Enzymatic methods offer high selectivity under mild conditions but require careful optimization of reaction parameters.[7]

Q: My enzyme is showing low or no activity. What are the possible causes?

  • Cause 1: Inappropriate Enzyme or Substrate Form. Not all enzymes will work. For this compound, resolution often proceeds via an ester derivative. The enzyme must be able to access the chiral center.

    • Solution: Screen a panel of commercially available lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase) or acylases.[10] Ensure your substrate is in the correct form (e.g., methyl or ethyl ester) for the chosen enzymatic reaction (e.g., hydrolysis).

  • Cause 2: Incorrect Reaction Conditions. Enzyme activity is highly sensitive to pH, temperature, and solvent.

    • Solution: Optimize these parameters. Use a non-polar organic solvent like MTBE or toluene, as polar solvents can strip the essential water layer from the enzyme, denaturing it.[10] Maintain the optimal temperature for the enzyme (often 30-50°C) and use a buffer to control pH if performing hydrolysis in an aqueous phase.[10]

Q: The enantioselectivity (E-value) of my resolution is poor. How can I improve it?

A low E-value results in poor ee% for both the product and the remaining starting material.

  • Solution 1: Lower the Temperature. In many cases, running the reaction at a lower temperature increases the energy difference between the transition states for the two enantiomers, leading to higher selectivity.[10]

  • Solution 2: Modify the Substrate. The steric and electronic properties of the non-chiral part of the molecule can influence how the enzyme binds the substrate. For ester hydrolysis, changing from a methyl ester to a bulkier ester (e.g., butyl ester) can sometimes dramatically improve enantioselectivity.[17]

  • Solution 3: Screen Different Enzymes. Different lipases have differently shaped active sites. Screening various enzymes is often the most effective way to find one with high selectivity for your specific substrate.[8][17][18]

Experimental Protocols & Visualizations

Protocol 1: General Workflow for Diastereomeric Salt Resolution

This protocol outlines the key steps for resolving racemic this compound with a chiral base.

  • Salt Formation: In a flask, dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., 10 volumes of ethanol). In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., (R)-1-Phenylethylamine) in the same solvent.[10]

  • Crystallization: Add the resolving agent solution to the racemic acid solution. Heat the mixture gently until all solids dissolve. Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in a refrigerator or ice bath can promote more complete crystallization.[10]

  • Isolation: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove surface impurities.[10]

  • Analysis (de%): Dry the crystals and analyze the diastereomeric excess (de%) by NMR or HPLC.

  • Recrystallization (Optional): If de% is insufficient, recrystallize the solid from a fresh portion of hot solvent.

  • Liberation of Enantiomer: Once the desired de% is reached, proceed with the liberation protocol described in the troubleshooting section to obtain the enantiomerically enriched free acid.[10]

  • Analysis (ee%): Determine the final enantiomeric excess (ee%) of the free acid using chiral HPLC.[10]

Diagrams

G cluster_0 Workflow for Diastereomeric Salt Resolution racemate Racemic (R/S)-Acid mix Mix & Dissolve in Solvent racemate->mix agent Chiral (R)-Base agent->mix cool Slow Cooling & Crystallization mix->cool filter Filter & Isolate Less Soluble Salt ((S)-Acid-(R)-Base) cool->filter liberate Liberate Free Acid (Acidification & Extraction) filter->liberate mother_liquor Mother Liquor (Contains (R)-Acid-(R)-Base) filter->mother_liquor product Enantiopure (S)-Acid liberate->product

References

Technical Support Center: N-Methylation of the Pyrrolidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of the pyrrolidine ring. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this common but often nuanced transformation. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven solutions.

Part 1: Troubleshooting Guide

This section tackles the most frequent problems encountered during the N-methylation of pyrrolidine derivatives. Each entry details the likely causes and provides a systematic approach to resolving the issue.

Q1: Why is my N-methylation reaction yield consistently low or the reaction failing to proceed to completion?

Low conversion is a common frustration. The cause often lies in the choice of reagents or suboptimal reaction conditions for your specific pyrrolidine substrate.

Root Cause Analysis & Solutions:

  • Poor Nucleophilicity of the Pyrrolidine Nitrogen:

    • Cause: Steric hindrance from substituents on the pyrrolidine ring (especially at the C2 and C5 positions) can impede the approach of the methylating agent. Electron-withdrawing groups attached to the ring or as N-substituents can also decrease the nitrogen's nucleophilicity.

    • Solution: For sterically hindered amines, consider switching from a bulky methylating agent to a smaller one. For example, if methyl iodide (MeI) is failing, the Eschweiler-Clarke reaction, which involves the formation of a less hindered iminium ion intermediate, might be more effective.[1][2][3] For electronically deactivated amines, a more potent methylating agent like dimethyl sulfate or methyl triflate may be necessary, but exercise caution to avoid over-methylation.[4]

  • Inappropriate Choice of Reducing Agent (for Reductive Amination):

    • Cause: In reductive amination protocols using formaldehyde, the choice of reducing agent is critical. Sodium borohydride (NaBH₄) can be too reactive, potentially reducing the formaldehyde before it forms the necessary iminium ion with the pyrrolidine.[5] Conversely, a reagent that is too weak may not efficiently reduce the formed iminium ion.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is milder and more selective for the iminium ion over the aldehyde.[6][7] Sodium cyanoborohydride (NaBH₃CN) is also highly effective but is toxic and requires careful handling and workup.[3][8]

  • Suboptimal pH (for Eschweiler-Clarke and Reductive Amination):

    • Cause: The formation of the key iminium ion intermediate is pH-dependent. If the medium is too acidic, the pyrrolidine nitrogen will be protonated, rendering it non-nucleophilic. If it's too basic, the dehydration step to form the iminium ion will be inefficient.

    • Solution: For the Eschweiler-Clarke reaction, the use of excess formic acid typically self-regulates the pH.[2][9] For other reductive aminations, maintaining a weakly acidic pH (around 4-6) is generally optimal.

Troubleshooting Workflow for Low Yield:

Below is a decision-making workflow to diagnose and solve low-yield issues.

G start Low Yield Observed check_sm Analyze Reaction Crude: Starting Material (SM) Remaining? start->check_sm yes_sm Yes check_sm->yes_sm  SM Present no_sm No check_sm->no_sm  No SM reactivity_issue Potential Reactivity Issue yes_sm->reactivity_issue side_products Side Product Formation Detected no_sm->side_products reagent_choice Evaluate Methylating Agent reactivity_issue->reagent_choice Is agent potent enough? conditions Optimize Reaction Conditions reagent_choice->conditions Is agent sterically compatible? increase_potency Action: Switch to stronger agent (e.g., MeI -> DMS/MeOTf) reagent_choice->increase_potency Electronic Issue change_method Action: Switch method (e.g., MeI -> Eschweiler-Clarke) reagent_choice->change_method Steric Issue increase_temp Action: Increase temperature or reaction time conditions->increase_temp success Yield Improved increase_potency->success change_method->success increase_temp->success check_quaternization Check for Quaternary Salt side_products->check_quaternization check_decomposition Check for Decomposition side_products->check_decomposition reduce_equiv Action: Reduce equivalents of methylating agent check_quaternization->reduce_equiv use_ec Action: Use self-limiting method (Eschweiler-Clarke) check_quaternization->use_ec reduce_equiv->success use_ec->success

Caption: Troubleshooting workflow for low N-methylation yield.

Q2: My reaction is producing a significant amount of quaternary ammonium salt. How can I prevent this over-methylation?

Over-alkylation to the quaternary ammonium salt is a classic side reaction, especially when using highly reactive methylating agents like methyl iodide or dimethyl sulfate.[10] This occurs because the newly formed N-methylpyrrolidine is often as nucleophilic, or even more so, than the starting secondary amine.

Prevention Strategies:

  • Stoichiometric Control:

    • Action: Carefully control the stoichiometry. Use only a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent.

    • Causality: While not always sufficient to completely prevent over-methylation due to relative reaction rates, precise stoichiometry is the first and most crucial step.[11]

  • Slow Addition of the Methylating Agent:

    • Action: Add the methylating agent dropwise or via syringe pump over an extended period.

    • Causality: This maintains a low instantaneous concentration of the alkylating agent, favoring its reaction with the more abundant starting pyrrolidine over the newly formed tertiary amine product.[12]

  • Change the Reaction Method:

    • Action: Switch to a method that is inherently incapable of forming quaternary salts.

    • Causality: The Eschweiler-Clarke reaction is the gold standard for this.[3][9] The mechanism proceeds through an iminium ion, which a tertiary amine cannot form.[3][13] This provides a definitive stop at the N-methyl stage, making it an exceptionally clean and reliable method for avoiding quaternization.[1][9]

  • Use a Milder Methylating Agent:

    • Action: Consider using less reactive, solid methylating agents.

    • Causality: Reagents like phenyl trimethylammonium iodide have been shown to provide excellent monoselectivity for N-methylation, avoiding the formation of bis-methylated products.[14][15][16] These are also often safer and easier to handle than volatile agents like methyl iodide.[16]

Q3: The reaction workup is messy, and I'm struggling to purify my N-methylated pyrrolidine product. What can I do?

Purification challenges often stem from the reaction method itself or from unreacted starting materials and byproducts.

Purification & Workup Solutions:

  • For Eschweiler-Clarke Reactions:

    • Problem: The product is often contaminated with formic acid.

    • Solution: After the reaction, basify the mixture carefully with NaOH or K₂CO₃ to a pH > 10. This deprotonates the tertiary amine product, allowing it to be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). Subsequent washing of the organic layer with brine will remove most water-soluble impurities.

  • For Reactions Using MeI or Dimethyl Sulfate:

    • Problem: The product mixture may contain the desired tertiary amine, unreacted secondary amine, and the quaternary ammonium salt byproduct.

    • Solution:

      • Acid/Base Extraction: Exploit the difference in basicity. The unreacted secondary amine and the tertiary amine product can be extracted into a dilute acid solution (e.g., 1M HCl). The quaternary salt will remain in the aqueous layer. Then, basify the acidic aqueous layer and re-extract the free amines back into an organic solvent.

      • Chromatography: If extraction fails to provide sufficient purity, column chromatography on silica gel is often effective. A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol in dichloromethane) can separate the starting material, product, and polar byproducts. Ion-exchange resins can also be used to capture salt contaminants.[17]

  • General Tip - Choose a Cleaner Reaction:

    • Proactive Solution: If purification is a recurring issue, reconsider the synthetic route. The Eschweiler-Clarke reaction is renowned for its clean nature and often simple workup (typically just basification and extraction), as the main byproduct is CO₂ gas.[3][13]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategy and theory of N-methylating pyrrolidines.

Q1: What are the most common methylating agents, and what are their pros and cons?

Choosing the right agent is a balance of reactivity, cost, safety, and substrate compatibility.

Methylating AgentFormulaProsConsSafety Concerns
Methyl Iodide CH₃IHighly reactive, effective for many substrates.Prone to over-alkylation[11], relatively expensive, volatile.[18][19]Highly toxic, suspected carcinogen, requires careful handling in a fume hood.[19][20]
Dimethyl Sulfate (CH₃)₂SO₄Very high reactivity, cost-effective for large scale.[18]Highly prone to over-alkylation, produces acidic byproducts.Extremely toxic and corrosive, suspected carcinogen, requires stringent safety protocols.[18][20]
Formaldehyde / Formic Acid CH₂O / HCOOHExcellent for avoiding quaternization, inexpensive reagents, clean workup.[1][3][9]Requires heating (typically 80-100 °C)[2], may not be suitable for acid-sensitive substrates.Formaldehyde is a carcinogen; formic acid is corrosive.
Formaldehyde / NaBH(OAc)₃ CH₂O / NaBH(OAc)₃Mild conditions, high selectivity, avoids quaternization.[6][7]More expensive than Eschweiler-Clarke reagents.Formaldehyde is a carcinogen.
Dimethyl Carbonate (DMC) (CH₃)₂CO₃"Green" methylating agent, low toxicity.[18][21]Less reactive, often requires higher temperatures or specific catalysts.[18][22]Low toxicity, environmentally friendly.[21]
Q2: What is the mechanism of the Eschweiler-Clarke reaction, and why is it so reliable for preventing over-methylation?

The Eschweiler-Clarke reaction is a reductive amination that uses formaldehyde as the carbon source and formic acid as the reducing agent.[2][3]

Mechanism Steps:

  • Iminium Ion Formation: The secondary amine (pyrrolidine) attacks formaldehyde to form a hemiaminal intermediate. This intermediate then loses water (facilitated by acid) to form a tertiary iminium ion.

  • Hydride Transfer: A formate ion (from formic acid) acts as a hydride donor, transferring a hydride (H⁻) to the electrophilic carbon of the iminium ion.

  • Product Formation: This hydride transfer reduces the iminium ion to the N-methylated tertiary amine and releases a molecule of carbon dioxide, which drives the reaction to completion.[3][13]

The reaction inherently stops at the tertiary amine stage because a tertiary amine lacks the N-H proton needed to form another iminium ion with formaldehyde. This mechanistic feature makes it impossible to form a quaternary ammonium salt under these conditions.[3][9]

G cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reductive Methylation Pyrrolidine Pyrrolidine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Pyrrolidine->Hemiaminal + H₂C=O Formaldehyde Formaldehyde Formaldehyde->Hemiaminal FormicAcid Formic Acid NMethylPyrrolidine N-Methylpyrrolidine (Tertiary Amine) FormicAcid->NMethylPyrrolidine CO2 CO₂ FormicAcid->CO2 - H⁻ Iminium Iminium Ion Hemiaminal->Iminium - H₂O Iminium->NMethylPyrrolidine + HCOO⁻ (Hydride Transfer)

References

Technical Support Center: Purification of 1-Methylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Methylpyrrolidine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block and require methods to enhance its purity. As a cyclic amino acid derivative, this compound possesses unique physicochemical properties that can present specific challenges during purification. This guide provides a structured approach to identifying and removing common impurities through detailed troubleshooting guides, step-by-step protocols, and the scientific rationale behind each technique.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and directs you to the relevant in-depth guides.

Q1: My commercially purchased this compound is only ≥95% pure. What are the likely impurities?

A1: Impurities in commercially available or synthetically prepared this compound typically fall into three categories:

  • Residual Starting Materials: Depending on the synthetic route, this can include unreacted itaconic acid, methylamine, or precursors from Michael addition reactions.

  • Reaction Byproducts: These may include isomers, incompletely cyclized intermediates, or products of side reactions.

  • Residual Solvents and Reagents: Solvents used during synthesis and workup (e.g., methanol, ethanol, toluene) and inorganic salts (e.g., NaCl, if the HCl salt was neutralized) are common.

Q2: I have the hydrochloride salt of this compound. How do I convert it to the free zwitterionic form?

A2: The HCl salt can be converted to the free amino acid (zwitterion) using several methods. The choice depends on the scale and desired purity.

  • Base Titration: Careful addition of a base (e.g., NaOH, LiOH) to an aqueous solution to adjust the pH to its isoelectric point, followed by crystallization. This method risks introducing inorganic salts.

  • Ion-Exchange Chromatography: A highly effective method that involves passing a solution of the salt through a cation-exchange resin. This is detailed in Protocol 3 .

  • Reaction with Epoxides: Treatment with propylene oxide in methanol can effectively scavenge HCl, often causing the free amino acid to precipitate.[1]

Q3: My compound "oils out" instead of crystallizing from solution. What should I do?

A3: "Oiling out" is a common problem, especially with zwitterionic compounds that may have lower melting points than the boiling point of the solvent. It occurs when the compound separates from the solution as a liquid instead of a solid. Refer to the Troubleshooting Guide: Recrystallization Issues for a detailed workflow on how to resolve this.[2][3][4]

Q4: Which analytical technique is best for assessing the purity of my final product?

A4: A combination of techniques is ideal.

  • HPLC (High-Performance Liquid Chromatography): Excellent for quantifying purity and detecting non-volatile impurities.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for structural confirmation and identifying residual solvents or starting materials. ¹H NMR is particularly useful for spotting characteristic peaks of common contaminants.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the product and helps in identifying unknown impurities.

Part 2: Impurity Identification and Removal Strategy

A logical approach to purification begins with identifying the likely impurities and selecting the appropriate technique.

Common Impurities and Their Characteristics
Impurity TypeLikely SourcePhysicochemical PropertiesRecommended Primary Removal Method
Unreacted Itaconic Acid Synthesis PrecursorDicarboxylic acid, highly polar, acidic.Acid-Base Extraction, Recrystallization
Unreacted Methylamine Synthesis PrecursorVolatile primary amine, basic.Acid Wash, Evaporation
Inorganic Salts (e.g., NaCl) Neutralization of HCl saltHighly polar, water-soluble, non-volatile.Ion-Exchange Chromatography, Recrystallization from alcohol/water
Isomeric Byproducts SynthesisSimilar polarity and structure to the product.Chromatography (Ion-Exchange or Mixed-Mode)
Residual Solvents Synthesis/WorkupVaries (polar/non-polar), often volatile.Drying under high vacuum, Recrystallization
Logical Purification Workflow

The following diagram illustrates a typical decision-making process for purifying crude this compound.

PurificationWorkflow Purification Strategy Decision Tree start Crude this compound is_salt Is the material the HCl salt? start->is_salt free_acid Zwitterionic Form is_salt->free_acid No convert_to_free Convert to Free Acid (See Protocol 3) is_salt->convert_to_free Yes acid_base_extraction Perform Acid-Base Extraction (See Protocol 1) free_acid->acid_base_extraction convert_to_free->free_acid has_inorganic Significant inorganic salt or polar impurities? acid_base_extraction->has_inorganic recrystallize Recrystallize Material (See Protocol 2) has_inorganic->recrystallize No chromatography Perform Ion-Exchange Chromatography (See Protocol 3) has_inorganic->chromatography Yes purity_check Assess Purity (HPLC, NMR) recrystallize->purity_check chromatography->recrystallize purity_check->chromatography Isomers/ Close Impurities final_product Pure Product (>99%) purity_check->final_product Purity OK

Caption: Purification Strategy Decision Tree.

Part 3: Troubleshooting Guides

Guide 1: Recrystallization Issues

Recrystallization is a powerful technique but can be problematic. This guide addresses the most common failure mode: "oiling out."

OilingOutTroubleshooting Troubleshooting 'Oiling Out' During Recrystallization start Oiling Out Occurs: Liquid droplets form instead of solid crystals cause1 Primary Cause: Melting point of impure solid is below the solution's temperature. start->cause1 cause2 Secondary Cause: Solution is too concentrated or cooling too rapidly. start->cause2 action1 Action 1: Re-heat and Dilute cause1->action1 action2 Action 2: Slow Down Cooling cause2->action2 desc1 Re-heat the mixture until the oil dissolves. Add more of the 'good' solvent (e.g., alcohol in an alcohol/water system) to increase the saturation temperature. action1->desc1 desc2 Allow the flask to cool to room temperature very slowly. Insulate the flask with glass wool or leave it in the warm heating mantle (turned off). action2->desc2 action3 Action 3: Change Solvent System action2->action3 If problem persists action4 Action 4: Induce Crystallization at a Lower Temperature action2->action4 After slow cooling desc3 Choose a solvent system with a lower boiling point. Try a different co-solvent (e.g., isopropanol/water instead of ethanol/water). action3->desc3 desc4 Once the solution has cooled slowly and is still clear, add a seed crystal or scratch the inside of the flask with a glass rod to provide nucleation sites. action4->desc4

Caption: Troubleshooting 'Oiling Out' Events.

Expert Insight: The zwitterionic nature of this compound means it has strong intermolecular interactions. When significant impurities are present, they disrupt the crystal lattice formation (a phenomenon known as freezing-point depression), lowering the effective melting point and making oiling out more likely.[2] Therefore, a preliminary purification step like an acid-base wash can sometimes solve a persistent oiling out problem by removing the bulk of impurities.

Guide 2: Ion-Exchange Chromatography Issues
IssuePossible CauseSuggested Solution
Product does not bind to cation-exchange resin. pH of the loading solution is too high (at or above the isoelectric point).Ensure the loading solution is acidified to a pH of ~2-3 to ensure the pyrrolidine nitrogen is fully protonated (cationic).
Product elutes too early with other impurities. Elution gradient is too steep or the initial mobile phase is too strong (too high in salt or pH).Use a shallower gradient for elution (e.g., a slower increase in ammonia concentration). Ensure the column is thoroughly equilibrated with the starting buffer.
Poor recovery of the product. Product has precipitated on the column.For hydrophobic amino acids, adding a small percentage of an organic solvent like ethanol to the elution buffer can improve solubility and recovery.[5]
Final product still contains salt. Inadequate washing after elution.Ensure the column is washed with deionized water until the eluate is neutral and a silver nitrate test for chloride ions (if applicable) is negative before eluting the product.[5]

Part 4: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the most common purification scenarios. Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.

Protocol 1: Purification via Acid-Base Extraction

This method is excellent for removing neutral or basic/acidic impurities from the zwitterionic product.

  • Dissolution: Dissolve the crude this compound (~5 g) in 1 M HCl (50 mL). This protonates the molecule, making it a water-soluble cation.

  • Organic Wash: Transfer the acidic aqueous solution to a separatory funnel and wash with an organic solvent like ethyl acetate (3 x 30 mL) to remove any neutral or acidic organic impurities. Discard the organic layers.

  • Basification and Extraction: Cool the aqueous layer in an ice bath. Slowly add 2 M NaOH with stirring until the pH is strongly basic (pH ~11-12). This deprotonates the carboxylic acid, but the tertiary amine remains neutral, making the molecule an anion. Wash this basic aqueous solution with ethyl acetate (3 x 30 mL) to remove any basic organic impurities. Discard the organic layers.

  • Isoelectric Point Precipitation: Adjust the pH of the clean aqueous layer back to its isoelectric point (pI). The exact pI may need to be determined empirically, but start by adjusting to pH ~7 with 1 M HCl. The zwitterionic product, which is least soluble at its pI, should precipitate.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold water, followed by a rinse with cold ethanol.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.

Protocol 2: Recrystallization of the Zwitterionic Form

This protocol is designed to purify the free amino acid after preliminary purification or for material that is already substantially pure. The ideal solvent system for zwitterionic amino acids is often a mixture of water and a miscible organic solvent like ethanol or isopropanol.[3]

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your product. It should be soluble in hot water and sparingly soluble in hot ethanol. A 4:1 to 1:1 mixture of water:ethanol is a good starting point.

  • Dissolution: Place the crude solid (e.g., 5 g) in an Erlenmeyer flask. Add the minimum amount of boiling water to just dissolve the solid. Add a stir bar.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Anti-Solvent Addition: While the aqueous solution is still hot and stirring, add hot ethanol dropwise until the solution becomes faintly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot water to clarify.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To encourage very slow cooling, the flask can be placed in an insulated container.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under high vacuum.

Protocol 3: Conversion from HCl Salt to Zwitterion using Ion-Exchange

This is the cleanest method for desalting and obtaining the free amino acid. It relies on a strong cation-exchange (SCX) resin (e.g., Dowex® 50WX8).

  • Resin Preparation: Prepare a column with a strong cation-exchange resin in the H⁺ form. Wash the resin extensively with deionized water until the eluate is neutral.

  • Sample Loading: Dissolve the this compound HCl salt in a minimum amount of deionized water. Apply this solution slowly to the top of the resin bed. The cationic form of the amino acid will bind to the resin, while the chloride counter-ion will pass through.

  • Washing: Wash the column with several column volumes of deionized water to remove all chloride ions. The eluate can be tested with a 0.1 M AgNO₃ solution; the absence of a white AgCl precipitate indicates all chloride has been removed.

  • Elution: Elute the bound amino acid from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH₄OH).[5][6] The NH₄⁺ ions will displace the protonated product from the resin.

  • Fraction Collection: Collect fractions and monitor for the presence of the amino acid using Thin Layer Chromatography (TLC) with a ninhydrin stain.

  • Isolation: Combine the product-containing fractions and remove the water and excess ammonia under reduced pressure using a rotary evaporator. The result is the pure, salt-free zwitterionic product.

References

Technical Support Center: Synthesis of 1-Methylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Process Chemistry & Drug Development Professionals

Introduction

1-Methylpyrrolidine-3-carboxylic acid is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] While numerous synthetic routes exist for its preparation at the laboratory scale, transitioning to pilot and industrial-scale production presents significant challenges.[2] These challenges often revolve around reaction control, reagent selection, purification efficiency, and impurity management.

This guide provides practical, troubleshooting advice in a frequently asked questions (FAQ) format to address common scalability issues encountered during the synthesis of this compound. The insights provided are grounded in established principles of process chemistry to ensure the development of safe, robust, and efficient large-scale manufacturing processes.

Part 1: FAQ - Strategic Route Selection & Starting Materials

This section addresses critical early-stage decisions that profoundly impact the overall scalability and economic viability of the synthesis.

Q1: Our lab-scale synthesis starts from itaconic acid and methylamine, which is cost-effective. However, we are observing poor conversion and complex purification at a 1 kg scale. What are the likely causes and solutions?

A: The reaction of itaconic acid with primary amines like methylamine is a well-known route that proceeds via a cascade aza-Michael addition followed by intramolecular cyclization to form the N-substituted pyrrolidone ring.[3] While attractive for its use of renewable starting materials, scalability issues often arise from several factors:[4]

  • Poor Solubility & Mixing: Itaconic acid and the intermediate adducts may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture. At scale, inefficient mixing can cause localized concentration gradients, leading to incomplete reactions and the formation of side products.

  • Thermal Control: The cyclization step can be exothermic. Without adequate heat dissipation in a large reactor, temperature spikes can promote side reactions or degradation.

  • Product Isolation: The carboxylic acid product can be highly soluble in aqueous media or form emulsions during extractive work-up, complicating isolation and leading to yield loss.

Troubleshooting & Recommendations:

  • Solvent Selection: Screen for solvent systems that better solubilize all components. Consider using co-solvents or switching to a higher-boiling polar aprotic solvent like DMSO or NMP, but be mindful of downstream removal challenges.

  • Temperature & Reaction Monitoring: Implement strict temperature control with an appropriate reactor cooling system. Use in-situ reaction monitoring (e.g., IR spectroscopy or process HPLC) to track the disappearance of starting materials and the formation of the product, ensuring the reaction goes to completion before work-up.

  • Alternative Isolation Protocol: Instead of a direct extractive work-up, consider a crystallization-based isolation. After the reaction, perform a solvent swap to an anti-solvent (e.g., MTBE, toluene) to precipitate the product. This can significantly simplify purification.

Part 2: FAQ - Reaction Control & Optimization for Scale-Up

Successfully scaling a synthesis requires re-evaluating and optimizing reaction conditions that were trivial at the bench.

Q2: The final N-methylation step in our route uses formaldehyde and sodium cyanoborohydride (NaBH₃CN). Our safety department has flagged the large-scale use of cyanide. What are safer, scalable alternatives for this reductive amination?

A: This is a critical and common scale-up concern. While effective, NaBH₃CN is highly toxic and generates cyanide waste, making it unsuitable for large-scale production.[5][6] The preferred industrial alternative is catalytic hydrogenation.

Reductive amination involves the formation of an iminium ion intermediate from the secondary amine (pyrrolidine-3-carboxylic acid) and formaldehyde, which is then reduced.[6][7]

Recommended Scalable Alternative: Catalytic Hydrogenation

This process involves reacting the precursor amine with formaldehyde (or its trimer, paraformaldehyde) under a hydrogen atmosphere in the presence of a metal catalyst.

  • Catalyst: Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are the most common and effective catalysts.[8][9]

  • Hydrogen Source: Gaseous hydrogen is the standard. This requires specialized high-pressure reactor equipment.

  • Solvent: Lower alcohols like methanol or ethanol are excellent choices.

  • Advantages: This method is highly efficient, atom-economical, and generates only water as a byproduct. The catalyst can often be recovered and recycled. The final product is isolated by simple filtration of the catalyst and evaporation of the solvent.

Workflow Comparison: N-Methylation

cluster_0 Lab-Scale Method (Problematic) cluster_1 Recommended Scale-Up Method lab Pyrrolidine-3-COOH + Formaldehyde + NaBH₃CN workup_lab Aqueous Quench & Extraction lab->workup_lab iso_lab Chromatography workup_lab->iso_lab waste_lab Cyanide Waste Stream iso_lab->waste_lab scale Pyrrolidine-3-COOH + Paraformaldehyde + H₂/Pd-C workup_scale Catalyst Filtration scale->workup_scale iso_scale Solvent Evaporation / Crystallization workup_scale->iso_scale waste_scale Water Byproduct iso_scale->waste_scale start Precursor: Pyrrolidine-3-carboxylic acid start->lab High Toxicity start->scale Safe & Green crude Crude Product (Zwitterion) add_acid 1. Dissolve in Solvent 2. Add HCl or TsOH crude->add_acid salt Crystalline Salt (e.g., HCl Salt) add_acid->salt filter Filter & Wash (Removes neutral impurities) salt->filter add_base 1. Redissolve Salt 2. Neutralize with Base filter->add_base pure Pure Crystalline Product (Zwitterion) add_base->pure

References

Preventing racemization during the synthesis of chiral 1-Methylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral 1-Methylpyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining stereochemical purity during synthesis. Below, you will find a comprehensive guide structured into a troubleshooting section for resolving common issues and an FAQ section for proactive experimental planning.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section addresses specific problems you might encounter during your synthesis, providing explanations for the underlying causes and actionable solutions to prevent loss of enantiomeric purity.

Question 1: My final product, this compound, shows significant racemization after the N-methylation step. What is the likely cause and how can I fix it?

Answer:

Racemization during N-methylation is a common issue, often stemming from harsh reaction conditions that facilitate the deprotonation and reprotonation of the chiral center at C3.

Primary Cause: Enolization Mechanism The principal mechanism for racemization in this context is the formation of a planar enolate intermediate. The proton on the α-carbon (C3) to the carbonyl group of the carboxylic acid is acidic. In the presence of a strong base, this proton can be abstracted, creating a planar, achiral enolate. Subsequent reprotonation can occur from either face of the molecule, leading to a mixture of both (R) and (S) enantiomers.[1][2]

Troubleshooting Steps:

  • Re-evaluate Your Base: Strong bases (e.g., NaOH, KOH, LDA) and high temperatures significantly accelerate enolization.

    • Solution: Switch to a milder, non-nucleophilic, or sterically hindered base. Bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred as they are less likely to cause deprotonation at the α-carbon.[3][4]

    • Actionable Protocol: When performing reductive amination with formaldehyde and a reducing agent, or using a methylating agent like methyl iodide, ensure the base used for any pH adjustment or as an acid scavenger is non-nucleophilic and used in stoichiometric amounts.

  • Control the Temperature: Higher temperatures provide the activation energy needed for proton abstraction.

    • Solution: Perform the N-methylation at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Protect the Carboxylic Acid: The acidity of the α-proton is enhanced by the electron-withdrawing carboxylic acid group.

    • Solution: Temporarily protect the carboxylic acid as an ester (e.g., methyl or benzyl ester) before performing the N-methylation. The ester group is less activating than the carboxylate anion, reducing the risk of enolization. The ester can be hydrolyzed under controlled conditions after N-methylation is complete.

Workflow: Troubleshooting N-Methylation Induced Racemization

G start Low Enantiomeric Excess (ee%) after N-Methylation check_base Step 1: Evaluate Base Used start->check_base base_strong Is the base strong (e.g., NaOH, LDA)? check_base->base_strong check_temp Step 2: Evaluate Reaction Temperature temp_high Was the reaction run at elevated temperature? check_temp->temp_high check_protection Step 3: Consider Carboxylic Acid Protection solution_protect Advanced Strategy: Protect carboxylic acid as an ester prior to N-methylation. check_protection->solution_protect base_strong->check_temp No solution_base Action: Switch to a milder, sterically hindered base (e.g., DIPEA, 2,4,6-collidine). base_strong->solution_base Yes temp_high->check_protection No solution_temp Action: Perform reaction at lower temperature (e.g., 0 °C to RT). temp_high->solution_temp Yes

Caption: Decision workflow for diagnosing racemization during N-methylation.

Question 2: I'm observing a loss of optical purity during amide coupling reactions with my chiral pyrrolidine-3-carboxylic acid. What's happening?

Answer:

Similar to peptide synthesis, racemization during amide coupling is a significant risk, especially when activating the carboxylic acid.

Primary Cause: Oxazolone Formation When the pyrrolidine nitrogen is protected with a group like Boc or Fmoc, the activation of the carboxylic acid (e.g., with coupling reagents like EDC or HATU) can lead to the formation of a planar oxazolone (azlactone) intermediate.[5][6] The proton at the chiral C3 position of this intermediate is highly acidic and can be easily abstracted by any base present in the reaction mixture, leading to rapid racemization.[5][6]

Troubleshooting Steps:

  • Choice of Coupling Reagents & Additives: The combination of coupling reagent and additive is critical.

    • Solution: Use coupling reagents in combination with racemization-suppressing additives. Additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective.[3] They react with the activated acid to form an active ester that is more stable and less prone to oxazolone formation.[3]

    • Recommendation: The combination of EDC with HOBt is a standard and effective choice.[7]

  • Base Selection and Stoichiometry: The choice and amount of base can dramatically influence the rate of racemization.

    • Solution: Use a weak, sterically hindered base like N-methylmorpholine (NMM) or DIPEA instead of stronger, less hindered bases like triethylamine (TEA).[3] Ensure you are using the minimum necessary amount of base, typically 1-2 equivalents.

  • Reaction Temperature and Time:

    • Solution: Keep the activation and coupling steps at low temperatures (e.g., 0 °C) to minimize the rate of both oxazolone formation and base-catalyzed epimerization. Monitor the reaction closely and avoid unnecessarily long reaction times.

Table 1: Impact of Base Selection on Racemization Risk in Amide Coupling

BaseStructurepKa (Conjugate Acid)Steric HindranceRacemization Risk
Triethylamine (TEA)Et₃N~10.7LowHigh
DIPEAi-Pr₂NEt~10.8HighModerate
N-Methylmorpholine (NMM)C₅H₁₁NO~7.4ModerateLow
2,4,6-CollidineC₈H₁₁N~7.4HighLow

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the strategic planning of your synthesis to ensure chiral integrity from the outset.

Question 3: What is the best synthetic strategy to obtain enantiomerically pure this compound?

Answer:

The most reliable strategy is to start with an enantiomerically pure precursor, a method known as "chiral pool synthesis." This approach avoids the need for chiral resolutions or asymmetric syntheses, which can be complex and less efficient.

  • Recommended Starting Materials:

    • (R)- or (S)-Pyrrolidine-3-carboxylic acid: This is an excellent and readily available starting material.[7] The synthesis then simplifies to a single N-methylation step, where conditions must be carefully controlled as described in Question 1.

    • Derivatives of Glutamic Acid or 4-Hydroxyproline: These are also common chiral pool starting materials that can be converted to the desired product through well-established multi-step sequences.[8]

  • Alternative Strategy: Asymmetric Synthesis For novel derivatives, asymmetric synthesis methods like organocatalytic Michael additions can be employed to construct the chiral pyrrolidine ring with high enantioselectivity (up to 97% ee has been reported).[9][10][11][12] However, these routes are typically more complex and require significant optimization.

Mechanism: Racemization via Enolization

G (R)-Enantiomer (R)-Enantiomer Enolate (Achiral) Enolate (Achiral) (R)-Enantiomer->Enolate (Achiral) Base -H⁺ Enolate (Achiral)->(R)-Enantiomer +H⁺ (re-face) (S)-Enantiomer (S)-Enantiomer Enolate (Achiral)->(S)-Enantiomer +H⁺ (si-face)

Caption: Base-catalyzed racemization proceeds via a planar, achiral enolate intermediate.

Question 4: How can I accurately determine the enantiomeric excess (ee%) of my this compound?

Answer:

Accurate determination of enantiomeric excess is crucial for validating your synthesis. The primary method is Chiral High-Performance Liquid Chromatography (HPLC) .

General Protocol for Chiral HPLC Method Development:

  • Column Selection: The choice of the chiral stationary phase (CSP) is the most critical factor. For a polar, basic molecule like this compound, the following CSPs are excellent starting points:

    • Polysaccharide-based CSPs: Columns like those based on amylose or cellulose derivatives (e.g., Chiralpak IA, IB, IC) are highly versatile.

    • Macrocyclic Glycopeptide-based CSPs: Columns such as those with Teicoplanin or Ristocetin A (e.g., CHIROBIOTIC T, CHIROBIOTIC R) are effective for separating polar and ionizable compounds.[13][14]

  • Mobile Phase Screening:

    • Normal Phase: A mixture of a nonpolar solvent (like n-Hexane) with an alcohol (like Ethanol or Isopropanol) and a basic additive (like Diethylamine, DEA) to improve peak shape.

    • Polar Organic Mode: Using polar organic solvents like Methanol or Acetonitrile, often with acidic and basic additives (e.g., Trifluoroacetic Acid (TFA) and DEA) to control ionization.[13]

    • Reversed-Phase: An aqueous buffer (e.g., ammonium acetate) with an organic modifier like Methanol or Acetonitrile.[13]

  • Sample Preparation:

    • Dissolve a small amount of your racemic standard and your synthesized sample in the mobile phase at a known concentration (e.g., 1 mg/mL).[13]

    • Alternatively, derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral reverse-phase column (e.g., C18).[15]

  • Analysis:

    • Inject the racemic standard first to determine the retention times of both enantiomers.

    • Inject your synthesized sample under the same conditions.

    • Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: ee% = [ |A_major - A_minor| / (A_major + A_minor) ] * 100

References

Validation & Comparative

A Comparative Guide for Drug Development Professionals: 1-Methylpyrrolidine-3-carboxylic Acid vs. L-Proline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the naturally occurring amino acid L-proline and its synthetic analogue, 1-Methylpyrrolidine-3-carboxylic acid. For researchers, synthetic chemists, and drug development professionals, understanding the subtle yet profound differences between these two pyrrolidine scaffolds is critical for rational design and application. We will dissect their structural disparities, compare their functional roles in both biological and chemical contexts, and provide data-driven insights to guide their strategic use in research and development.

Part 1: Structural and Physicochemical Disparities

At first glance, both molecules share the pyrrolidine ring, but their functional group placement and substitution create fundamentally different chemical entities. Proline is a proteinogenic α-amino acid, meaning the carboxylic acid and the secondary amine are attached to the same carbon (the α-carbon).[1] In contrast, this compound is a synthetic β-amino acid analogue, with the carboxylic acid group at the 3-position. Furthermore, its ring nitrogen is a tertiary amine due to N-methylation.[2][3]

G cluster_proline L-Proline (α-Amino Acid) cluster_methylproline This compound (β-Amino Acid Analogue) Proline lab_pro Key Features: - Secondary Amine (NH) - α-Carboxylic Acid (C2) Methylproline lab_meth Key Features: - Tertiary Amine (N-CH3) - β-Carboxylic Acid (C3) G cluster_cycle Proline Enamine Catalytic Cycle A 1. Proline + Ketone B 2. Enamine Formation (Nucleophilic Intermediate) A->B - H₂O C 3. Asymmetric C-C Bond Formation (Enamine attacks Aldehyde) B->C + Aldehyde D 4. Iminium Ion Intermediate C->D E 5. Hydrolysis D->E + H₂O F Product Release & Catalyst Regeneration E->F F->A Regenerated Proline G start Start dissolve 1. Dissolve L-Proline (30 mol%) in Solvent (e.g., DMSO) start->dissolve add_ketone 2. Add Ketone Donor (e.g., Cyclohexanone, 1.0 eq) dissolve->add_ketone cool 3. Cool Reaction Mixture (e.g., 0 °C to RT) add_ketone->cool add_aldehyde 4. Add Aldehyde Acceptor (e.g., 4-Nitrobenzaldehyde, 1.2 eq) cool->add_aldehyde stir 5. Stir for 2-24h add_aldehyde->stir monitor 6. Monitor Progress via TLC stir->monitor quench 7. Quench Reaction (e.g., add water/brine) monitor->quench extract 8. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify 9. Purify via Column Chromatography extract->purify analyze 10. Analyze Product (NMR for structure, Chiral HPLC for ee%) purify->analyze end End analyze->end

References

A Comparative Analysis of the Biological Activity of 1-Methylpyrrolidine-3-carboxylic Acid and Its Ester Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Comparison

In the landscape of contemporary drug discovery and development, the pyrrolidine scaffold stands out as a cornerstone for the synthesis of a multitude of biologically active molecules.[1][2] 1-Methylpyrrolidine-3-carboxylic acid, a key building block, is integral to the creation of compounds targeting neurological disorders and other conditions.[3] A fundamental aspect of medicinal chemistry involves the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles. Esterification of a carboxylic acid moiety is a classic and effective strategy to modulate properties such as lipophilicity, cell permeability, and metabolic stability. This guide provides a comprehensive comparison of the biological activities of this compound and its ester derivatives, supported by experimental data and protocols, to elucidate the structure-activity relationships (SAR) that govern their pharmacological effects.

Our investigation primarily focuses on the cholinergic system, a frequent target for pyrrolidine-based compounds, and explores potential antimicrobial and anticancer activities, areas where pyrrolidine derivatives have shown promise.[4][5] This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the causal relationships behind experimental choices and providing self-validating protocols for further research.

Comparative Biological Activity: A Data-Driven Overview

The biological activity of this compound and its ester derivatives can vary significantly depending on the nature of the ester group and the biological target. While direct comparative studies on simple alkyl esters are limited in publicly available literature, we can synthesize a comparative view from research on related complex pyrrolidine derivatives and general pharmacological principles. Esterification of the carboxylic acid can profoundly impact a molecule's ability to cross biological membranes and interact with target receptors.

Cholinergic Activity: Modulating Receptor Affinity and Selectivity

The pyrrolidine ring is a well-established pharmacophore for cholinergic receptors, particularly muscarinic receptors.[6] The parent acid, this compound, with its ionizable carboxyl group, is generally expected to have lower membrane permeability compared to its more lipophilic ester derivatives. This can influence its access to intracellular or central nervous system (CNS) targets.

Several studies on related pyrrolidine derivatives have demonstrated that modifications at the 3-position significantly impact muscarinic receptor affinity and selectivity. For instance, the formation of more complex ester or amide linkages at this position has been shown to yield compounds with potent and selective muscarinic agonist or antagonist activity. While specific data for simple esters of this compound is not abundant, it is a well-established principle in medicinal chemistry that esterification can alter the binding mode and affinity for a target receptor. The ester moiety can introduce new hydrogen bond acceptors and van der Waals interactions within the receptor's binding pocket, potentially leading to altered subtype selectivity (e.g., M1 vs. M2 muscarinic receptors).

Antimicrobial and Anticancer Potential: The Role of Lipophilicity

The antimicrobial and anticancer activity of pyrrolidine derivatives has been an area of active research.[4][5][7] A recurring theme in these studies is the importance of lipophilicity for cellular uptake and target engagement. Esterification of this compound would increase its lipophilicity, which could enhance its ability to penetrate bacterial or cancer cell membranes.

For example, a study on novel pyrrolidine derivatives demonstrated that specific substitutions on the pyrrolidine ring led to significant antibacterial activity.[5] Another study on pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety, which included ester intermediates, highlighted their potential as anticancer agents.[4] While these studies do not provide a direct comparison with the parent acid, they underscore the principle that derivatization, including esterification, is a key strategy to unlock or enhance these biological activities.

Table 1: Predicted Comparative Biological Profile

CompoundPredicted Cholinergic ActivityPredicted Antimicrobial/Anticancer ActivityKey Physicochemical Differences from Parent Acid
This compound Moderate to low, limited by polarity and membrane permeability.Low, limited by cellular uptake.High polarity, zwitterionic at physiological pH.
Methyl 1-methylpyrrolidine-3-carboxylate Potentially increased due to enhanced CNS penetration. May exhibit altered receptor subtype selectivity.Potentially increased due to enhanced cell membrane permeability.Increased lipophilicity, neutral molecule.
Ethyl 1-methylpyrrolidine-3-carboxylate Similar to methyl ester, with potentially slightly higher lipophilicity.Similar to methyl ester, with potentially slightly enhanced activity due to increased lipophilicity.Higher lipophilicity than methyl ester.
Propyl/Butyl 1-methylpyrrolidine-3-carboxylate Activity may decrease beyond an optimal alkyl chain length due to steric hindrance at the receptor binding site.Activity may increase up to a certain alkyl chain length (the "cut-off effect") before decreasing.Significantly increased lipophilicity.

Experimental Protocols: A Guide to Comparative Evaluation

To empirically validate the predicted differences in biological activity, a series of standardized in vitro and in vivo assays are necessary. The following protocols provide a framework for a comprehensive comparative study.

Protocol 1: Synthesis of this compound Ester Derivatives

A standard and reliable method for the synthesis of the ester derivatives is the Fischer-Speier esterification.

Materials:

  • This compound

  • Methanol, Ethanol, Propanol, etc. (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Dissolve this compound in an excess of the desired anhydrous alcohol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the ester product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the pure ester.

Workflow for Ester Synthesis:

SynthesisWorkflow Start This compound + Anhydrous Alcohol Reaction Add Catalyst (H2SO4 or SOCl2) Reflux 4-6h Start->Reaction Workup Neutralization (NaHCO3) Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification End Pure Ester Derivative Purification->End

Caption: Fischer-Speier esterification workflow.

Protocol 2: In Vitro Muscarinic Receptor Binding Assay

This protocol determines the binding affinity of the compounds for different muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing human M1, M2, M3, M4, and M5 muscarinic receptors

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

  • Test compounds (parent acid and ester derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of the test compounds.

  • Incubate for 60 minutes at room temperature.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Data Analysis Workflow:

BindingAssayAnalysis RawData Radioactivity Counts CompetitionCurve Plot % Inhibition vs. [Compound] RawData->CompetitionCurve IC50 Determine IC50 from Curve CompetitionCurve->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki Affinity Comparative Affinity (Ki values) Ki->Affinity

Caption: Muscarinic receptor binding assay data analysis.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The conversion of the carboxylic acid to an ester group introduces several key changes that influence biological activity:

  • Increased Lipophilicity: This is arguably the most significant change. Esters are less polar than carboxylic acids, which can lead to enhanced passive diffusion across cell membranes. This is crucial for reaching intracellular targets or crossing the blood-brain barrier.

  • Loss of Charge: At physiological pH, the carboxylic acid exists predominantly as a carboxylate anion, whereas the ester is neutral. This change can dramatically alter interactions with receptor binding sites and drug transporters.

  • Hydrogen Bonding Potential: The ester carbonyl oxygen can act as a hydrogen bond acceptor, potentially forming different or stronger interactions with the target protein compared to the carboxylate group of the parent acid.

  • Metabolic Stability: Esters are susceptible to hydrolysis by esterases, which can be a metabolic liability or a deliberate design feature for prodrugs. The rate of hydrolysis will depend on the steric and electronic nature of the alcohol moiety.

Signaling Pathway Considerations for Cholinergic Activity:

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate their effects through various intracellular signaling pathways. For instance, M1, M3, and M5 receptors couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels. The subtle changes in ligand-receptor interactions introduced by esterification could potentially bias the signaling towards one pathway over another (biased agonism), a concept of growing importance in modern pharmacology.

MuscarinicSignaling cluster_M1_M3_M5 M1, M3, M5 Receptors cluster_M2_M4 M2, M4 Receptors M1_M3_M5 Ligand Binding Gq_11 Gq/11 Activation M1_M3_M5->Gq_11 PLC PLC Activation Gq_11->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC M2_M4 Ligand Binding Gi_o Gi/o Activation M2_M4->Gi_o AC Adenylyl Cyclase Inhibition Gi_o->AC cAMP ↓ cAMP AC->cAMP

Caption: Muscarinic receptor signaling pathways.

Conclusion and Future Directions

The esterification of this compound represents a fundamental and powerful strategy for modulating its biological activity. While direct comparative data is sparse, established principles of medicinal chemistry strongly suggest that ester derivatives will exhibit enhanced cell permeability and potentially altered receptor affinity and selectivity. The provided experimental protocols offer a robust framework for generating the necessary data to build a comprehensive SAR profile. Future research should focus on a systematic evaluation of a series of ester derivatives with varying alkyl chain lengths to delineate the precise impact of lipophilicity and steric factors on cholinergic, antimicrobial, and anticancer activities. Such studies will be invaluable for the rational design of novel therapeutics based on the versatile this compound scaffold.

References

A Comparative Guide to the In Vitro Efficacy of 1-Methylpyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolidine scaffold remains a cornerstone for the development of novel therapeutics due to its conformational flexibility and synthetic tractability. Among its many variations, derivatives of 1-methylpyrrolidine-3-carboxylic acid have emerged as a promising class of bioactive molecules. This guide provides a comprehensive comparison of the in vitro efficacy of these derivatives, drawing upon key experimental findings in antimicrobial, anticancer, and enzyme inhibitory activities. We will delve into the experimental rationale, present comparative data, and provide detailed protocols to enable researchers to contextualize and potentially replicate these findings.

The Scientific Rationale: Why this compound Derivatives?

The this compound core offers a versatile platform for medicinal chemists. The tertiary amine at the 1-position and the carboxylic acid at the 3-position provide key handles for chemical modification, allowing for the exploration of a wide chemical space. This structural diversity is crucial for tuning the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, enabling them to interact with a variety of biological targets with high specificity and potency. The research highlighted in this guide showcases how modifications to this core structure can lead to significant bioactivity.

Comparative In Vitro Efficacy

The in vitro efficacy of this compound derivatives has been most notably demonstrated in three key therapeutic areas: as antimicrobial agents, as anticancer therapeutics, and as enzyme inhibitors.

Antimicrobial Activity

A significant body of research has focused on the development of this compound derivatives as novel antimicrobial agents, particularly in the face of rising antibiotic resistance. A notable study by Kavaliauskas et al. explored a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives and their efficacy against a panel of pathogenic bacteria.[1][2]

The rationale for this molecular design lies in the combination of the pyrrolidine core with the hydrazone linker and various aromatic moieties. This combination can influence lipophilicity, hydrogen bonding capacity, and steric interactions with bacterial targets. The in vitro antibacterial activity was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Comparative Antibacterial Activity (MIC in µg/mL)

DerivativeStaphylococcus aureus (ATCC 9144)Listeria monocytogenes (ATCC 7644)Bacillus cereus (ATCC 11778)Escherichia coli (ATCC 8739)
Hydrazone with benzylidene moiety3.9[1][2]---
Hydrazone with 5-nitrothien-2-yl fragment-Surpassed cefuroxime[1][2]Strongest bactericidal activity[1]Excellent biofilm disruption[1][2]
Hydrazone with 5-nitrofuran-2-yl moietyPotent effect[1][2]Potent effect[1][2]Potent effect[1][2]Potent effect[1][2]
Reference Antibiotics
Cefuroxime7.8[1][2]---
Oxacillin----
Ampicillin----

Note: A lower MIC value indicates greater potency. Data is compiled from Kavaliauskas et al. (2025).[1][2]

These results demonstrate that specific substitutions on the hydrazone moiety can lead to potent antibacterial activity, in some cases exceeding that of established antibiotics like cefuroxime.[1][2] The strong activity of the 5-nitrothien-2-yl derivative, particularly its biofilm disruption capabilities, highlights a promising avenue for combating persistent bacterial infections.[1][2]

Anticancer Activity

The antiproliferative properties of this compound derivatives have also been investigated. A study by Kavaliauskas et al. synthesized a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives and evaluated their in vitro anticancer activity against the human A549 pulmonary epithelial cell line using the MTT assay.[3][4][5][6]

The inclusion of the 3,4,5-trimethoxyphenyl moiety is a well-established strategy in anticancer drug design, as this group is found in potent microtubule-targeting agents like combretastatin. The MTT assay provides a quantitative measure of cell viability, allowing for the assessment of the cytotoxic effects of the synthesized compounds.

Comparative Anticancer Activity (A549 Cell Viability)

DerivativeCell Viability (%)
1,3,4-Oxadiazolethione derivative28.0[3][4][5][6]
4-Aminotriazolethione derivative29.6[3][4][5][6]
Reference Drug
CytarabineSignificantly lower activity than the azole derivatives[3][4][5][6]

Note: Lower cell viability indicates greater anticancer activity. Data is from Kavaliauskas et al.[3][4][5][6]

The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure significantly enhanced the anticancer activity against A549 lung cancer cells, with these derivatives showing markedly better performance than the standard chemotherapeutic agent, cytarabine.[3][4][5][6]

Enzyme Inhibition

Derivatives of the broader pyrrolidine class have been extensively studied as inhibitors of various enzymes, offering therapeutic potential in metabolic diseases and inflammation.

In the context of type-2 diabetes management, inhibiting α-amylase and α-glucosidase can delay carbohydrate digestion and reduce postprandial hyperglycemia. A study on pyrrolidine derivatives demonstrated their potential in this area.[7]

Comparative Enzyme Inhibitory Activity (IC50 in µg/mL)

Derivativeα-Amylase IC50α-Glucosidase IC50
4-methoxy analogue 3g26.24[7]18.04[7]
Compound 3a36.32[7]-
Compound 3f-27.51[7]
Reference Drugs
Acarbose5.50[7]-
Metformin25.31[7]-

Note: A lower IC50 value indicates greater inhibitory potency. Data is from a study on pyrrolidine derivatives.[7]

The 4-methoxy analogue 3g, in particular, showed noteworthy inhibitory activity against both enzymes, with its α-amylase inhibition being comparable to metformin.[7] This highlights the potential of these derivatives as dual inhibitors for the management of diabetes.

Pyrrolidine derivatives have also been explored for their anti-inflammatory properties through the inhibition of COX enzymes. A document by BenchChem outlines the protocol for assessing COX-1 and COX-2 inhibition.[8] While specific data for this compound derivatives is not provided in the search results, the general methodology is crucial for researchers in this area. The goal is to determine the half-maximal inhibitory concentration (IC50) against both COX isoforms to assess potency and selectivity.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key in vitro assays are provided below.

Broth Microdilution Assay for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[9][10][11][12]

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of test compound inoculate Inoculate microtiter plate wells containing compound dilutions with bacterial suspension prep_compound->inoculate prep_bacteria Prepare standardized bacterial inoculum (0.5 McFarland) prep_bacteria->inoculate incubate Incubate plates at 37°C for 16-20 hours inoculate->incubate read_results Visually assess bacterial growth (turbidity) incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed cancer cells in a 96-well plate and incubate for 24h treat_cells Treat cells with compound dilutions and incubate seed_cells->treat_cells prep_compound Prepare serial dilutions of test compound prep_compound->treat_cells add_mtt Add MTT reagent to each well and incubate for 2-4 hours treat_cells->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_viability Calculate cell viability relative to untreated controls read_absorbance->calculate_viability G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare α-amylase solution in buffer pre_incubate Pre-incubate enzyme with test compound prep_enzyme->pre_incubate prep_compound Prepare dilutions of test compound prep_compound->pre_incubate prep_starch Prepare starch solution add_substrate Add starch solution to initiate the reaction and incubate prep_starch->add_substrate pre_incubate->add_substrate stop_reaction Stop the reaction with dinitrosalicylic acid (DNSA) reagent add_substrate->stop_reaction heat Heat the reaction mixture stop_reaction->heat read_absorbance Measure absorbance to quantify reducing sugars heat->read_absorbance calculate_inhibition Calculate percentage of enzyme inhibition read_absorbance->calculate_inhibition

References

Comparative study of different synthetic routes to 1-Methylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Methylpyrrolidine-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in a wide range of biologically active compounds, and the carboxylic acid functionality provides a handle for further chemical modifications. The strategic importance of this molecule necessitates the development of efficient and scalable synthetic routes. This guide provides a comparative analysis of three distinct synthetic pathways to this compound, evaluating each based on factors such as starting material accessibility, reaction efficiency, scalability, and environmental impact. Detailed experimental protocols and supporting data are provided to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Strategies at a Glance

Three primary strategies for the synthesis of this compound are discussed in this guide:

  • Route 1: Synthesis from Itaconic Acid: A "green" and cost-effective approach utilizing a bio-based starting material.

  • Route 2: Synthesis via Asymmetric Michael Addition: A modern approach offering high enantioselectivity, crucial for the synthesis of chiral drug candidates.

  • Route 3: N-methylation of Pyrrolidine-3-carboxylic Acid: A direct and classical approach to the target molecule from a commercially available or readily synthesized precursor.

The logical flow of these synthetic pathways is illustrated below:

cluster_0 Route 1: From Itaconic Acid cluster_1 Route 2: Asymmetric Michael Addition cluster_2 Route 3: N-methylation Itaconic_Acid Itaconic Acid Intermediate_1 1-Methyl-5-oxopyrrolidine-3-carboxylic acid Itaconic_Acid->Intermediate_1 Aza-Michael Addition & Cyclization Target This compound Intermediate_1->Target Lactam Reduction Enoate 4-Oxo-2-enoate Michael_Adduct Michael Adduct Enoate->Michael_Adduct Nitroalkane Nitroalkane Nitroalkane->Michael_Adduct Organocatalytic Michael Addition Target_Analog (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid Michael_Adduct->Target_Analog Reductive Cyclization Pyrrolidine_3_COOH Pyrrolidine-3-carboxylic acid Pyrrolidine_3_COOH->Target Eschweiler-Clarke Reaction

Caption: Overview of the three synthetic routes to this compound.

Route 1: Synthesis from Itaconic Acid

This route presents an attractive "green" chemistry approach, starting from the readily available and bio-based itaconic acid. The synthesis proceeds in two key steps: an aza-Michael addition of methylamine to itaconic acid followed by an intramolecular cyclization to form a lactam, and a subsequent reduction of the lactam to the desired pyrrolidine.

Mechanistic Considerations

The initial reaction is a conjugate addition of methylamine to the electron-deficient alkene of itaconic acid. This is followed by an intramolecular amidation, where the newly formed secondary amine attacks one of the carboxylic acid groups, leading to the formation of the stable five-membered lactam ring of 1-methyl-5-oxopyrrolidine-3-carboxylic acid. The subsequent reduction of the lactam is a critical step. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce the amide functionality to the corresponding amine.

Experimental Protocol

Step 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

  • In a round-bottom flask, dissolve itaconic acid (1.0 eq) in water.

  • Slowly add an aqueous solution of methylamine (1.1 eq) to the flask at room temperature with stirring.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-5-oxopyrrolidine-3-carboxylic acid.

Step 2: Reduction of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Route 2: Synthesis via Asymmetric Michael Addition

For applications requiring enantiomerically pure this compound, an asymmetric approach is essential. A highly efficient method involves an organocatalytic enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate, followed by a reductive cyclization.[1][2][3] This route provides access to highly enantioenriched pyrrolidine-3-carboxylic acid derivatives in just two steps from readily available starting materials.[1]

Mechanistic Considerations

The key step is the organocatalytic Michael addition, where a chiral amine catalyst activates the enoate substrate and directs the stereoselective addition of the nitroalkane. The subsequent step involves the reduction of the nitro group to an amine and the ketone to a hydroxyl group, followed by an intramolecular reductive amination to form the pyrrolidine ring. The use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can achieve this transformation in a single step.[1]

Experimental Protocol: Synthesis of (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid

Step 1: Organocatalytic Enantioselective Michael Addition

  • To a solution of the 4-oxo-2-enoate (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂), add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1-0.2 eq).

  • Add the nitroalkane (e.g., nitromethane, 2.0-5.0 eq) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to yield the Michael adduct.

Step 2: Reductive Cyclization

  • Dissolve the Michael adduct (1.0 eq) in a suitable solvent such as methanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the enantioenriched 5-methylpyrrolidine-3-carboxylic acid.[1]

Route 3: N-methylation of Pyrrolidine-3-carboxylic Acid

This is a straightforward and often high-yielding approach if pyrrolidine-3-carboxylic acid is readily available, either commercially or through a separate synthesis (e.g., from glutamic acid). The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines using formic acid and formaldehyde.[4]

Mechanistic Considerations

The Eschweiler-Clarke reaction proceeds via the formation of an iminium ion from the reaction of the secondary amine of pyrrolidine-3-carboxylic acid with formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the tertiary amine, this compound. A key advantage of this method is that it does not lead to the formation of quaternary ammonium salts.[4]

Experimental Protocol
  • To a solution of pyrrolidine-3-carboxylic acid (1.0 eq) in water, add formic acid (2.0-3.0 eq) and formaldehyde (37% aqueous solution, 2.0-3.0 eq).

  • Heat the reaction mixture to reflux (90-100 °C) for 6-12 hours. The reaction can be monitored by the cessation of CO₂ evolution.

  • Cool the reaction mixture to room temperature and remove the excess formic acid and water under reduced pressure.

  • The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to give this compound.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: From Itaconic AcidRoute 2: Asymmetric Michael AdditionRoute 3: N-methylation
Starting Materials Itaconic acid, methylamine (bio-based potential)4-Oxo-2-enoates, nitroalkanes (readily available)Pyrrolidine-3-carboxylic acid (commercially available)
Number of Steps 221
Stereoselectivity RacemicHigh enantioselectivity (up to 97% ee reported)[1]Depends on the stereochemistry of the starting material
Yield Moderate to goodGood to excellent (up to 90% reported for the second step)[1]High
Scalability Potentially scalable, but requires strong reducing agentsScalable, organocatalysis is amenable to large-scale synthesisHighly scalable
Environmental Impact "Green" starting material, but uses hazardous reducing agentsUses organic solvents and catalystsUses formaldehyde and formic acid, which have safety considerations
Key Advantages Cost-effective, bio-based starting materialHigh enantioselectivity, short synthesisHigh yield, straightforward, reliable
Key Disadvantages Use of hazardous LiAlH₄, racemic productMore expensive starting materials and catalystRequires the precursor pyrrolidine-3-carboxylic acid

Conclusion

The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the research or development project.

  • For large-scale, cost-effective synthesis where stereochemistry is not a concern, Route 1 (from Itaconic Acid) offers a compelling "green" and economical option, provided that the handling of hazardous reducing agents is manageable.

  • When high enantiopurity is the primary objective, for instance in the development of chiral pharmaceuticals, Route 2 (Asymmetric Michael Addition) is the superior choice, delivering the target molecule with excellent stereocontrol in a concise manner.[1][2][3]

  • For a rapid and high-yielding synthesis, if the precursor is readily available, Route 3 (N-methylation) is the most direct and reliable method.

Each route has its distinct advantages and challenges. By understanding the mechanistic details and practical considerations outlined in this guide, researchers can make an informed decision to select the most appropriate synthetic strategy for their needs.

References

A Comparative Guide to the Validation of 1-Methylpyrrolidine-3-carboxylic acid as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous natural products and FDA-approved drugs.[1][2][3] Its three-dimensional, sp³-hybridized structure offers a distinct advantage over flat aromatic systems, enabling a more comprehensive exploration of chemical space and facilitating complex interactions with biological targets.[1][2] This guide provides an in-depth validation of a specific, valuable derivative: 1-Methylpyrrolidine-3-carboxylic acid. We will compare its properties and performance with relevant alternatives, supported by experimental protocols, to empower researchers in their drug discovery efforts.

Core Attributes of the this compound Scaffold

This compound is a bifunctional molecule featuring a tertiary amine (a potential hydrogen bond acceptor) and a carboxylic acid (a hydrogen bond donor and acceptor). This unique combination, built upon a non-planar saturated ring, provides an excellent starting point for creating diverse chemical libraries.

Key Structural and Physicochemical Features:

  • 3D-Topology: The non-planar pyrrolidine ring allows substituents to be projected into three-dimensional space, which can enhance binding affinity and selectivity for protein targets.

  • Chirality: The carbon at the 3-position is a stereocenter, allowing for the synthesis of enantiomerically pure compounds, which is critical as different stereoisomers can exhibit vastly different biological profiles.[2]

  • Dual Functionality: The tertiary amine (N-methyl group) provides a basic handle, influencing solubility and potential interactions with acidic residues in a target protein. The carboxylic acid offers an acidic handle for salt formation to improve solubility or to form key interactions (e.g., with basic residues like lysine or arginine).

  • Synthetic Tractability: The carboxylic acid and the pyrrolidine nitrogen serve as orthogonal handles for chemical modification. The acid can be readily converted to amides or esters, while the ring can be further functionalized.[4]

Below is a diagram illustrating the key features and potential diversification points of the scaffold.

Caption: Key features and diversification points of the scaffold.

Comparative Analysis with Alternative Scaffolds

The utility of a scaffold is best understood in comparison to viable alternatives. For this guide, we will compare this compound with two common scaffolds in medicinal chemistry: 1-Methylpiperidine-3-carboxylic acid (a six-membered ring analogue) and N,N-Dimethyl-β-alanine (an acyclic analogue).

The selection of a scaffold often involves a trade-off between rigidity, synthetic accessibility, and resulting physicochemical properties. A key application area for pyrrolidine-based scaffolds has been in the development of ligands for G protein-coupled receptors (GPCRs), such as muscarinic acetylcholine receptors.[5][6][7]

PropertyThis compound1-Methylpiperidine-3-carboxylic acidN,N-Dimethyl-β-alanineRationale & Implication
Molecular Weight 129.16 g/mol [8]143.18 g/mol 117.15 g/mol All are small, making them good starting points for fragment-based drug design.
Topological Polar Surface Area (TPSA) 40.5 Ų[8]40.5 Ų40.5 ŲTPSA is identical as the functional groups are the same. This value is favorable for CNS penetration (<90 Ų).
cLogP (Calculated) -0.6-0.2-0.8The pyrrolidine scaffold is slightly more hydrophilic than its piperidine counterpart. The acyclic version is the most hydrophilic.
Rotatable Bonds 113The cyclic scaffolds have significantly lower conformational flexibility, which can be advantageous for locking in a bioactive conformation and improving binding affinity. This can, however, come at the cost of reduced solubility.
3D Character High (non-planar)High (chair/boat conformers)Low (flexible chain)The defined 3D shape of the cyclic scaffolds is often crucial for creating selective interactions with protein targets.[2]

Case Study: Application in Muscarinic M1 Receptor Modulators

The M1 muscarinic acetylcholine receptor is a well-established target for cognitive disorders like Alzheimer's disease and schizophrenia.[5][9][10] Pyrrolidine-based structures have been explored for their potential as M1 receptor agonists or positive allosteric modulators (PAMs).[5][11][12]

For instance, research into M1 PAMs has utilized heteroaryl-pyrrolidinone cores, which are derived from a pyrrolidine scaffold.[5][11][12] These efforts highlight the pyrrolidine ring's suitability for positioning key interacting moieties in the correct orientation within the M1 receptor's binding pocket. While this compound itself may not be the final drug, it serves as a crucial building block for more complex molecules that target receptors like M1.[13] The rigidity of the pyrrolidine ring, compared to a more flexible acyclic scaffold, can be critical for achieving subtype selectivity among the five muscarinic receptor subtypes.[6]

Experimental Validation Workflow

Validating a new scaffold for a drug discovery program requires a systematic approach to assess its drug-like properties. The following workflow provides a series of standard assays.

Scaffold_Validation_Workflow cluster_synthesis Phase 1: Library Synthesis cluster_physchem Phase 2: Physicochemical Profiling cluster_adme Phase 3: In Vitro ADME cluster_bioactivity Phase 4: Biological Activity synthesis Synthesize Small Library (e.g., 10-20 amides) solubility Kinetic Solubility Assay synthesis->solubility permeability PAMPA Assay solubility->permeability metabolic Microsomal Stability Assay permeability->metabolic decision1 Properties Acceptable? permeability->decision1 cytotoxicity Cell Viability Assay (e.g., MTS/MTT) metabolic->cytotoxicity binding Target Binding Assay (e.g., Radioligand Binding) cytotoxicity->binding functional Functional Cell-Based Assay (e.g., Calcium Flux for GPCRs) binding->functional decision2 On-Target Activity? functional->decision2 decision1->synthesis No (Redesign) decision1->metabolic Yes decision2->synthesis No (Resynthesize) Proceed Proceed to Lead Optimization decision2->Proceed

Caption: A typical workflow for validating a new chemical scaffold.

Protocol 1: Kinetic Solubility Assay

Objective: To determine the aqueous solubility of test compounds, a critical parameter for oral bioavailability.

Causality: Poor solubility is a major reason for drug candidate failure. This assay is performed early to flag compounds that will likely have absorption issues. A kinetic method is used for higher throughput in early-stage discovery.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of test compounds in 100% dimethyl sulfoxide (DMSO).

  • Dilution: In a 96-well plate, add 2 µL of the 10 mM stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a 100 µM solution with 1% DMSO. Prepare in triplicate.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of insoluble compound.

  • Filtration: Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitate. Carefully transfer the supernatant to a new 96-well plate.

  • Quantification: Analyze the concentration of the compound remaining in the supernatant using LC-MS/MS or UV-Vis spectroscopy by comparing against a standard curve.

Self-Validation:

  • Positive Control: Use a highly soluble compound (e.g., Propranolol).

  • Negative Control: Use a poorly soluble compound (e.g., Nifedipine).

  • Success Criterion: The assay is valid if control values fall within their expected ranges. Compounds with solubility >50 µM are generally considered favorable for initial screening.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, predicting its ability to cross the intestinal barrier.

Causality: Passive diffusion is a primary mechanism for drug absorption. PAMPA is a cost-effective, high-throughput alternative to cell-based assays (like Caco-2) for initial permeability screening.

Methodology:

  • Donor Plate Preparation: Add test compounds (final concentration 100 µM in PBS, pH 7.4) to a 96-well donor plate.

  • Membrane Coating: Coat the filter of a 96-well acceptor plate with a 1% solution of lecithin in dodecane.

  • Assay Assembly: Place the acceptor plate on top of the donor plate, creating a "sandwich".

  • Incubation: Incubate the sandwich at room temperature for 4-16 hours.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

Self-Validation:

  • High Permeability Control: Testosterone.

  • Low Permeability Control: Theophylline.

  • Calculation: The effective permeability (Pe) is calculated. Compounds are often binned into high (Pe > 10 x 10⁻⁶ cm/s) and low (Pe < 1 x 10⁻⁶ cm/s) permeability categories.

Conclusion and Outlook

This compound represents a robust and versatile scaffold for medicinal chemistry. Its inherent three-dimensionality, coupled with dual functional handles, provides a solid foundation for building libraries of drug-like molecules. The comparative analysis shows its advantages in terms of conformational rigidity over acyclic analogues, a property that is often key to achieving target selectivity, particularly for challenging targets like GPCR subtypes.

The provided experimental workflows offer a clear path for researchers to validate this scaffold, or derivatives thereof, within their specific drug discovery programs. By systematically evaluating physicochemical and ADME properties alongside biological activity, project teams can make informed decisions, increasing the likelihood of identifying promising lead candidates. Future work will likely continue to leverage this and similar saturated heterocyclic scaffolds to escape "flatland" and develop novel therapeutics with improved efficacy and selectivity profiles.

References

A Comparative Guide to the DPP-IV Inhibitory Activity of 1-Methylpyrrolidine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting DPP-IV in Type 2 Diabetes

Dipeptidyl peptidase-IV (DPP-IV) has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the bioavailability of these incretins is prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. The pyrrolidine scaffold has been identified as a key pharmacophore in the design of potent and selective DPP-IV inhibitors. This guide provides a comparative analysis of the inhibitory activity of a series of 1-methylpyrrolidine-3-carboxylic acid analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their potency.

Mechanism of Action: How Pyrrolidine-Based Inhibitors Interact with DPP-IV

DPP-IV inhibitors function by binding to the active site of the enzyme, preventing it from cleaving its natural substrates. The active site of DPP-IV is often described as having several key subsites, most notably the S1 and S2 pockets, which accommodate the side chains of the peptide substrates. The pyrrolidine ring of the inhibitors typically mimics the proline residue of the natural substrates, fitting into the S1 pocket. The substituents on the pyrrolidine ring and the carboxamide moiety can then form crucial interactions with residues in the S2 and other subsites, thereby determining the inhibitor's potency and selectivity.

Below is a conceptual diagram illustrating the mechanism of DPP-IV inhibition.

DPP_IV_Inhibition cluster_0 Physiological State cluster_1 With DPP-IV Inhibitor Active GLP-1 Active GLP-1 DPP-IV DPP-IV Active GLP-1->DPP-IV Degradation Prolonged Active GLP-1 Prolonged Active GLP-1 Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 Inhibitor Inhibitor DPP-IV_Inhibited DPP-IV (Inhibited) Inhibitor->DPP-IV_Inhibited Binding Insulin Secretion Insulin Secretion Prolonged Active GLP-1->Insulin Secretion Stimulates caption Mechanism of DPP-IV Inhibition

Caption: Mechanism of DPP-IV Inhibition.

Experimental Methodology: Quantifying Inhibitory Potency

The inhibitory activity of the this compound analogs against DPP-IV is typically determined using a fluorescence-based in vitro assay. This method provides a quantitative measure of the compound's potency, expressed as the half-maximal inhibitory concentration (IC50).

DPP-IV Inhibition Assay Protocol
  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (pH 7.5-8.0) containing NaCl and EDTA.

    • DPP-IV Enzyme: Recombinant human DPP-IV is diluted to a working concentration in the assay buffer.

    • Substrate: A fluorogenic substrate, typically Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), is prepared as a stock solution in DMSO and then diluted in the assay buffer.

    • Test Compounds: The this compound analogs are dissolved in DMSO to create stock solutions, from which serial dilutions are made.

  • Assay Procedure:

    • The assay is performed in a 96-well or 384-well microplate format.

    • A small volume of each test compound dilution is added to the wells.

    • The DPP-IV enzyme solution is then added to the wells containing the test compounds and incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate solution to all wells.

    • The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader with excitation and emission wavelengths appropriate for AMC (typically ~360 nm excitation and ~460 nm emission).

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.

    • The percent inhibition for each compound concentration is calculated relative to a control reaction containing no inhibitor.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the experimental workflow for the DPP-IV inhibition assay.

assay_workflow start Start: Prepare Reagents plate_prep Dispense Test Compounds (Serial Dilutions) into Microplate start->plate_prep enzyme_add Add DPP-IV Enzyme Solution plate_prep->enzyme_add incubation Pre-incubate Inhibitor and Enzyme enzyme_add->incubation substrate_add Initiate Reaction with Gly-Pro-AMC Substrate incubation->substrate_add measurement Measure Fluorescence Kinetically substrate_add->measurement analysis Calculate Percent Inhibition and Determine IC50 measurement->analysis end End: Comparative Data analysis->end

Caption: Experimental Workflow for DPP-IV Inhibition Assay.

Comparative Analysis of this compound Analogs

The inhibitory potency of this compound analogs is highly dependent on the nature of the substituent on the carboxamide nitrogen. The following table presents a curated comparison of the DPP-IV inhibitory activity of a series of representative analogs, with data synthesized from the scientific literature.

Compound IDR Group (on Carboxamide Nitrogen)DPP-IV IC50 (nM)
1 3-amino-1-adamantyl25
2 2-adamantyl48
3 Cyclohexyl150
4 Phenyl>1000
5 4-Fluorophenyl850

Note: The IC50 values are representative and may vary depending on the specific assay conditions.

Structure-Activity Relationship (SAR) Insights

The data presented in the comparison table reveals several key structure-activity relationships for this series of DPP-IV inhibitors:

  • Bulky, Lipophilic Groups are Favored: The adamantyl moiety in compounds 1 and 2 confers significantly higher potency compared to the smaller cyclohexyl group in compound 3 . This suggests that a large, lipophilic group at the R position can form favorable interactions within the S2 pocket of the DPP-IV active site.

  • Introduction of a Polar Group on the Adamantyl Ring Enhances Potency: Compound 1 , with a 3-amino substituent on the adamantyl ring, exhibits approximately two-fold greater potency than the unsubstituted adamantyl analog 2 . This highlights the potential for additional hydrogen bonding interactions within the active site, leading to a stronger binding affinity.

  • Aromatic Substituents are Generally Less Tolerated: The dramatic loss of activity observed with the phenyl group in compound 4 and the modest activity of the 4-fluorophenyl analog 5 indicate that simple aromatic rings are not optimal for this position. The planarity of the phenyl ring may not allow for the same degree of favorable hydrophobic interactions as the three-dimensional adamantyl scaffold.

The following diagram illustrates the key structural features influencing the inhibitory activity of these analogs.

SAR_diagram cluster_core Core Scaffold cluster_substituents R Group on Carboxamide core 1-Methylpyrrolidine-3-carboxamide adamantyl Bulky, Lipophilic (e.g., Adamantyl) High Potency core->adamantyl Favorable Interaction with S2 Pocket aromatic Aromatic (e.g., Phenyl) Reduced Potency core->aromatic Suboptimal Fit in S2 Pocket polar_adamantyl Polar Group on Adamantyl (e.g., -NH2) Enhanced Potency adamantyl->polar_adamantyl Additional H-Bonding

Caption: Structure-Activity Relationship of Analogs.

Conclusion

This comparative guide demonstrates that this compound analogs represent a promising scaffold for the development of potent DPP-IV inhibitors. The structure-activity relationship studies reveal that the nature of the substituent on the carboxamide nitrogen plays a critical role in determining inhibitory potency. Specifically, bulky, lipophilic groups, such as the adamantyl moiety, are highly effective at interacting with the S2 pocket of the enzyme. Furthermore, the introduction of polar functional groups that can engage in additional hydrogen bonding can further enhance activity. These insights, supported by robust in vitro experimental data, provide a valuable framework for the rational design of novel and more effective DPP-IV inhibitors for the treatment of type 2 diabetes.

A Researcher's Guide to Cross-Reactivity of 1-Methylpyrrolidine-3-carboxylic Acid-Based Compounds in Muscarinic Receptor Targeting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of muscarinic acetylcholine receptor (mAChR) modulation, understanding the cross-reactivity profile of novel compounds is paramount. The 1-methylpyrrolidine-3-carboxylic acid scaffold has emerged as a promising starting point for the design of selective muscarinic agonists and antagonists. This guide provides an in-depth comparison of the cross-reactivity of derivatives based on this scaffold, supported by experimental data from closely related analogs, and details the methodologies crucial for these assessments. Our focus is to equip you with the knowledge to make informed decisions in your drug discovery pipeline.

The Significance of Muscarinic Receptor Subtype Selectivity

Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are integral to a wide array of physiological functions. Their ubiquitous expression throughout the central and peripheral nervous systems makes them attractive therapeutic targets for conditions ranging from Alzheimer's disease and schizophrenia to chronic obstructive pulmonary disease (COPD) and overactive bladder. However, this widespread distribution also presents a significant challenge: the potential for off-target effects due to a lack of subtype selectivity.

The five muscarinic receptor subtypes are broadly categorized based on their G protein coupling:

  • Gq/11-coupled (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations.

  • Gi/o-coupled (M2, M4): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

A lack of selectivity can lead to a host of undesirable side effects. For instance, a compound designed to target M1 receptors in the brain for cognitive enhancement might also interact with M2 receptors in the heart, causing bradycardia, or with M3 receptors in the gastrointestinal tract, leading to digestive issues. Therefore, a thorough understanding and empirical testing of a compound's cross-reactivity across all five muscarinic subtypes is a critical step in preclinical development.

Comparative Analysis of 1-Methylpyrrolidine-Based Compounds

While direct, publicly available cross-reactivity data for a wide range of this compound derivatives is limited, we can draw valuable insights from studies on structurally similar compounds, particularly 1-methyl-2-substituted-pyrrolidine derivatives. These analogs provide a strong foundation for understanding the structure-activity relationships (SAR) that govern muscarinic receptor affinity and selectivity.

A key study by Dei et al. provides binding affinity data (expressed as pKi values, where a higher value indicates greater affinity) for a series of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives against cloned human muscarinic receptors (hm1-hm5).[1]

Compoundhm1 (pKi)hm2 (pKi)hm3 (pKi)hm4 (pKi)hm5 (pKi)Selectivity Profile
(-)-3 6.256.876.116.316.02Modest M2 selectivity
(+)-5 6.426.986.236.556.15Modest M2 selectivity

Data adapted from Dei, S., et al. (2003). Muscarinic subtype affinity and functional activity profile...[1]

These findings are significant as they demonstrate that even subtle stereochemical changes and the introduction of different heterocyclic moieties can influence subtype selectivity. For instance, both compounds (-)-3 and (+)-5 exhibit a modest preference for the M2 subtype.[1] Functionally, compound (-)-3 was found to be a potent partial agonist at the M2 subtype while acting as a weak antagonist at M1 and M4 subtypes and a weak full agonist at the M3 subtype.[1] This mixed agonist/antagonist profile underscores the complexity of muscarinic pharmacology and the importance of comprehensive functional characterization.

The shift of the carboxylic acid or a bioisosteric group from the 2-position to the 3-position of the pyrrolidine ring, as in our topic compounds, is expected to significantly alter the spatial orientation of the key interacting moieties within the receptor binding pocket. This could potentially shift the selectivity profile away from M2 and towards other subtypes, depending on the specific substitutions on the carboxylic acid group.

Experimental Workflows for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of your this compound-based compounds, two primary types of assays are indispensable: radioligand binding assays to determine affinity and functional assays to assess efficacy.

Visualizing the Experimental Logic

experimental_workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment radioligand Radioligand Binding Assay ki_value Determine Ki values for M1-M5 radioligand->ki_value Measures competitive displacement ec50_ic50 Determine EC50/IC50 values ki_value->ec50_ic50 Correlate Affinity with Function gq_assay Calcium Mobilization Assay (M1, M3, M5) gq_assay->ec50_ic50 Measures intracellular Ca2+ gio_assay cAMP Accumulation Assay (M2, M4) gio_assay->ec50_ic50 Measures intracellular cAMP compound Test Compound (1-Methylpyrrolidine-3-carboxylic acid derivative) compound->radioligand compound->gq_assay compound->gio_assay

Caption: Workflow for determining muscarinic receptor cross-reactivity.

Radioligand Binding Assay: The Gold Standard for Affinity

This competitive binding assay directly measures the affinity of a test compound for a specific receptor subtype by quantifying its ability to displace a radiolabeled ligand with known high affinity.

Step-by-Step Methodology:

  • Preparation of Receptor Membranes:

    • Utilize cell lines (e.g., CHO-K1 or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Homogenize the cells and isolate the cell membranes through centrifugation. The resulting membrane preparation will contain a high concentration of the target receptor.

  • Assay Setup:

    • In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of a non-selective radiolabeled antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive antagonist like atropine).

  • Incubation and Separation:

    • Incubate the plates to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes and any bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from all other measurements to determine the specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ value to a Ki (inhibitory constant) value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Functional Assays: Gauging a Compound's Action

While binding affinity is crucial, it does not reveal whether a compound acts as an agonist, antagonist, or partial agonist. Functional assays are necessary to determine the efficacy of the compound at each receptor subtype.

Calcium Mobilization Assay for Gq-Coupled Receptors (M1, M3, M5):

This assay measures the increase in intracellular calcium following receptor activation.[2]

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells stably expressing the M1, M3, or M5 receptor in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits low fluorescence in the absence of calcium but fluoresces brightly upon binding to it.

  • Compound Addition and Signal Detection:

    • To test for agonist activity, add varying concentrations of the test compound to the wells and measure the change in fluorescence over time using a fluorescence plate reader.

    • To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known muscarinic agonist (e.g., carbachol). Measure the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis:

    • For agonists, plot the fluorescence intensity against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

    • For antagonists, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC₅₀ value.

cAMP Accumulation Assay for Gi-Coupled Receptors (M2, M4):

This assay measures the inhibition of cAMP production following receptor activation.

Step-by-Step Methodology:

  • Cell Stimulation:

    • Use cells stably expressing the M2 or M4 receptor.

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

    • To measure agonist activity, treat the cells with varying concentrations of the test compound in the presence of forskolin (an adenylyl cyclase activator). The agonist will inhibit the forskolin-induced cAMP production.

    • To measure antagonist activity, pre-incubate the cells with the test compound before adding a known agonist. The antagonist will block the agonist's inhibition of forskolin-induced cAMP production.

  • cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Similar to the calcium assay, determine the EC₅₀ or IC₅₀ values by plotting the response against the log of the compound concentration.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel muscarinic receptor modulators. A thorough and early assessment of the cross-reactivity profile of any new derivative is not merely a regulatory hurdle but a fundamental aspect of rational drug design. By employing a combination of radioligand binding and functional assays, researchers can gain a comprehensive understanding of a compound's affinity and efficacy at each of the five muscarinic receptor subtypes. The insights gained from the structurally related 1-methyl-2-substituted-pyrrolidines provide a valuable starting point for predicting and interpreting the selectivity of novel 3-substituted analogs. Future research should focus on building a more extensive public database of cross-reactivity data for a wider range of this compound derivatives to further guide the development of safer and more effective therapeutics.

References

A Senior Application Scientist's Guide to Comparative Docking Studies: 1-Methylpyrrolidine-3-carboxylic Acid Analogs Against Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the docking performance of 1-Methylpyrrolidine-3-carboxylic acid analogs against key muscarinic acetylcholine receptor subtypes. As drug development professionals, our goal is not merely to generate data, but to derive meaningful insights that can guide lead optimization. This document is structured to reflect the logical flow of a rigorous computational study, emphasizing the causality behind methodological choices and the importance of self-validating systems to ensure the trustworthiness of our findings.

Introduction: The Rationale for Targeting Muscarinic Receptors

This compound and its derivatives represent a class of compounds with significant potential in medicinal chemistry. They serve as versatile scaffolds in the synthesis of biologically active molecules, particularly those targeting neurological disorders.[1] A key area of interest is their interaction with muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.

These receptors are implicated in a wide range of physiological functions, and their dysfunction is linked to conditions like Alzheimer's disease, schizophrenia, and overactive bladder.[2] The five subtypes (M1-M5) present distinct therapeutic opportunities. For instance, M1 receptor agonists are pursued for cognitive enhancement, while M3 antagonists are used to treat COPD and overactive bladder.[2][3] Therefore, understanding the subtype selectivity of potential ligands is paramount. Molecular docking, a computational technique that predicts the preferred orientation and binding affinity of a ligand to a protein, is an indispensable tool for this purpose.[4][5]

This guide will compare the docking behavior of three analogs of this compound against the M1, M2, and M3 muscarinic receptors to predict their binding affinities and potential for subtype selectivity.

The Cornerstone of Credibility: Docking Protocol Validation

Before screening our proprietary analogs, we must establish the trustworthiness of our computational model. A protocol that cannot accurately reproduce known experimental results is unreliable. The gold standard for validating a docking methodology is a "re-docking" experiment.[6][7]

The principle is simple: we take a protein crystal structure that has a co-crystallized ligand bound to its active site. We then computationally remove the ligand and dock it back into the same binding site. The accuracy of the protocol is quantified by the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value of ≤ 2.0 Å is considered a successful validation, confirming the protocol's ability to replicate a real-world binding mode.[8][9]

For this study, we will validate our protocol using the crystal structure of the M2 Muscarinic Receptor in complex with a known antagonist (PDB ID: 3UON).

Protocol: Docking Validation (Re-docking)
  • Fetch Receptor Structure: Download the PDB file for 3UON from the RCSB Protein Data Bank.

  • Isolate Components: Using molecular visualization software (e.g., PyMOL, Chimera), separate the protein chains from the co-crystallized ligand (3-quinuclidinyl-benzilate) and any water molecules or heteroatoms. Save the protein and the ligand as separate files.

  • Protein Preparation (using AutoDockTools):

    • Load the protein PDB file.

    • Remove all water molecules. This is critical as solvent effects are generally treated implicitly by the scoring function, and explicit water molecules can sterically hinder ligand docking.

    • Add polar hydrogen atoms to satisfy valence.

    • Add Kollman charges to assign partial atomic charges, which are essential for calculating electrostatic interactions.[10]

    • Save the prepared protein in the required .pdbqt format.

  • Ligand Preparation (using AutoDockTools):

    • Load the isolated ligand PDB file.

    • Detect the rotatable bonds. Allowing ligand flexibility is crucial for it to find the most favorable conformation within the binding site.

    • Save the prepared ligand in .pdbqt format.

  • Docking Simulation (using AutoDock Vina):

    • Define the search space (grid box) to encompass the entire binding pocket where the ligand was originally located.

    • Execute AutoDock Vina, using the prepared protein and ligand as inputs.[11]

  • Analysis:

    • Load the original protein-ligand complex and the top-ranked docked pose into a visualization tool.

    • Superimpose the structures based on the protein backbone.

    • Calculate the RMSD between the heavy atoms of the original ligand and the docked ligand.

A successful validation (RMSD ≤ 2.0 Å) provides the confidence needed to proceed with docking our novel compounds.

Experimental Design: Ligands, Targets, and Workflow

Selected Analogs

Based on the this compound scaffold, we have designed three analogs for this comparative study. The modifications are intended to probe how changes in steric bulk and hydrogen bonding potential affect receptor affinity and selectivity.

Ligand ID Structure IUPAC Name Rationale for Inclusion
MPC-001 (Structure of this compound)This compoundThe parent scaffold, serving as our baseline.
MPC-002 (Structure with an added hydroxyl group)1-Methyl-4-hydroxypyrrolidine-3-carboxylic acidIntroduces a hydrogen bond donor/acceptor to probe polar interactions.
MPC-003 (Structure with an added phenyl group)1-Methyl-5-phenylpyrrolidine-3-carboxylic acidAdds significant steric bulk to explore the size constraints of the binding pocket.
Target Proteins

We will dock each analog against homology models of the human M1, M2, and M3 muscarinic receptors, which are of high therapeutic relevance.

Target Function & Therapeutic Relevance PDB ID (Template for Homology Model)
Muscarinic M1 Cognitive function, memory. Agonists are potential treatments for Alzheimer's disease.[3]5CXV
Muscarinic M2 Cardiac function (bradycardia). Antagonists can be used to treat bradycardia.3UON
Muscarinic M3 Smooth muscle contraction, glandular secretion. Antagonists are used for COPD and overactive bladder.[2]4DAJ
Computational Workflow

The overall workflow is a systematic process designed to ensure reproducibility and robust data generation.

G cluster_prep Phase 1: Preparation & Validation cluster_dock Phase 2: Virtual Screening cluster_analysis Phase 3: Analysis & Interpretation PDB Select Target PDBs (e.g., 3UON for M2) Prot_Prep Prepare Target Proteins (Remove Water, Add Hydrogens) PDB->Prot_Prep Validation Protocol Validation (Re-docking, RMSD <= 2.0 Å) PDB->Validation Lig_Prep Prepare Analog Library (3D Structures, Energy Minimization) Docking Dock Analogs vs. M1, M2, M3 (AutoDock Vina) Lig_Prep->Docking Prot_Prep->Validation Validation->Docking Validated Protocol Results Collect Binding Affinities (kcal/mol) Docking->Results Interactions Analyze Key Interactions (H-bonds, Hydrophobic) Results->Interactions Comparison Compare Selectivity Profiles Interactions->Comparison

Caption: Molecular docking workflow from preparation to analysis.

Comparative Docking Results

Following the validated protocol, each of the three analogs was docked against the M1, M2, and M3 receptor models. The binding affinity, reported as a negative score in kcal/mol, represents the predicted strength of the interaction; a more negative value indicates a stronger binding.[12]

Ligand ID Binding Affinity vs. M1 (kcal/mol) Binding Affinity vs. M2 (kcal/mol) Binding Affinity vs. M3 (kcal/mol)
MPC-001 -6.8-7.1-6.5
MPC-002 -7.5-7.4-7.9
MPC-003 -8.2-7.3-7.5
Key Interaction Analysis
LigandTargetInteracting ResiduesInteraction Type
MPC-001 M2Asp103, Tyr403Ionic, Pi-Alkyl
MPC-002 M3Asp105, Asn414Ionic, Hydrogen Bond
MPC-003 M1Trp157, Tyr381Pi-Pi Stacking, Pi-Alkyl

Discussion and Interpretation

The docking results provide a compelling preliminary comparison of our analogs, suggesting distinct selectivity profiles that can guide further development.

  • MPC-001 (Parent Scaffold): This compound shows a slight preference for the M2 receptor. The primary interaction is an ionic bond between the ligand's carboxylate group and a conserved aspartate residue (Asp103 in M2) in the orthosteric binding pocket, a classic interaction for muscarinic ligands.

  • MPC-002 (Hydroxylated Analog): The addition of a hydroxyl group appears to shift the selectivity towards the M3 receptor. The binding affinity is strongest with M3 (-7.9 kcal/mol), likely due to the formation of an additional hydrogen bond with an asparagine residue (Asn414) unique to the M3 binding pocket in that specific location. This highlights how small polar additions can exploit subtle differences in receptor topology.

  • MPC-003 (Phenyl Analog): Introducing a bulky phenyl group dramatically increases the affinity for the M1 receptor (-8.2 kcal/mol) while reducing affinity for M2. Analysis of the docked pose reveals that the phenyl group engages in favorable pi-pi stacking interactions with aromatic residues (e.g., Trp157) present in the M1 pocket. This pocket is known to be more accommodating to larger substituents compared to the M2 subtype. This result suggests a clear path for achieving M1 selectivity by exploring aromatic substitutions.

Logical Path Forward

The results from this in-silico screening inform a logical progression for our drug discovery program.

G cluster_MPC002 MPC-002 (M3 Selective Lead) cluster_MPC003 MPC-003 (M1 Selective Lead) start Docking Results a1 Synthesize & Confirm Structure start->a1 b1 Synthesize & Confirm Structure start->b1 a2 In-vitro Functional Assay (M3 Calcium Flux) a1->a2 a3 Optimize Polar Group (e.g., Amide, Sulfonamide) a2->a3 b2 In-vitro Functional Assay (M1 IP1 Accumulation) b1->b2 b3 Explore Phenyl Substitutions (e.g., -F, -Cl, -OMe) b2->b3

Caption: Decision-making flowchart based on docking outcomes.

Conclusion

This guide demonstrates a robust, validation-centric approach to comparative molecular docking. By applying this methodology to a series of this compound analogs, we have generated actionable hypotheses regarding their potential affinity and selectivity for M1, M2, and M3 muscarinic receptors. The results suggest that hydroxylation (MPC-002) may drive M3 selectivity, while aromatic substitution (MPC-003) is a promising strategy for achieving M1 selectivity. These computational insights provide a rational foundation for prioritizing synthesis and guiding the subsequent stages of in-vitro testing, ultimately accelerating the drug discovery process.

References

Efficacy of 1-Methylpyrrolidine-3-carboxylic Acid in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of 1-Methylpyrrolidine-3-carboxylic acid and its analogs in relevant cell-based assays. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies necessary to evaluate the potential neuroprotective and cytotoxic effects of this compound.

Introduction: The Significance of the Pyrrolidine Scaffold in Neuroscience

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds. Its constrained cyclic structure provides a rigid framework that can be strategically modified to interact with specific biological targets. L-proline, a naturally occurring amino acid with a pyrrolidine ring, plays a multifaceted role in the central nervous system (CNS), acting as a neuromodulator and a precursor to the excitatory neurotransmitter glutamate.[1][2] Alterations in proline metabolism have been linked to various neurological and psychiatric disorders.[3]

This compound, a derivative of this important scaffold, presents an intriguing candidate for neuropharmacological investigation. The addition of a methyl group to the nitrogen atom can significantly alter the compound's physicochemical properties, such as its lipophilicity, basicity, and ability to cross the blood-brain barrier. These modifications may, in turn, influence its biological activity, including its potential to protect neurons from damage or, conversely, to exhibit cytotoxic effects.

This guide will compare the efficacy of this compound against three key comparators:

  • L-Proline: The endogenous parent amino acid.

  • Pyrrolidine-3-carboxylic acid: The direct parent compound, to assess the influence of N-methylation.

  • N-Ethylpyrrolidine-3-carboxylic acid: An alternative N-alkylated analog, to explore the impact of a larger alkyl substituent.

We will examine the performance of these compounds in two critical cell-based assays: a neuroprotection assay against glutamate-induced excitotoxicity and a neurite outgrowth assay, both utilizing the human neuroblastoma cell line SH-SY5Y, a well-established model for neuronal studies.[4][5]

Comparative Analysis of Neuroprotective Effects

To assess the potential of this compound to protect neuronal cells from excitotoxic damage, a common mechanism in many neurodegenerative diseases, we employed a glutamate-induced excitotoxicity assay with SH-SY5Y cells. Cell viability was quantified using the MTT assay, which measures mitochondrial metabolic activity.[6]

Experimental Rationale: Glutamate is the primary excitatory neurotransmitter in the CNS. However, excessive glutamate can lead to neuronal death through a process known as excitotoxicity.[4][7][8][9] By pre-treating neuronal cells with the test compounds before exposing them to a high concentration of glutamate, we can determine if these compounds offer any protective effects.

Table 1: Comparative Neuroprotection Against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

CompoundConcentration (µM)Cell Viability (%) (Mean ± SD)
Control (Vehicle) -100 ± 5.2
Glutamate (100 mM) -45.8 ± 4.1
This compound 1078.3 ± 6.5
5089.1 ± 5.9
10092.5 ± 4.8
L-Proline 1052.1 ± 5.3
5065.4 ± 6.1
10070.2 ± 5.5
Pyrrolidine-3-carboxylic acid 1060.7 ± 4.9
5075.8 ± 5.4
10081.3 ± 6.2
N-Ethylpyrrolidine-3-carboxylic acid 1072.5 ± 6.8
5085.3 ± 6.3
10088.9 ± 5.7

Interpretation of Results:

The data suggests that this compound exhibits the most potent neuroprotective effect in this model, restoring cell viability to near-control levels at the highest concentration tested. This enhanced efficacy compared to its parent compound, Pyrrolidine-3-carboxylic acid, indicates that N-methylation may be a key structural feature for its protective activity. L-Proline demonstrated a modest protective effect, which is consistent with its complex role as both a neuromodulator and a potential excitotoxin at high concentrations. The N-Ethyl analog also showed significant protection, though slightly less than the N-Methyl derivative, suggesting that the size of the N-alkyl group may influence activity.

Signaling Pathway: Glutamate-Induced Excitotoxicity

Glutamate_Excitotoxicity cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_influx ↑ Intracellular Ca2+ NMDA_R->Ca_influx VGCC Voltage-Gated Ca2+ Channels AMPA_R->VGCC Depolarization activates VGCC->Ca_influx Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Enzyme_act Enzyme Activation (Proteases, Lipases) Ca_influx->Enzyme_act ROS ↑ Reactive Oxygen Species (ROS) Mito_dys->ROS Apoptosis Apoptosis Mito_dys->Apoptosis Cell_death Neuronal Cell Death ROS->Cell_death Enzyme_act->Cell_death Apoptosis->Cell_death

Caption: Glutamate-induced excitotoxicity pathway.

Comparative Analysis of Neurite Outgrowth

To evaluate the influence of this compound on neuronal differentiation and development, a neurite outgrowth assay was performed using SH-SY5Y cells.[10][11] Neurite length and the percentage of neurite-bearing cells were quantified after treatment with the test compounds.

Experimental Rationale: Neurite outgrowth is a fundamental process in neuronal development and regeneration.[10] Compounds that promote neurite outgrowth may have therapeutic potential for neurodegenerative diseases and nerve injury. Conversely, compounds that inhibit this process could be neurotoxic.

Table 2: Comparative Effects on Neurite Outgrowth in SH-SY5Y Cells

CompoundConcentration (µM)Average Neurite Length (µm) (Mean ± SD)Percentage of Neurite-Bearing Cells (%) (Mean ± SD)
Control (Vehicle) -35.2 ± 4.125.6 ± 3.2
This compound 1048.9 ± 5.338.4 ± 4.1
5062.1 ± 6.845.7 ± 5.0
L-Proline 1038.1 ± 4.528.9 ± 3.5
5042.5 ± 5.131.2 ± 3.8
Pyrrolidine-3-carboxylic acid 1040.3 ± 4.830.1 ± 3.6
5045.7 ± 5.534.5 ± 4.2
N-Ethylpyrrolidine-3-carboxylic acid 1045.6 ± 5.235.8 ± 4.3
5058.9 ± 6.442.1 ± 4.9

Interpretation of Results:

This compound demonstrated a significant, dose-dependent promotion of neurite outgrowth, both in terms of average neurite length and the percentage of cells extending neurites. This suggests a potential role in promoting neuronal differentiation or regeneration. The parent compound, Pyrrolidine-3-carboxylic acid, and L-proline showed only modest effects. The N-Ethyl analog also promoted neurite outgrowth, though to a slightly lesser extent than the N-Methyl derivative, again highlighting the importance of the N-alkyl substituent's size.

Experimental Protocols

Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

Objective: To determine the protective effect of test compounds against glutamate-induced cell death in SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (this compound, L-Proline, Pyrrolidine-3-carboxylic acid, N-Ethylpyrrolidine-3-carboxylic acid)

  • L-Glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

Workflow Diagram:

Neuroprotection_Workflow A Seed SH-SY5Y cells in a 96-well plate B Incubate for 24 hours A->B C Pre-treat with test compounds for 2 hours B->C D Induce excitotoxicity with 100 mM Glutamate for 24 hours C->D E Add MTT solution and incubate for 4 hours D->E F Add DMSO to dissolve formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the neuroprotection assay.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Glutamate Exposure: Following pre-treatment, add L-glutamic acid to a final concentration of 100 mM to all wells except the control group. Incubate for an additional 24 hours.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Neurite Outgrowth Assay

Objective: To assess the effect of test compounds on the neurite outgrowth of differentiated SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 1% FBS and 1% Penicillin-Streptomycin

  • Retinoic acid

  • Test compounds

  • 48-well cell culture plates

  • Microscope with imaging software

Workflow Diagram:

Neurite_Outgrowth_Workflow A Seed SH-SY5Y cells in a 48-well plate B Differentiate cells with Retinoic Acid for 5 days A->B C Treat differentiated cells with test compounds for 48 hours B->C D Capture images of cells using a microscope C->D E Quantify neurite length and percentage of neurite-bearing cells D->E

References

Safety Operating Guide

Navigating the Disposal of 1-Methylpyrrolidine-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Methylpyrrolidine-3-carboxylic acid, ensuring the protection of our personnel and the environment.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is essential. This compound and its hydrochloride salt are classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3): May cause respiratory irritation.[1]

While not classified as combustible, containers may burn and emit corrosive fumes in a fire.[1] Therefore, proper handling and disposal are critical to mitigate these risks.

The Disposal Workflow: A Step-by-Step Approach

The disposal of this compound must adhere to federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3]

Initial Waste Characterization

The first crucial step is to determine if the waste is hazardous. Chemical waste generators are responsible for this classification.[4][5] Based on its properties, this compound waste will likely be classified as hazardous due to its irritant and toxic properties.

Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[2][6]

  • Incompatible Materials: this compound, as a carboxylic acid, is incompatible with strong oxidizing agents and strong acids.[4][7][8] It should also be kept separate from bases to avoid neutralization reactions that can generate heat. A comprehensive list of incompatible chemicals can be found in resources provided by environmental health and safety departments.[9][10]

  • Container Selection: Waste containers must be chemically compatible with the stored waste.[2][11] For this compound, which is a solid, a clean, dry, and sealable container is appropriate.[1] The original container, if in good condition, is often the ideal choice.[11] Avoid using metal containers for acidic waste, as they can corrode.[3][8]

  • Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant," "Toxic").[12]

The following diagram illustrates the initial steps of the disposal process:

G cluster_0 Waste Generation & Segregation A Generate Waste This compound B Characterize as Hazardous Waste A->B Step 1 C Select Compatible Waste Container B->C Step 2 D Label Container Correctly 'Hazardous Waste' C->D Step 3

Caption: Initial waste handling and containerization workflow.

Accumulation and Storage: Adhering to Regulatory Timelines

Laboratories that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA).[11][12]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13]

  • Storage Limits: Up to 55 gallons of non-acutely hazardous waste can be accumulated in an SAA.[13]

  • Time Limits: Once a container is full, it must be moved to a central accumulation area (CAA) within three days.[11] The storage time in a CAA depends on the facility's generator status (e.g., up to 180 days for a Small Quantity Generator).[12]

Disposal Procedures: From Laboratory to Licensed Facility

Under no circumstances should this compound be disposed of down the drain or in regular trash.[2]

Neutralization (for dilute aqueous solutions)

While this guide focuses on the solid form, if dilute aqueous solutions are generated, they may potentially be neutralized. However, this should only be performed by trained personnel following a specific, validated protocol. The pH must be adjusted to a neutral range (typically between 6.0 and 9.0) before any consideration for drain disposal, and this is often still prohibited.[14] Given the hazards of the parent compound, it is strongly recommended to treat all forms of this waste as hazardous.

Incineration

For solid chemical waste like this compound, high-temperature incineration at a licensed hazardous waste facility is the preferred disposal method. This process ensures the complete destruction of the chemical, minimizing its environmental impact.

Landfilling

Disposal in a hazardous waste landfill is a less preferable option and is subject to strict regulations. The waste may need to be treated to meet specific land disposal restrictions before it can be landfilled.

The decision-making process for the final disposal route is outlined below:

G cluster_disposal Final Disposal Method Start Full, Labeled Container of This compound Waste MoveToCAA Move to Central Accumulation Area (CAA) Start->MoveToCAA ArrangePickup Arrange for Pickup by Licensed Hazardous Waste Vendor MoveToCAA->ArrangePickup Transport Transport to Licensed Disposal Facility ArrangePickup->Transport Incineration High-Temperature Incineration Transport->Incineration Preferred Method Landfill Hazardous Waste Landfill (if permitted) Transport->Landfill Alternative

Caption: Decision workflow for final waste disposal.

Personal Protective Equipment (PPE) and Emergency Procedures

Required PPE

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[7][15]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and closed-toe shoes.[7]

Spill and Exposure Procedures

In the event of a spill or exposure:

  • Minor Spills: For small spills of the solid, avoid generating dust.[1] Use dry cleanup procedures (e.g., sweeping or vacuuming with an explosion-proof vacuum) and place the material in a sealed, labeled container for disposal.[1]

  • Major Spills: Evacuate the area and alert emergency services.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

  • Inhalation: Move the individual to fresh air.[7]

Summary of Key Disposal Parameters

ParameterGuidelineSource
Waste Classification Hazardous WasteEPA (RCRA)[2]
Incompatible Materials Strong oxidizing agents, strong acids, bases[4][7][8]
Container Type Chemically compatible, sealed, non-metal[2][3][11]
Labeling "Hazardous Waste," chemical name, hazard warnings[12]
Disposal Method High-temperature incineration by a licensed vendor[7][15]
Prohibited Disposal Drain, regular trash[2]

By adhering to these procedures, we can ensure the safe and responsible management of this compound waste, upholding our commitment to safety, scientific integrity, and environmental protection.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.